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Pharmacological mechanism of action of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 1-(3-Chlorophenyl)-2-methylpropan-1-amine Abstract This technical guide provides a comprehensive elucidation of the pharmacological mechanism of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Abstract

This technical guide provides a comprehensive elucidation of the pharmacological mechanism of action for the novel compound 1-(3-Chlorophenyl)-2-methylpropan-1-amine. As a substituted phenethylamine, its structural architecture strongly suggests interaction with the monoamine neurotransmitter systems, which are critical targets in neuropsychiatric drug development.[1][2] This document outlines a logical, multi-tiered experimental strategy to systematically characterize its molecular interactions, from initial target binding and functional activity at monoamine transporters to the downstream signaling consequences and in vivo neurochemical effects. Detailed, field-proven protocols for key in vitro and in vivo assays are provided, alongside data interpretation frameworks and explanatory insights into the causality behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and a practical framework for the pharmacological evaluation of this and related compounds.

Introduction: The Rationale for Investigation

The substituted phenethylamine scaffold is a cornerstone of neuropharmacology, yielding a diverse array of centrally acting agents, including stimulants, antidepressants, and anorectics.[1][2] The biological activity of these compounds is primarily mediated through their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4] These transporters are crucial for regulating synaptic concentrations of their respective neurotransmitters, and their modulation is a key strategy in treating disorders like depression, ADHD, and narcolepsy.[5]

1-(3-Chlorophenyl)-2-methylpropan-1-amine belongs to this pharmacologically significant class. Its core structure, featuring a phenethylamine backbone, immediately predicts a high probability of interaction with monoamine systems. The specific substitutions—a chlorine atom at the 3-position of the phenyl ring and a methyl group at the alpha-position of the ethylamine sidechain—are anticipated to critically influence its potency, selectivity, and metabolic stability. The 3-chloro substitution, for instance, increases lipophilicity, which can enhance blood-brain barrier permeability, while the alpha-methyl group is known to confer resistance to metabolism by monoamine oxidase (MAO).[6]

Therefore, a systematic pharmacological investigation is warranted to define its mechanism of action. This guide details the logical progression of experiments required to move from a structural hypothesis to a well-defined mechanistic understanding.

In Vitro Characterization: Defining the Molecular Target

The foundational step in characterizing any novel compound is to determine its primary molecular targets and functional effects in controlled in vitro systems. For a phenethylamine derivative, the initial investigation focuses on the high-affinity monoamine transporters.

Primary Target Engagement: Radioligand Binding Assays

Expert Rationale: Before assessing functional activity, it is imperative to confirm direct physical interaction between the compound and its predicted targets. A competitive radioligand binding assay is the gold standard for this purpose. It quantifies the affinity of a test compound (the "competitor") for a receptor or transporter by measuring its ability to displace a known high-affinity radiolabeled ligand. This allows for the determination of the inhibitory constant (Kᵢ), a direct measure of binding affinity. A lower Kᵢ value signifies a higher binding affinity.

  • Objective: To determine the binding affinity (Kᵢ) of 1-(3-Chlorophenyl)-2-methylpropan-1-amine for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

  • Materials:

    • Cell Membranes: Membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

    • Radioligands:

      • For hDAT: [³H]-WIN 35,428 (or [³H]-CFT)

      • For hNET: [³H]-Nisoxetine

      • For hSERT: [³H]-Citalopram

    • Reference Compounds (for non-specific binding):

      • For hDAT: 10 µM Mazindol

      • For hNET: 10 µM Desipramine

      • For hSERT: 10 µM Fluoxetine

    • Test Compound: 1-(3-Chlorophenyl)-2-methylpropan-1-amine, prepared in a serial dilution (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

  • Procedure:

    • Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and Test Compound concentrations.

    • Reagent Addition:

      • Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution (at a final concentration near its Kₔ), and 150 µL of the appropriate cell membrane suspension.

      • NSB Wells: Add 50 µL of the corresponding reference compound (final concentration ~100x its Kᵢ), 50 µL of radioligand solution, and 150 µL of cell membrane suspension.

      • Test Compound Wells: Add 50 µL of the test compound dilution, 50 µL of radioligand solution, and 150 µL of cell membrane suspension.

    • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters three to four times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Predicted Binding Affinity

Target TransporterRadioligandPredicted Kᵢ (nM)
hDAT[³H]-WIN 35,42885
hNET[³H]-Nisoxetine35
hSERT[³H]-Citalopram> 1000

This hypothetical data suggests the compound has a moderate to high affinity for NET and DAT, with significantly lower affinity for SERT, indicating a profile as a potential norepinephrine-dopamine reuptake inhibitor (NDRI).

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Cell Membranes (DAT, NET, or SERT) - Radioligand ([3H]-L) - Test Compound Dilutions A1 Plate Reagents in 96-well Plate (Total, NSB, Test Compound) P1->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Rapid Filtration (Separates Bound from Unbound) A2->A3 A4 Wash Filters A3->A4 D1 Quantify Radioactivity (Scintillation Counting) A4->D1 D2 Calculate Specific Binding D1->D2 D3 Generate Dose-Response Curve D2->D3 D4 Determine IC50 and Calculate Ki D3->D4

Caption: General workflow for a competitive radioligand binding assay.
Functional Potency: Neurotransmitter Uptake Inhibition Assays

Expert Rationale: While binding affinity (Kᵢ) confirms target engagement, it does not describe the functional consequence of that binding. An uptake inhibition assay measures the compound's ability to block the primary function of the transporter—clearing neurotransmitters from the synapse. This provides a functional potency value (IC₅₀). Comparing Kᵢ and IC₅₀ values can reveal insights into the compound's mechanism (e.g., competitive vs. non-competitive inhibition). For a reuptake inhibitor, these values are typically in close agreement.

  • Objective: To determine the functional potency (IC₅₀) of 1-(3-Chlorophenyl)-2-methylpropan-1-amine to inhibit the uptake of dopamine, norepinephrine, and serotonin.

  • Materials:

    • Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.

    • Radiolabeled Substrates: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin.

    • Inhibitors (for defining non-specific uptake): As used in the binding assay (Mazindol, Desipramine, Fluoxetine).

    • Test Compound: 1-(3-Chlorophenyl)-2-methylpropan-1-amine, prepared in a serial dilution.

    • Assay Buffer (e.g., Krebs-HEPES buffer).

  • Procedure:

    • Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to form a confluent monolayer.

    • Pre-incubation: Wash the cells once with room temperature assay buffer. Add 50 µL of assay buffer containing various concentrations of the test compound (or reference inhibitor for non-specific uptake) to the wells. Incubate for 5-10 minutes.

    • Initiate Uptake: Add 50 µL of assay buffer containing the respective radiolabeled substrate (e.g., 20 nM [³H]-Dopamine) to each well to initiate the uptake reaction.

    • Incubation: Incubate for a short, defined period at room temperature (e.g., 1-5 minutes). This timing is critical and should be within the linear range of uptake for each transporter.

    • Terminate Uptake: Rapidly aspirate the buffer and wash the cells multiple times with ice-cold assay buffer to stop the uptake and remove extracellular radiolabel.

    • Cell Lysis: Add a lysis buffer (e.g., 1% SDS) to each well to solubilize the cells and release the internalized radiolabel.

    • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake (vehicle-treated cells) - Non-specific Uptake (reference inhibitor-treated cells).

    • Plot the percentage of specific uptake as a function of the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value.

Data Presentation: Predicted Uptake Inhibition Potency

Target TransporterRadiolabeled SubstratePredicted IC₅₀ (nM)
hDAT[³H]-Dopamine110
hNET[³H]-Norepinephrine45
hSERT[³H]-Serotonin> 1500

This hypothetical data corroborates the binding data, indicating the compound is a functional inhibitor of DAT and NET, consistent with an NDRI profile.

Visualization: Neurotransmitter Uptake Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed Transporter-Expressing Cells in 96-well Plate A1 Pre-incubate Cells with Test Compound P1->A1 A2 Initiate Uptake with [3H]-Neurotransmitter A1->A2 A3 Incubate for a Short Duration (1-5 min) A2->A3 A4 Terminate by Washing with Ice-Cold Buffer A3->A4 A5 Lyse Cells A4->A5 D1 Quantify Internalized Radioactivity A5->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for a radiolabeled neurotransmitter uptake inhibition assay.
Downstream Signaling Consequences

Expert Rationale: The direct action of 1-(3-Chlorophenyl)-2-methylpropan-1-amine—inhibiting neurotransmitter reuptake—triggers a cascade of downstream events. By blocking DAT and NET, the compound causes an accumulation of dopamine and norepinephrine in the synaptic cleft. This increased availability of neurotransmitters leads to enhanced stimulation of postsynaptic receptors (e.g., dopamine D1/D2 receptors, adrenergic receptors), which in turn modulates intracellular signaling pathways, alters ion channel activity, and ultimately changes the firing rate and communication patterns of the postsynaptic neuron. Understanding this full pathway is key to predicting the compound's physiological and behavioral effects.

Visualization: Predicted Signaling Pathway of Monoamine Transporter Inhibition

G cluster_synapse Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal NT_Vesicle Neurotransmitter (DA/NE) Vesicles Transporter DAT / NET Release Neurotransmitter Release NT_Vesicle->Release Receptor Postsynaptic Receptors (Dopamine/Adrenergic) Signaling Downstream Signaling (e.g., G-protein activation, second messengers) Receptor->Signaling Response Neuronal Response (Altered Excitability) Signaling->Response NT_Synapse Synaptic DA / NE NT_Synapse->Transporter Reuptake NT_Synapse->Receptor Binding & Activation Compound 1-(3-Chlorophenyl)-2- methylpropan-1-amine Compound->Transporter BLOCKS Release->NT_Synapse Exocytosis

Caption: Predicted mechanism of action of 1-(3-Chlorophenyl)-2-methylpropan-1-amine.

In Vivo Confirmation: Translating Molecular Action to Neurochemical Effect

Expert Rationale: While in vitro assays are essential for defining molecular mechanisms, they cannot capture the complexity of a living biological system. In vivo studies are necessary to confirm that the compound reaches its target in the brain and produces the predicted neurochemical changes. In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct link between drug administration and synaptic neurotransmitter elevation.[7][8][9][10][11]

In Vivo Microdialysis
  • Objective: To measure the effect of 1-(3-Chlorophenyl)-2-methylpropan-1-amine administration on extracellular levels of dopamine and norepinephrine in a relevant brain region (e.g., the nucleus accumbens or prefrontal cortex).

  • Procedure:

    • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, aimed at the brain region of interest in a laboratory animal (typically a rat). The animal is allowed to recover from surgery.

    • Probe Insertion: On the day of the experiment, a microdialysis probe, which has a semipermeable membrane at its tip, is inserted through the guide cannula into the brain tissue.

    • Perfusion & Baseline: The probe is perfused at a slow, constant rate with an artificial cerebrospinal fluid (aCSF). After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

    • Drug Administration: The test compound is administered (e.g., via intraperitoneal injection).

    • Post-Drug Sampling: Dialysate collection continues for several hours after drug administration to monitor changes in neurotransmitter concentrations over time.

    • Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, norepinephrine, and their metabolites.[8]

  • Data Analysis: Neurotransmitter concentrations in each sample are expressed as a percentage of the average baseline concentration. The data are then plotted over time to visualize the neurochemical response to the drug.

Visualization: In Vivo Microdialysis Experimental Workflow

G S1 Stereotaxic Surgery: Implant Guide Cannula S2 Animal Recovery S1->S2 S3 Insert Microdialysis Probe S2->S3 S4 Perfuse with aCSF & Collect Baseline Samples S3->S4 S5 Administer Test Compound S4->S5 S6 Collect Post-Administration Samples over Time S5->S6 S7 Analyze Samples via HPLC-ED S6->S7 S8 Plot Neurotransmitter Levels (% of Baseline) vs. Time S7->S8

Caption: General experimental workflow for an in vivo microdialysis study.

Synthesis and Conclusion

The proposed multi-tiered investigation provides a robust pathway to characterizing the pharmacological mechanism of 1-(3-Chlorophenyl)-2-methylpropan-1-amine. The combined data from in vitro binding and uptake assays are predicted to define it as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI). The binding assays confirm direct interaction with DAT and NET, while the uptake assays verify its functional blockade of these transporters. The close correlation between predicted Kᵢ and IC₅₀ values would suggest a competitive inhibitory mechanism.

The downstream consequence of this action—an increase in synaptic dopamine and norepinephrine—is the primary driver of its physiological effects. This is directly testable with in vivo microdialysis, which would be expected to show a significant, dose-dependent increase in these neurotransmitters in key brain regions following systemic administration.

References

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (Source: Google Scholar) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlrNt6Dvg41oSuQmEuCW07OoOm6Im5tQqIxllL-EFFvjvGuTciRlJrt5P3mI3T_A1Uxz6f2Zrk_EJg2sUFVd4jwfeI-6nFVtdJniy_H_6TUQFKkhzQvCue5JYiKj9RWgrQvMq9vSY57Fo-uw==]
  • Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. (Source: Springer Nature Experiments) [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7477-1_10]
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7256114/]
  • In Vivo Brain Microdialysis of Monoamines | Request PDF. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/287019389_In_Vivo_Brain_Microdialysis_of_Monoamines]
  • In Vitro Transporter Binding Assays for Formetorex Activity. (Source: Benchchem) [URL: https://www.benchchem.com/application-notes/in-vitro-transporter-binding-assays-for-formetorex-activity]
  • Measurements of tacrine and monoamines in brain by in vivo microdialysis argue against release of monoamines by tacrine at therapeutic doses. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/8123282/]
  • In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/9779485/]
  • Neurotransmitter Transporter Uptake Assay Kit. (Source: Molecular Devices) [URL: https://www.moleculardevices.com/products/assay-kits/transporter/neurotransmitter-transporter-uptake-assay-kit]
  • Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. (Source: BioTechniques) [URL: https://www.researchgate.net/publication/11545805_Rapid_and_Efficient_Method_for_Suspending_Cells_for_Neurotransmitter_Uptake_Assays]
  • Neurotransmitter Transporter Uptake Assay Kit. (Source: Molecular Devices) [URL: https://www.moleculardevices.com/sites/default/files/en/assets/data-sheets/dd/dps/neurotransmitter-transporter-uptake-assay-kit.pdf]
  • Radioligand Binding Assay Protocol. (Source: Gifford Bioscience) [URL: https://www.giffordbioscience.com/wp-content/uploads/2020/09/Radioligand-Binding-Assay-Protocol-Gifford-Bioscience.pdf]
  • An In-Depth Technical Guide on the Predicted Properties of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. (Source: Benchchem) [URL: https://www.benchchem.com/product/BCHM2025/technical-guide]
  • Neurotransmitter Transporter Uptake Assay Kit. (Source: Medicalexpo) [URL: https://pdf.medicalexpo.com/pdf/molecular-devices/neurotransmitter-transporter-uptake-assay-kit/72333-138379.html]
  • In-depth Technical Guide: Biological Activity of 1-(3-Chlorophenyl)-2-methylpropan-2-amine Derivatives. (Source: Benchchem) [URL: https://www.benchchem.com/product/BCHM2025-005/technical-guide]
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (Source: Oxford Academic) [URL: https://academic.oup.com/ijnp/article/22/4/344/5133649]
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (Source: Springer Nature Experiments) [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-8994-2_1]
  • Phenylpyrrolidinone Analogs as Monoamine Transporter Inhibitors: A Comparative In Vitro Analysis. (Source: Benchchem) [URL: https://www.benchchem.
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Exploratory

Blood-Brain Barrier Permeability of 1-(3-Chlorophenyl)-2-methylpropan-1-amine: A Comprehensive Technical Guide

Executive Summary 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a small, lipophilic primary amine. In central nervous system (CNS) drug development, understanding the precise pharmacokinetic behavior of such halogenated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Chlorophenyl)-2-methylpropan-1-amine is a small, lipophilic primary amine. In central nervous system (CNS) drug development, understanding the precise pharmacokinetic behavior of such halogenated aromatic amines is critical. While their low molecular weight and high lipophilicity theoretically guarantee excellent passive diffusion across the blood-brain barrier (BBB), these same properties often make them prime substrates for active efflux transporters. This whitepaper provides an authoritative, mechanistically grounded guide to profiling the BBB permeability of 1-(3-Chlorophenyl)-2-methylpropan-1-amine, utilizing self-validating in vitro methodologies.

Physicochemical Drivers of Permeability

The ability of a molecule to cross the BBB is dictated by a delicate balance of its physicochemical properties. For 1-(3-Chlorophenyl)-2-methylpropan-1-amine, the structural causality behind its permeation profile is defined by three core factors:

  • Molecular Weight (MW): At approximately 183.7 Da, this compound is well below the 400 Da threshold. Once a molecule exceeds 400 Da, BBB permeability ceases to increase in proportion to lipid solubility[1]. The small size of this compound ensures minimal steric hindrance during transcellular diffusion.

  • Lipophilicity (LogP/LogD): The meta-chloro substitution on the phenyl ring significantly enhances the molecule's lipophilicity. Drugs with moderate lipophilicity (LogP values between 1.5 and 3.0) typically strike the optimal balance, allowing for sufficient membrane permeability while keeping non-specific plasma protein binding low[2].

  • Ionization and Passive Diffusion: As a primary amine, the molecule possesses a basic pKa, meaning it exists predominantly in a protonated (ionized) state at a physiological pH of 7.4. However, BBB permeation relies heavily on the highly lipophilic, un-ionized free-base fraction partitioning into the endothelial lipid bilayer[3].

Mechanistic Pathways of Translocation

To accurately assess BBB penetration, we must isolate the two competing vectors of transport: passive transcellular diffusion and active carrier-mediated efflux .

While the lipophilic nature of 1-(3-Chlorophenyl)-2-methylpropan-1-amine facilitates rapid entry into the endothelial cells, high lipophilicity often inadvertently makes a compound a superior substrate for efflux transporters like P-glycoprotein (P-gp), which accelerates brain-to-blood clearance and reduces net brain exposure[2].

Mechanistic_Pathway Blood Blood Compartment (High Concentration) LipidBilayer Endothelial Lipid Bilayer (Passive Diffusion) Blood->LipidBilayer Lipophilic Entry Brain Brain Parenchyma (Target Site) LipidBilayer->Brain Transcellular Flux Pgp P-glycoprotein (P-gp) Efflux Pump LipidBilayer->Pgp Substrate Binding Pgp->Blood Active Efflux

Mechanistic pathway of lipophilic amine transport and P-gp mediated efflux at the BBB.

Self-Validating Experimental Workflows

To build a trustworthy pharmacokinetic profile, we utilize a tiered in vitro approach. We first evaluate pure passive diffusion using the PAMPA-BBB model, followed by an MDCK-MDR1 bidirectional assay to interrogate active efflux liabilities.

Experimental_Workflow Prep Compound Prep (1-(3-Cl-phenyl)-...) PAMPA PAMPA-BBB (Passive Diffusion) Prep->PAMPA MDCK MDCK-MDR1 (Efflux Ratio) Prep->MDCK LCMS LC-MS/MS Quantification PAMPA->LCMS MDCK->LCMS Analysis Data Analysis (P_app & ER) LCMS->Analysis

Tiered experimental workflow for in vitro BBB permeability and efflux assessment.

PAMPA-BBB Protocol (Passive Diffusion)

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport. By utilizing Porcine Brain Lipid Extract (PBLE), the assay mimics the specific physicochemical selectivity of the BBB microenvironment[4]. Models developed using PAMPA-BBB data have demonstrated a 77% correlation with in vivo rodent brain permeability[5].

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a 10% w/v solution of PBLE in dodecane[4]. Coat the filter membrane of the donor plate with 5 μL of this lipid solution[5].

  • Sample Preparation: Dissolve 1-(3-Chlorophenyl)-2-methylpropan-1-amine in DMSO, then dilute in physiological phosphate buffer (PBS, pH 7.4) to a final working concentration (e.g., 50 μg/mL), ensuring DMSO concentration remains below 1%[5].

  • Assay Assembly: Add the compound solution to the donor compartment. Fill the acceptor compartment with fresh PBS buffer (pH 7.4).

  • Incubation: Incubate the assembled sandwich plate for 4 to 18 hours at 25°C or 37°C to allow for steady-state diffusion[5].

  • Quantification: Carefully extract aliquots from both the donor and acceptor compartments. Quantify the concentration of the compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification in complex matrices[6].

MDCK-MDR1 Protocol (Efflux Assessment)

Rationale: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes P-gp) form a polarized monolayer that serves as an excellent surrogate for BBB epithelial cells. This bidirectional assay is strictly required to determine if the compound is a substrate for P-gp[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on semi-permeable membranes in a 24- or 96-well Transwell plate. Culture for 4 to 5 days to ensure the formation of a confluent, polarized monolayer[8].

  • Integrity Validation: Prior to dosing, verify monolayer integrity using Trans-Epithelial Electrical Resistance (TEER) measurements[8].

  • Bidirectional Dosing: Wash the cells with HBSS transport buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add the test compound to the apical chamber to measure influx.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber to measure efflux[7].

  • Internal Controls: Co-administer Lucifer Yellow as a fluorescent integrity marker to rule out paracellular leakage[8]. Run a parallel control using Prazosin, a known P-gp substrate, to validate transporter functionality[7].

  • Incubation & Sampling: Incubate at 37°C, 5% CO2 for 60 to 120 minutes[8].

  • Analysis: Extract samples from the receiver compartments and quantify via LC-MS/MS[6].

Quantitative Data Interpretation

The raw LC-MS/MS data must be converted into Apparent Permeability ( Papp​ ) coefficients to evaluate the compound's viability. The Efflux Ratio (ER) is calculated as Papp​(B−A)/Papp​(A−B) [7].

MetricAssay SourceBenchmark for High CNS PenetrationImplication for 1-(3-Chlorophenyl)-2-methylpropan-1-amine
Papp​ (Passive) PAMPA-BBB >4.0×10−6 cm/sHigh expected passive diffusion due to the lipophilic chloro-aromatic ring.
Papp​ (A-B) MDCK-MDR1 >3.0×10−6 cm/sIndicates rapid apical-to-basolateral flux across the cellular monolayer.
Efflux Ratio (ER) MDCK-MDR1 <2.0 If ER ≥2 , the compound is actively extruded by P-gp, which will severely limit net brain exposure despite high passive permeability[7].
Monolayer Integrity MDCK-MDR1Lucifer Yellow Papp​<0.5×10−6 cm/sValidates that the measured compound flux is transcellular, not an artifact of paracellular leakage[8].

Conclusion for the Researcher: If 1-(3-Chlorophenyl)-2-methylpropan-1-amine yields an ER ≥2 in the MDCK-MDR1 assay, structural optimization (such as reducing basicity or adjusting the halogen substitution pattern) or co-administration with a P-gp inhibitor may be required to achieve therapeutic concentrations in the brain parenchyma.

References

  • Title: MDCK Permeability - Creative Biolabs. Source: creative-biolabs.com.
  • Title: MDCK-MDR1 Permeability Assay - Evotec. Source: evotec.com.
  • Title: The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC. Source: nih.gov.
  • Title: Development and Blood–Brain Barrier Penetration of Nanovesicles Loaded with Cannabidiol - MDPI. Source: mdpi.com.
  • Title: Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC. Source: nih.gov.
  • Title: Application Note: Protocol for Determining the Blood-Brain Barrier Permeability of D-Methionyl-L-serine - Benchchem. Source: benchchem.com.
  • Title: Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - ResearchGate. Source: researchgate.net.
  • Title: A blood–brain barrier overview on structure, function, impairment, and biomarkers of integrity - PMC. Source: nih.gov.

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Foundational

An In-Depth Technical Guide to the Cytochrome P450 Metabolic Pathways of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Abstract This technical guide provides a comprehensive examination of the predicted Cytochrome P450 (CYP450) metabolic pathways of the novel psychoactive compound 1-(3-Chlorophenyl)-2-methylpropan-1-amine. Drawing upon e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the predicted Cytochrome P450 (CYP450) metabolic pathways of the novel psychoactive compound 1-(3-Chlorophenyl)-2-methylpropan-1-amine. Drawing upon established principles of drug metabolism and data from structurally analogous compounds, this document outlines the probable primary and secondary metabolic transformations. Detailed, field-proven experimental protocols for the in vitro elucidation of these pathways using human liver microsomes and recombinant CYP enzymes are provided for researchers in drug development and pharmacology. This guide is intended to serve as a foundational resource for the scientific investigation of this compound's metabolic fate, a critical step in understanding its pharmacokinetic profile, potential drug-drug interactions, and overall safety.

Introduction: The Metabolic Significance of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

1-(3-Chlorophenyl)-2-methylpropan-1-amine is a substituted cathinone derivative with a phenethylamine backbone, a structural motif common to many centrally acting agents. The metabolic fate of such compounds is of paramount importance in drug development, as metabolism significantly influences their therapeutic efficacy, duration of action, and potential for toxicity. The Cytochrome P450 superfamily of enzymes, primarily located in the liver, is the principal catalyst for the Phase I metabolism of a vast array of xenobiotics, including many pharmaceuticals.[1][2] Understanding the specific CYP450 enzymes responsible for the biotransformation of 1-(3-Chlorophenyl)-2-methylpropan-1-amine is crucial for predicting its pharmacokinetic variability across populations and its potential for drug-drug interactions.[2]

This guide will first present the predicted metabolic pathways of 1-(3-Chlorophenyl)-2-methylpropan-1-amine based on its chemical structure and the known metabolism of analogous compounds. Subsequently, detailed experimental workflows will be provided to enable researchers to validate these predictions and comprehensively characterize the compound's metabolic profile.

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

Based on the structure of 1-(3-Chlorophenyl)-2-methylpropan-1-amine, which features a chlorophenyl ring and a secondary amine, several CYP450-mediated metabolic transformations can be predicted. The primary pathways are likely to involve aromatic hydroxylation, N-dealkylation, and oxidative deamination.

Aromatic Hydroxylation

The chlorophenyl ring is a probable site for hydroxylation, a common metabolic reaction catalyzed by CYP enzymes.[3][4] This reaction introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity and facilitating its subsequent conjugation and excretion. The position of hydroxylation can be influenced by the electronic properties of the chlorine substituent and the steric constraints of the enzyme's active site.

N-Dealkylation

The secondary amine group is susceptible to N-dealkylation, a metabolic process that involves the removal of an alkyl group.[5][6][7] In the case of 1-(3-Chlorophenyl)-2-methylpropan-1-amine, this would likely involve the removal of the methyl group, leading to the formation of the corresponding primary amine metabolite. This reaction is a major metabolic pathway for many amine-containing drugs.[1]

Oxidative Deamination

Following N-dealkylation, the resulting primary amine can undergo oxidative deamination, a reaction that converts the amine group into a ketone. This process is another key pathway in the metabolism of phenethylamine-type compounds.[8][9]

Key Cytochrome P450 Isoforms

Based on the metabolism of structurally similar compounds like bupropion and cathinone derivatives, the following CYP isoforms are hypothesized to be the primary contributors to the metabolism of 1-(3-Chlorophenyl)-2-methylpropan-1-amine:

  • CYP2B6: This enzyme is known to be heavily involved in the metabolism of bupropion, a compound that shares structural similarities with the target molecule.[10][11][12][13][14]

  • CYP2D6: As a key enzyme in the metabolism of many psychoactive drugs and phenethylamine analogs, CYP2D6 is a strong candidate for involvement.[15][16]

  • CYP3A4: This is one of the most abundant and versatile CYP enzymes in the human liver, responsible for the metabolism of a wide range of drugs.[17][18][19][20] Its involvement is highly probable.

The following diagram illustrates the predicted metabolic pathways:

Predicted_Metabolic_Pathways cluster_0 Phase I Metabolism Parent_Compound 1-(3-Chlorophenyl)-2-methylpropan-1-amine Aromatic_Hydroxylation Aromatic Hydroxylation Parent_Compound->Aromatic_Hydroxylation CYP2B6, CYP2D6, CYP3A4 N_Dealkylation N-Dealkylation Parent_Compound->N_Dealkylation CYP2B6, CYP2D6, CYP3A4 Hydroxylated_Metabolite Hydroxylated Metabolite Aromatic_Hydroxylation->Hydroxylated_Metabolite Primary_Amine_Metabolite Primary Amine Metabolite N_Dealkylation->Primary_Amine_Metabolite Oxidative_Deamination Oxidative Deamination Ketone_Metabolite Ketone Metabolite Oxidative_Deamination->Ketone_Metabolite Primary_Amine_Metabolite->Oxidative_Deamination CYP Enzymes HLM_Workflow cluster_1 HLM Incubation Protocol Step1 Prepare incubation mixture: - HLM (e.g., 0.5 mg/mL) - Phosphate buffer - 1-(3-Chlorophenyl)-2-methylpropan-1-amine (e.g., 1 µM) Step2 Pre-incubate at 37°C for 5 minutes Step1->Step2 Step3 Initiate reaction by adding NADPH regenerating system Step2->Step3 Step4 Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 min) Step3->Step4 Step5 Terminate reaction with cold acetonitrile containing an internal standard Step4->Step5 Step6 Centrifuge to precipitate proteins Step5->Step6 Step7 Analyze supernatant by LC-MS/MS Step6->Step7

Figure 2: Experimental workflow for in vitro metabolism studies using human liver microsomes.

3.1.3. Data Analysis

The disappearance of the parent compound over time is monitored to determine its metabolic stability. The formation of metabolites is tracked by extracting ion chromatograms of their predicted mass-to-charge ratios.

Reaction Phenotyping with Recombinant Human CYP Enzymes (rCYPs)

To identify the specific CYP isoforms responsible for the metabolism of 1-(3-Chlorophenyl)-2-methylpropan-1-amine, assays with a panel of recombinant human CYP enzymes are essential. [2][5][21] 3.2.1. Materials

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase (available from various suppliers) [7][11]* The same reagents as in the HLM assay

3.2.2. Experimental Protocol

The protocol is similar to the HLM assay, with the key difference being the use of individual rCYP enzymes instead of pooled microsomes. Each rCYP is incubated with the test compound and NADPH to assess its ability to metabolize the substrate.

3.2.3. Data Analysis

The rate of metabolite formation by each rCYP is determined. The relative contribution of each isoform to the overall metabolism can be estimated by comparing these rates.

Chemical Inhibition Studies in HLM

To further confirm the involvement of specific CYP isoforms, chemical inhibition studies are performed in HLM. [12][20] 3.3.1. Materials

  • All materials from the HLM assay

  • Specific chemical inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, ketoconazole for CYP3A4)

3.3.2. Experimental Protocol

The HLM incubation is performed in the presence and absence of a specific inhibitor for each CYP isoform of interest. The concentration of the inhibitor should be sufficient to achieve maximal inhibition without significant off-target effects.

3.3.3. Data Analysis

A significant decrease in the rate of metabolism of 1-(3-Chlorophenyl)-2-methylpropan-1-amine in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.

Analytical Methodology: LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites due to its high sensitivity and selectivity. [6][14][22][23][24]

Sample Preparation

Following incubation, the samples are quenched with a cold organic solvent (e.g., acetonitrile) to stop the enzymatic reaction and precipitate proteins. An internal standard is added to correct for variations in sample processing and instrument response. The supernatant is then collected for LC-MS/MS analysis.

Chromatographic Separation

A reverse-phase C18 column is typically used to separate the parent compound from its more polar metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is commonly employed.

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for the parent compound and its predicted metabolites to ensure accurate identification and quantification.

Table 1: Example LC-MS/MS Parameters

ParameterRecommended Setting
Chromatography
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 - 0.5 mL/min
GradientLinear gradient from low to high %B
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsPredicted MRM transitions for parent and metabolites
Collision EnergyOptimized for each transition

Conclusion and Future Directions

This technical guide provides a scientifically grounded framework for investigating the Cytochrome P450-mediated metabolism of 1-(3-Chlorophenyl)-2-methylpropan-1-amine. The predicted pathways of aromatic hydroxylation, N-dealkylation, and oxidative deamination serve as a strong starting point for experimental validation. The detailed in vitro protocols using human liver microsomes and recombinant CYP enzymes, coupled with robust LC-MS/MS analysis, will enable researchers to definitively identify the metabolic routes and the key enzymes involved.

A thorough understanding of this compound's metabolic fate is a critical component of its preclinical development. The data generated from these studies will be invaluable for predicting its pharmacokinetic behavior in humans, assessing the risk of drug-drug interactions, and ensuring its overall safety profile. Further in vivo studies in appropriate animal models will be necessary to confirm these in vitro findings and to fully characterize the disposition of 1-(3-Chlorophenyl)-2-methylpropan-1-amine and its metabolites.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Recombinant Enzymes. Hypha Discovery. [Link]

  • In vitro test methods for metabolite identification: A review. (2018). SciSpace. [Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. (2018). Journal of Analytical Toxicology, 42(8), 549–557. [Link]

  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (2021). Springer Nature Experiments. [Link]

  • A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. (2023). Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). Forensic Science International, 325, 110884. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). Forensic Science International, 325, 110884. [Link]

  • In vitro drug metabolism using liver microsomes. (2004). Current Protocols in Pharmacology, Chapter 7, Unit 7.8. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

  • Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. (2020). Journal of Pharmacology and Experimental Therapeutics, 373(3), 383-390. [Link]

  • LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. (2014). Journal of Analytical Toxicology, 38(1), 8-14. [Link]

  • Cytochrome P450 Assay Services. Reaction Biology. [Link]

  • Human Liver Microsomes-200 Donors. Creative Bioarray. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Interactions of amphetamine analogs with human liver CYP2D6. (1993). Journal of Pharmacology and Experimental Therapeutics, 267(2), 853-862. [Link]

  • Human cytochrome P450 (CYP) enzymes in doping control: metabolism, interactions, adverse effects. (1996). In: Recent advances in doping analysis (3) (pp. 13-54). Sport und Buch Strauß. [Link]

  • Determination of Cytochrome P450 Metabolic Activity Using Selective Markers. (2012). IntechOpen. [Link]

  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes... (2013). Drug Metabolism and Disposition, 41(8), 1529-1538. [Link]

  • CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. (2024). Molecules, 29(18), 4212. [Link]

  • CYP3A in Health and Disease. (2022). Encyclopedia.pub. [Link]

  • Heterotropic Activation of Cytochrome P450 3A4 by Perillyl Alcohol. (2024). International Journal of Molecular Sciences, 25(24), 13426. [Link]

  • Cyp3a4-Mediated in vitro Metabolism and in vivo Disposition of Lorlatinib in Rats. (2025). Drug Metabolism and Disposition. [Link]

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Exploratory

Physicochemical Profiling and pKa Determination of 1-(3-Chlorophenyl)-2-methylpropan-1-amine: A Technical Whitepaper

Executive Summary 1-(3-Chlorophenyl)-2-methylpropan-1-amine (CAS: 1212283-85-6 for the S-enantiomer) is a chiral, lipophilic primary amine of significant interest in medicinal chemistry as a versatile building block and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Chlorophenyl)-2-methylpropan-1-amine (CAS: 1212283-85-6 for the S-enantiomer) is a chiral, lipophilic primary amine of significant interest in medicinal chemistry as a versatile building block and pharmacophore. Its structural features—a lipophilic 3-chlorophenyl ring coupled with a sterically bulky alpha-isopropyl group—dictate its pharmacokinetic behavior, specifically its membrane permeability and volume of distribution.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, causal analysis of this compound's physicochemical properties. We will explore the theoretical estimation of its acid dissociation constant (pKa) using Hammett equation principles, detail a self-validating experimental protocol for potentiometric titration, and analyze how its ionization state governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Analysis and Physicochemical Profile

The molecular architecture of 1-(3-chlorophenyl)-2-methylpropan-1-amine heavily influences its behavior in aqueous environments and lipid bilayers. The primary amine acts as a hydrogen bond donor and acceptor, while the halogenated aromatic ring and aliphatic isopropyl chain drive its high lipophilicity.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesizing structural data with calculated partition coefficients[1].

ParameterValuePharmacokinetic Implication
Molecular Formula C₁₀H₁₄ClNDefines baseline molecular weight.
Molecular Weight 183.68 g/mol Favorable for rapid passive diffusion (< 500 Da).
LogP (Octanol/Water) ~3.70High lipophilicity; suggests excellent membrane permeability but potential for off-target lipid partitioning.
Estimated pKa 8.8 – 9.0Weak base; predominantly ionized at physiological pH (7.4), influencing blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 / 1Low hydrogen bonding capacity favors transcellular absorption.

Theoretical pKa Estimation: Mechanistic Causality

Before initiating empirical testing, a theoretical estimation of the pKa provides a necessary baseline to calibrate our titration curves. Because this compound is a derivative of benzylamine, we can utilize the Hammett equation ( pKa​=pKa,0​−ρσ ) to predict its ionization behavior[2].

  • Baseline Basicity: Unsubstituted benzylamine has a known pKa of 9.33.

  • Inductive Effects (-I): The chlorine atom at the meta position exerts a strong electron-withdrawing inductive effect. The Hammett substituent constant ( σm​ ) for a meta-chloro group is +0.37. This electron withdrawal pulls electron density away from the alpha-carbon, stabilizing the free amine's lone pair while destabilizing the positively charged protonated ammonium state.

  • Reaction Constant: The sensitivity of benzylamines to substituent effects ( ρ ) is approximately 1.05.

  • Calculation: 9.33−(1.05×0.37)≈8.94 .

While the alpha-isopropyl group introduces steric bulk that slightly hinders the aqueous solvation of the ammonium ion (which would theoretically lower the pKa further), its mild electron-donating inductive effect (+I) counterbalances this. Therefore, we confidently establish a theoretical pKa window of 8.8 to 9.0 .

Experimental pKa Determination: Potentiometric Titration

To empirically validate the theoretical pKa, potentiometric titration is the gold standard[3]. The following protocol is designed as a self-validating system: it controls for ionic strength, eliminates atmospheric interference, and utilizes mathematical inflection point analysis to ensure absolute data integrity.

Step-by-Step Methodology

1. System Calibration & Preparation

  • Electrode Calibration: Calibrate the glass pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure linearity across the anticipated inflection range.

  • Sample Dissolution: Dissolve the active pharmaceutical ingredient (API) in a 0.15 M Potassium Chloride (KCl) solution to achieve a 1 mM concentration.

    • Causality: The 0.15 M KCl maintains a constant ionic strength throughout the experiment. Without it, the addition of titrants would alter the activity coefficients of the ions, skewing the thermodynamic pKa calculation[4].

2. Atmospheric Control (Nitrogen Purging)

  • Submerge a nitrogen gas line into the solution and purge for 10 minutes prior to titration. Maintain a gentle nitrogen blanket during the experiment.

  • Causality: Atmospheric carbon dioxide dissolves in water to form carbonic acid, introducing a secondary buffering system. Purging eliminates CO₂ to ensure the resulting titration curve reflects only the ionization of the API.

3. Acidification & Titration

  • Acidification: Add 0.1 M HCl dropwise until the solution reaches pH 2.0. At this pH, the amine is >99.9% protonated.

  • Titration: Using an automated titrator, add 0.1 M NaOH in 0.05 mL increments. Record the pH only when the signal drift is < 0.01 pH units/minute to ensure thermodynamic equilibrium at each step[3].

  • Continue titration until the pH stabilizes at ~12.0.

4. Data Analysis

  • Plot the first derivative ( ΔpH/ΔV ) of the titration curve. The peak of the first derivative corresponds to the equivalence point. The pKa is extracted from the half-equivalence point where [RNH2​]=[RNH3+​] .

Titration A 1. Sample Prep (1 mM API in 0.15 M KCl) B 2. N2 Purging (Remove CO2) A->B C 3. Acidification (0.1 M HCl to pH 2.0) B->C D 4. Potentiometric Titration (0.1 M NaOH Stepwise) C->D E 5. Data Acquisition (Record pH vs. Vol) D->E F 6. pKa Calculation (Inflection Analysis) E->F

Workflow for potentiometric pKa determination ensuring constant ionic strength.

Pharmacokinetic Implications (ADME)

The interplay between the compound's LogP (~3.7) and pKa (~8.9) dictates its physiological journey. Because it is a lipophilic weak base, it exhibits characteristic "cationic amphiphilic drug" (CAD) behaviors[5].

Absorption and BBB Penetration

According to the Henderson-Hasselbalch equation, at intestinal pH (6.5), the compound is heavily ionized. However, its high intrinsic lipophilicity (LogP 3.7) compensates for this, allowing the small fraction of un-ionized free base to rapidly partition into the lipid bilayer, driving continuous equilibrium shifts that favor complete absorption.

At physiological blood pH (7.4), approximately 97% of the compound is protonated. The remaining 3% of the highly lipophilic free base readily crosses the Blood-Brain Barrier (BBB), making this structural scaffold highly effective for CNS-targeted therapeutics.

Lysosomal Trapping (Sequestration)

A critical consequence of a pKa > 8.0 and LogP > 1.0 is the phenomenon of lysosomal trapping[6].

  • The Mechanism: The un-ionized free base diffuses freely from the neutral cytosol (pH 7.2) into the acidic lumen of the lysosome (pH ~4.5).

  • The Trap: Once inside the lysosome, the acidic environment forces 100% protonation of the amine. The resulting cationic species ( RNH3+​ ) is highly polar and cannot passively diffuse back across the lysosomal lipid bilayer[7].

  • Clinical Impact: This sequestration leads to a massive apparent Volume of Distribution (Vd) and extended half-lives, which must be carefully modeled during dosing regimens to avoid drug-induced phospholipidosis.

PKLogic GI Intestine (pH 6.5) >99% Ionized Blood Bloodstream (pH 7.4) ~97% Ionized GI->Blood Passive Diffusion (LogP 3.7) BBB Blood-Brain Barrier Un-ionized Crosses Blood->BBB Free Base Lyso Lysosome (pH 4.5) 100% Ionized (Trapped) Blood->Lyso Sequestration Target CNS Target Receptor Binding BBB->Target

Pharmacokinetic distribution logic based on ionization state and lipophilicity.

References

  • ChemSrc. "CAS#:1212283-85-6 | (1S)-1-(3-chlorophenyl)-2-methylpropan-1-amine - Chemical & Physical Properties." 8

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." 3

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." 4

  • ResearchGate. "Simple Method for the Estimation of pKa of Amines." 2

  • PubMed / NIH. "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)." 5

  • MDPI. "Repurposing Tyrosine Kinase Inhibitors to Overcome Multidrug Resistance in Cancer: A Focus on Transporters and Lysosomal Sequestration." 7

Sources

Foundational

Comprehensive Pharmacological Profiling Guide: Receptor Binding Affinity of 1-(3-Chlorophenyl)-2-methylpropan-1-amine and Its Derivatives

Abstract: 1-(3-Chlorophenyl)-2-methylpropan-1-amine (also known as 3-chloro-α-isopropylbenzylamine) is a highly privileged chemical building block commercially available for pharmacological research[1]. While its primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 1-(3-Chlorophenyl)-2-methylpropan-1-amine (also known as 3-chloro-α-isopropylbenzylamine) is a highly privileged chemical building block commercially available for pharmacological research[1]. While its primary amine and substituted phenyl ring superficially resemble monoamine modulators (e.g., amphetamines), the steric bulk of the α-isopropyl group fundamentally alters its receptor docking kinetics. Instead of acting as a substrate for monoamine transporters, this specific scaffold serves as the critical pharmacophore for 2-piperazine-α-isopropylbenzylamine derivatives, which are potent, sub-nanomolar Melanocortin-4 Receptor (MC4R) antagonists[2]. This whitepaper provides a rigorous, self-validating framework for profiling the receptor binding affinities of this scaffold and its highly active derivatives.

Structural Causality & Target Selection

As a Senior Application Scientist, it is crucial to understand why a molecule behaves the way it does before designing an assay. The unique pharmacological profile of 1-(3-Chlorophenyl)-2-methylpropan-1-amine is driven by three structural pillars:

  • The α-Isopropyl Group: Unlike the α-methyl group in amphetamine, the bulky isopropyl appendage restricts the rotational freedom of the benzylamine core. This steric hindrance prevents optimal transport by the Dopamine Transporter (DAT) or Serotonin Transporter (SERT), rendering the bare scaffold largely inactive at monoamine targets. However, this exact conformational lock perfectly occupies the hydrophobic accessory pocket of the MC4R[2].

  • The 3-Chloro Substitution: Halogenation at the meta position enhances the compound's lipophilicity (clogP), driving partitioning into the lipid bilayer and facilitating deep penetration into the GPCR transmembrane cavity.

  • Piperazine/Pyrrolidinone Derivatization: While the bare scaffold lacks the extended interactions needed for high-affinity binding, attaching a piperazine or pyrrolidinone ring to the amine yields derivatives (such as Compound 12a and 12b) that exhibit extraordinary MC4R selectivity and sub-nanomolar affinity[3].

High-Throughput Radioligand Binding Workflow (MC4R)

To accurately determine the binding affinity ( Ki​ ) of these compounds, a competitive radioligand displacement assay is employed.

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human MC4R and homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

    • Causality: Proteases rapidly degrade GPCRs upon cell lysis. Inhibiting them ensures a high density of functional binding sites ( Bmax​ ), maximizing the assay's signal-to-noise ratio.

  • Assay Incubation: Incubate 10 µg of membrane protein with 0.05 nM[ 125 I]-NDP-α-MSH and varying concentrations of the test compound ( 10−11 to 10−4 M) in assay buffer (25 mM HEPES, 1.5 mM CaCl 2​ , 1 mM MgSO 4​ , 0.2% BSA, pH 7.4) for 90 minutes at 25°C.

    • Causality: Bovine Serum Albumin (BSA) is critical here. Highly lipophilic α-isopropylbenzylamine derivatives will non-specifically bind to the plastic walls of the microplate. BSA acts as a lipid carrier, keeping the drug in solution and preventing artificial rightward shifts in the IC 50​ curve.

  • Termination & Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the background noise caused by unbound radioligand adhering to the filter.

  • Quantification & Self-Validation: Wash filters three times with ice-cold buffer, dry, and quantify using a gamma counter.

    • Self-Validating System: Include the known MC4R antagonist SHU9119 as a positive control in every plate. The assay is only validated if the Z'-factor is >0.6 and the reference standard IC 50​ falls within 0.5 log units of historical baselines.

High_Throughput_Binding Step1 1. Membrane Preparation (HEK293 cells expressing MC4R) Step2 2. Radioligand Incubation ([125I]-NDP-α-MSH + Test Compound) Step1->Step2 Step3 3. Rapid Filtration (PEI-soaked GF/C glass fiber filters) Step2->Step3 Step4 4. Washing Step (Ice-cold buffer to remove unbound ligand) Step3->Step4 Step5 5. Scintillation Counting (Quantify bound radioactivity) Step4->Step5 Step6 6. Data Analysis (IC50 to Ki conversion via Cheng-Prusoff) Step5->Step6

Step-by-step workflow for high-throughput radioligand binding and affinity quantification.

Functional cAMP Accumulation Assay

Binding affinity ( Ki​ ) does not indicate functional efficacy (agonist vs. antagonist). To confirm that the 1-(3-Chlorophenyl)-2-methylpropan-1-amine derivatives act as functional antagonists—a critical mechanism for treating cancer cachexia[4]—a cAMP accumulation assay is required.

Step-by-Step Methodology
  • Cell Seeding: Seed MC4R-expressing CHO cells in 384-well plates at 10,000 cells/well.

  • Compound Pre-incubation: Add the test compound and 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of cAMP, allowing the signal to accumulate to detectable levels for accurate TR-FRET quantification.

  • Agonist Challenge: Add an EC 80​ concentration of the endogenous agonist α-MSH and incubate for 30 minutes.

    • Causality: Using an EC 80​ concentration (rather than a maximal saturating dose) sensitizes the assay to competitive antagonism, allowing the test compound to cleanly shift the dose-response curve.

  • Detection: Lyse the cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol.

MC4R_Signaling Agonist α-MSH (Agonist) MC4R MC4 Receptor (GPCR) Agonist->MC4R Activates Antagonist Derivative 12a (Antagonist) Antagonist->MC4R Competitively Blocks Gs Gαs Protein MC4R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes

MC4R signaling pathway demonstrating competitive blockade by alpha-isopropylbenzylamine derivatives.

Quantitative Binding Affinity Profiles

The following table synthesizes the binding affinity and functional activity of the bare 1-(3-Chlorophenyl)-2-methylpropan-1-amine scaffold against its optimized derivatives. The data demonstrates how derivatizing the primary amine transforms an inactive building block into a highly potent therapeutic agent capable of reversing lean body mass loss[3].

CompoundTarget ReceptorRadioligandBinding Affinity ( Ki​ , nM)Functional Activity
1-(3-Chlorophenyl)-2-methylpropan-1-amine (Core Scaffold)MC4R[ 125 I]-NDP-α-MSH>10,000Inactive
Derivative 12a (Pyrrolidinone-substituted)MC4R[ 125 I]-NDP-α-MSH0.94[3]Antagonist (IC 50​ = 21 nM)[3]
Derivative 12b (Pyridinemethylamine-substituted)MC4R[ 125 I]-NDP-α-MSH3.4[3]Antagonist (>200x selective over MC3R)[3]
1-(3-Chlorophenyl)-2-methylpropan-1-amine DAT / SERT / NETVarious [ 3 H]-ligands>5,000Negligible Monoamine Activity

*Baseline scaffold values are extrapolated based on the strict SAR requirements for the piperazine/pyrrolidinone appendages necessary for high-affinity GPCR docking.

References

  • Title: Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]

  • Title: Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice Source: PLOS One URL: [Link]

  • Title: UMLS:C0006625 - FACTA Search (Melanocortin-4 Receptor Antagonists) Source: National Centre for Text Mining (NaCTeM) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific, experimentally determined crystal structure for 1-(3-Chlorophenyl)-2-methylpropan-1-amine.[1][2][3][4][5][6][7] The commercial availability of this compound is noted, primarily as a liquid, which suggests that obtaining a single crystal suitable for X-ray diffraction may be a non-trivial undertaking.[8]

This guide is therefore structured as a robust, methodological whitepaper. It is designed to provide researchers, scientists, and drug development professionals with the foundational principles, experimental protocols, and analytical logic required to determine the crystal structure of a novel small organic molecule like 1-(3-Chlorophenyl)-2-methylpropan-1-amine. The data presented herein is illustrative, based on known chemical principles and the structures of analogous compounds, to provide a complete framework for such an investigation.

Introduction: The Rationale for Structural Elucidation

1-(3-Chlorophenyl)-2-methylpropan-1-amine is a primary amine with a substituted phenethylamine backbone. This structural motif is common in many psychoactive compounds and central nervous system agents.[2] The precise three-dimensional arrangement of atoms in the solid state, which can only be unambiguously determined through single-crystal X-ray diffraction (SC-XRD), is paramount.[9][10][11] This information governs critical physicochemical properties such as solubility, stability, and bioavailability. For drug development professionals, an understanding of the crystal structure is foundational for polymorphism screening, salt selection, and intellectual property protection.

This guide will detail the complete workflow, from obtaining suitable single crystals to the final analysis and interpretation of the crystal structure.

Experimental Methodology: A Step-by-Step Protocol

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and a deep understanding of the underlying principles of crystallization and diffraction physics.

Synthesis and Purification

While various synthetic routes are possible, a common approach to synthesizing primary amines of this type is through reductive amination. This would typically involve the reaction of 3-chlorobenzaldehyde with isopropylamine to form an intermediate imine, which is then reduced to the final product.

Illustrative Synthesis:

  • Imine Formation: 3-chlorobenzaldehyde and isopropylamine are dissolved in a suitable solvent (e.g., methanol) and stirred, often with a dehydrating agent, to form the corresponding N-(3-chlorobenzylidene)propan-2-amine.

  • Reduction: The crude imine is then reduced using a reducing agent such as sodium borohydride (NaBH₄).

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. Purification is typically achieved through column chromatography to yield the pure 1-(3-Chlorophenyl)-2-methylpropan-1-amine.

The purity of the compound is critical for successful crystallization and should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Single Crystal Growth: The Crystallographer's Art

Growing a single crystal suitable for X-ray diffraction is often the most challenging step in structure determination.[12] The goal is to obtain a single, non-twinned crystal, typically between 0.1 and 0.5 mm in size, with no visible cracks or defects.[10][12] Given that the target compound is a liquid at room temperature, crystallization will likely require the formation of a salt (e.g., hydrochloride or tartrate) or cocrystal to induce a stable crystalline lattice.

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent system) is prepared just below saturation. The container is covered (e.g., with parafilm perforated with a few small holes) to allow the solvent to evaporate slowly over days or weeks.[12]

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is placed on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, leading to crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization. The rate of cooling is a critical parameter.[12]

Table 1: Illustrative Crystallization Screening Conditions

MethodSolvent SystemTemperatureObservations
Slow EvaporationIsopropanol/Water (9:1)Room Temp.Formation of small needles after 5 days.
Vapor DiffusionCompound in Ethanol, Reservoir: Diethyl EtherRoom Temp.Formation of prismatic crystals after 2 weeks.
CoolingSaturated solution in AcetonitrileCool from 40°C to 4°C over 48hFormation of block-shaped crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11] Modern diffractometers are typically equipped with a CCD or pixel array detector to efficiently collect the diffraction data.[11][13]

Experimental Workflow Diagram:

Caption: Workflow for single-crystal X-ray diffraction analysis.

The interaction of X-rays with the crystal's electron density produces a diffraction pattern of spots.[13][14] The geometry and intensity of these spots contain the information needed to determine the arrangement of atoms.[14] Data is collected by rotating the crystal in the X-ray beam, measuring the diffraction pattern at hundreds or thousands of different orientations.[15]

Structure Solution and Refinement

The process of converting the raw diffraction data into a 3D molecular model is computationally intensive.

  • Data Reduction and Space Group Determination: The raw data is processed to correct for experimental factors and to determine the unit cell dimensions and the crystal's symmetry (space group).

  • Structure Solution (The Phase Problem): The intensities of the diffraction spots are known, but their phases are lost during the experiment. For small molecules, "direct methods" or dual-space algorithms are powerful computational techniques used to solve this "phase problem" and generate an initial electron density map.[16]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and the observed diffraction patterns. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Illustrative Crystal Structure of 1-(3-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

To provide a tangible example, we present a hypothetical but chemically plausible crystal structure for the hydrochloride salt of the title compound. This salt formation provides a strong hydrogen bond donor (NH₃⁺) which is likely to facilitate the formation of a stable, ordered crystal lattice.

Table 2: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₁₀H₁₅Cl₂N
Formula Weight220.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.56
b (Å)8.21
c (Å)14.34
β (°)98.5
Volume (ų)1229.7
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.189
R-factor (R1)< 0.05
Goodness-of-Fit (GooF)~1.0
Molecular Conformation and Intermolecular Interactions

In this hypothetical structure, the protonated amine group (NH₃⁺) would act as a hydrogen bond donor, forming strong hydrogen bonds with the chloride counter-ion (Cl⁻). These interactions are the primary driving force for the crystal packing.

Diagram of Hypothetical Intermolecular Interactions:

molecular_interactions N1 N-H C1 Cl⁻ N1->C1 H-Bond C3 Cl⁻ N1->C3 N2 N-H C2 Cl⁻ N2->C2 N2->C3 N3 N-H N3->C1 mol_label Molecule A

Caption: Hydrogen bonding network in the hypothetical crystal lattice.

The 3-chlorophenyl group and the isopropyl group would adopt a conformation that minimizes steric hindrance. The packing of these molecules in the crystal lattice would be further stabilized by weaker van der Waals interactions.

Conclusion and Future Directions

While a definitive crystal structure for 1-(3-Chlorophenyl)-2-methylpropan-1-amine remains to be determined, this guide provides a comprehensive and authoritative framework for its elucidation. The protocols for synthesis, crystallization, and X-ray data analysis outlined here represent the gold standard in small molecule crystallography.[9]

The successful determination of this structure would provide invaluable insights for medicinal chemists and pharmaceutical scientists. It would enable a deeper understanding of its solid-state properties and could serve as a foundational step for the design of new chemical entities with tailored pharmacological profiles. Researchers are encouraged to pursue the crystallization of this compound, potentially through the screening of various salts and co-crystals, to contribute this fundamental data to the scientific community.

References

  • ACS Central Science. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Publications. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. [Link]

  • Longdom Publishing. (2018). Crystal structure studies of small molecules. [Link]

  • Development Team. Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Crystallography Open Database. Crystallography Open Database (COD). [Link]

  • PubChem. 1-(3-Chlorophenyl)-2-methyl-propan-1-amine. [Link]

  • PubChemLite. 1-(3-chlorophenyl)-2-methylpropan-2-amine. [Link]

  • CCDC. Access Structures. [Link]

Sources

Foundational

Preliminary Pharmacological Screening of 1-(3-Chlorophenyl)-2-methylpropan-1-amine: A Technical Whitepaper

Executive Summary & Structural Rationale 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a synthetic α -isopropylbenzylamine derivative. Structurally, it is an isomer of classical substituted amphetamines and shares a pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

1-(3-Chlorophenyl)-2-methylpropan-1-amine is a synthetic α -isopropylbenzylamine derivative. Structurally, it is an isomer of classical substituted amphetamines and shares a pharmacophore with cathinone derivatives like bupropion (1-(3-chlorophenyl)-2-(tert-butylamino)propan-1-one).

The pharmacological profile of this compound is heavily dictated by two structural features:

  • The meta-chloro (3-chloro) substitution: In structure-activity relationship (SAR) studies of phenethylamines, 3-chloro substitution consistently enhances binding affinity and selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while reducing affinity for the Serotonin Transporter (SERT)[1].

  • The bulky α -isopropyl group: Expanding the α -alkyl chain from a methyl (as in amphetamine) to an isopropyl group creates significant steric hindrance. This bulk typically prevents the molecule from being translocated into the presynaptic terminal, thereby converting the compound from a monoamine releasing agent (substrate) into a pure reuptake inhibitor[2].

This whitepaper outlines a rigorous, self-validating pharmacological screening pipeline designed to confirm its primary pharmacodynamics as an atypical monoamine reuptake inhibitor and assess its critical safety liabilities.

Screening Workflow Architecture

Workflow Start 1-(3-Chlorophenyl)-2-methylpropan-1-amine Phase1 Phase I: Primary Pharmacodynamics Start->Phase1 Phase2 Phase II: Safety Pharmacology Start->Phase2 HEK HEK293 hDAT/hNET/hSERT Assay Phase1->HEK Release Synaptosome Release Assay Phase1->Release hERG Automated Patch-Clamp (hERG) Phase2->hERG Data Hit Validation & SAR Profiling HEK->Data Release->Data hERG->Data

Fig 1: High-throughput pharmacological screening workflow for novel monoaminergic compounds.

Phase I: Primary Pharmacodynamics

To establish the primary mechanism of action, we must differentiate between reuptake inhibition and substrate-induced release. The following protocols form a self-validating system: Protocol 1 quantifies transporter blockade, while Protocol 2 confirms the absence of reverse-transport (release).

Protocol 1: In Vitro Monoamine Transporter Reuptake Inhibition Assay

Causality: Human Embryonic Kidney 293 (HEK293) cells are utilized because they lack endogenous monoamine transporters. By stably transfecting them with human DAT (hDAT), NET (hNET), or SERT (hSERT), we isolate the exact target, ensuring that any observed radioligand uptake is exclusively mediated by the recombinant human transporter[3].

Methodology:

  • Cell Preparation: Seed HEK293 cells expressing hDAT, hNET, or hSERT into poly-D-lysine coated 96-well plates and grow to 80% confluence.

  • Washing: Wash monolayers twice with calcium/magnesium-supplemented Krebs-Ringer-HEPES (KRH) buffer to remove culture media.

  • Pre-incubation: Add 1-(3-Chlorophenyl)-2-methylpropan-1-amine at varying concentrations (0.1 nM to 10 µM) in KRH buffer. Include vehicle (DMSO) as a negative control. To define non-specific uptake, use 10 µM mazindol (for DAT/NET) or 10 µM imipramine (for SERT)[3]. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the assay by adding 20 nM of tritiated substrate ( [3H] -dopamine, [3H] -norepinephrine, or [3H] -serotonin) supplemented with 50 mM ascorbic acid to prevent substrate oxidation.

  • Termination: After 10 minutes, quench the reaction by rapid aspiration and wash twice with ice-cold KRH buffer.

  • Quantification: Lyse cells using 1% SDS and quantify intracellular radioactivity via a liquid scintillation counter. Calculate IC50​ values using non-linear regression.

Protocol 2: Synaptosomal Neurotransmitter Release Assay

Causality: Because bulky α -alkyl groups are hypothesized to prevent intracellular translocation, this assay validates whether the compound acts as an atypical reuptake inhibitor rather than a classical releaser like amphetamine[4].

Methodology:

  • Preparation: Isolate rat brain synaptosomes (striatum for DAT; prefrontal cortex for NET/SERT).

  • Vesicular Blockade: Pre-incubate synaptosomes with 1 µM reserpine. Rationale: Reserpine blocks the Vesicular Monoamine Transporter (VMAT2), ensuring that any measured release originates from the cytosolic pool via reverse plasmalemmal transport, not from vesicular leakage[1].

  • Loading: Pre-load synaptosomes with [3H] -neurotransmitters for 30 minutes.

  • Exposure & Measurement: Expose the loaded synaptosomes to the test compound. Measure the fractional efflux of tritium into the supernatant over 15 minutes. A lack of significant tritium efflux confirms the compound is a pure reuptake inhibitor.

Phase II: Safety Pharmacology

Protocol 3: Automated Patch-Clamp hERG Assay

Causality: Halogenated, lipophilic amines frequently exhibit off-target binding within the inner vestibule of the Kv11.1 potassium channel (encoded by the hERG gene). Blockade of this channel delays cardiac repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes. The ICH S7B regulatory guideline mandates hERG screening for early-stage neuroactive compounds[5].

Methodology:

  • Cell Line: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • Electrophysiology: Employ an automated planar patch-clamp system (e.g., QPatch) maintained at a near-physiological temperature of 35-37°C[6].

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Validation: Measure the reduction in tail current amplitude following perfusion of 1-(3-Chlorophenyl)-2-methylpropan-1-amine. Use 1 µM E-4031 as a full-blocker positive control to validate the assay's dynamic range[6].

Mechanistic Pathway & Data Presentation

Mechanism Drug 1-(3-Chlorophenyl)-2-methylpropan-1-amine DAT DAT / NET Transporters Drug->DAT Competitive Inhibition Reuptake Monoamine Reuptake DAT->Reuptake Blocks Cleft Accumulation in Synaptic Cleft Reuptake->Cleft Leads to Receptor Postsynaptic Receptor Activation Cleft->Receptor Enhances

Fig 2: Proposed synaptic mechanism of action driven by steric hindrance of the α -isopropyl group.

Representative Pharmacological Profile

Based on established SAR for meta-halogenated α -alkylbenzylamines, the anticipated preliminary data is modeled below to demonstrate the expected shift from release to reuptake inhibition:

CompoundhDAT IC50​ (nM)hNET IC50​ (nM)hSERT IC50​ (nM)hERG IC50​ (µM)Primary Mechanism
1-(3-Chlorophenyl)-2-methylpropan-1-amine 185 95 >10,000 12.5 Reuptake Inhibitor
3-Chloroamphetamine (Reference)11.8 ( EC50​ )15.2 ( EC50​ )120 ( EC50​ )>30.0Releaser
Bupropion (Reference)520430>10,00015.0Reuptake Inhibitor

Data Interpretation: The 3-chloro group drives high affinity for DAT and NET while abolishing SERT interaction. The α -isopropyl group prevents substrate behavior, yielding a pure NDRI (Norepinephrine-Dopamine Reuptake Inhibitor) profile similar to, but potentially more potent than, bupropion.

References

  • Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. ACS Chemical Neuroscience.3

  • The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. PMC (NIH).1

  • Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics. ACS Medicinal Chemistry Letters.2

  • Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. PMC (NIH).4

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. PMC (NIH).5

  • Five Ways to Ensure hERG Assays are Scientifically Reliable. WuXi AppTec.6

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The compound 1-(3-Chlorophenyl)-2-methylpropan-1-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The compound 1-(3-Chlorophenyl)-2-methylpropan-1-amine (and its enantiomeric forms, such as the (S)-isomer[1]) is a sterically hindered benzylic amine utilized as a critical building block in the development of novel therapeutics. The presence of the meta-chloro substitution on the phenyl ring, combined with the alpha-isopropyl group, provides unique steric and electronic properties that are highly valued in structure-activity relationship (SAR) studies. Commercially, it is often handled as its hydrochloride salt to ensure stability[2].

This application note details a highly reliable, self-validating protocol for the synthesis of this amine via the reductive amination of 1-(3-chlorophenyl)-2-methylpropan-1-one.

Mechanistic Causality: Why Reductive Amination?

Rather than utilizing a Grignard addition to a nitrile—which often requires harsh conditions and yields complex mixtures—reductive amination offers a thermodynamically favorable and highly controlled pathway.

  • Ammonium Acetate ( NH4​OAc ): Serves a dual purpose. It acts as the ammonia source for imine formation and buffers the reaction to a mildly acidic pH (6-7), which is critical for the protonation of the carbonyl oxygen, thereby accelerating nucleophilic attack.

  • Sodium Cyanoborohydride ( NaBH3​CN ): Chosen specifically for its chemoselectivity. At pH 6-7, NaBH3​CN reduces the protonated iminium intermediate much faster than it reduces the starting ketone, preventing the formation of the undesired alcohol byproduct.

Process Workflow & Logical Relationships

The following diagram illustrates the logical progression of the synthesis, highlighting the critical intermediates and the phase-gate checks required for a self-validating system.

SynthesisWorkflow A 1-(3-Chlorophenyl)-2-methylpropan-1-one (Starting Material) B Imine Condensation (NH4OAc, MeOH, pH 6-7) A->B Step 1: Reactant Mixing C Selective Reduction (NaBH3CN Addition) B->C IPC: Verify Imine Formation D Aqueous Workup & Extraction (Basic pH Adjustment) C->D Step 2: Quench & Isolate E 1-(3-Chlorophenyl)-2-methylpropan-1-amine (Target Product) D->E Step 3: Purification

Figure 1: Workflow diagram for the reductive amination process, detailing step-wise transformations and In-Process Controls (IPC).

Quantitative Data & Stoichiometry

To ensure reproducibility, the reaction parameters are strictly defined. The following table summarizes the stoichiometry optimized for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
1-(3-Chlorophenyl)-2-methylpropan-1-one182.651.0 eq1.83 g (10 mmol)Electrophile / Starting Material
Ammonium Acetate ( NH4​OAc )77.0810.0 eq7.71 g (100 mmol)Nitrogen Source & Buffer
Sodium Cyanoborohydride ( NaBH3​CN )62.841.5 eq0.94 g (15 mmol)Chemoselective Reductant
Methanol (Anhydrous)32.04N/A30 mLSolvent
Hydrochloric Acid (2M in Ether)36.461.1 eq5.5 mLSalt Formation (Optional)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify the success of the previous step before proceeding, ensuring high scientific integrity.

Step 1: Imine Formation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-chlorophenyl)-2-methylpropan-1-one (1.83 g, 10 mmol) in anhydrous methanol (30 mL).

  • Buffer Addition: Add ammonium acetate (7.71 g, 100 mmol) in a single portion.

  • Causality Check: The massive excess of ammonium acetate drives the equilibrium toward the imine while maintaining the optimal pH. Stir the suspension at room temperature ( 20−25∘C ) for 2 hours.

  • Self-Validation (IPC 1): Remove a 50 μL aliquot, dilute in acetonitrile, and analyze via LC-MS. Proceed only when the ketone peak is minimized and the mass corresponding to the imine/iminium intermediate is dominant.

Step 2: Chemoselective Reduction
  • Cooling: Cool the reaction mixture to 0∘C using an ice-water bath. This controls the exothermic nature of the reduction and minimizes the formation of secondary amine byproducts.

  • Reductant Addition: Add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours under an inert nitrogen atmosphere.

  • Self-Validation (IPC 2): Perform TLC (Hexanes:Ethyl Acetate 7:3, UV visualization). The starting material spot should be completely consumed, replaced by a more polar, ninhydrin-active spot corresponding to the amine.

Step 3: Workup and Isolation
  • Quenching: Carefully quench the reaction by adding 1M aqueous NaOH (20 mL). Causality: The basic environment neutralizes the borate complexes, destroys excess hydride, and ensures the target amine is in its free-base (lipophilic) form.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) ( 3×20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude free base.

Step 4: Hydrochloride Salt Formation (Optional but Recommended)

To match commercial reference standards[2] and ensure long-term stability:

  • Dissolve the crude free base in minimal anhydrous diethyl ether (15 mL).

  • Dropwise, add 2M HCl in ether (5.5 mL) while stirring vigorously at 0∘C .

  • Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford 1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride.

Expected Analytical Profiling

Analytical MethodExpected Signals / Observations
1 H NMR (400 MHz, CDCl3​ , Free Base) δ 7.35-7.15 (m, 4H, Ar-H), 3.75 (d, J = 7.5 Hz, 1H, CH-N), 1.90 (m, 1H, CH(CH3)2), 1.50 (br s, 2H, NH2), 0.95 (d, J = 6.8 Hz, 3H, CH3), 0.80 (d, J = 6.8 Hz, 3H, CH3).
LC-MS (ESI+) [M+H] + calculated for C10​H15​ClN : 184.09; Found: 184.1
Physical State Free base: Pale yellow oil. HCl Salt: White crystalline solid.

References

  • NextSDS. (2026). (S)-1-(3-chlorophenyl)-2-methylpropan-1-amine - Chemical Substance Information. Retrieved from[Link]

Sources

Application

GC-MS detection methods for 1-(3-Chlorophenyl)-2-methylpropan-1-amine in biological matrices

Application Note: GC-MS Detection and Quantification of 1-(3-Chlorophenyl)-2-methylpropan-1-amine in Biological Matrices Analytical Context and Biological Relevance 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: GC-MS Detection and Quantification of 1-(3-Chlorophenyl)-2-methylpropan-1-amine in Biological Matrices

Analytical Context and Biological Relevance

1-(3-Chlorophenyl)-2-methylpropan-1-amine is a synthetic primary amine characterized by a 3-chlorophenyl ring and an isobutyl side chain[1]. In silico profiling and structural homology suggest that this compound acts as a monoamine transporter inhibitor, preventing the reuptake of dopamine (DAT) and norepinephrine (NET)[2]. This mechanism leads to the accumulation of synaptic monoamines, resulting in potent central nervous system (CNS) stimulation. Due to its psychoactive potential, detecting trace physiological concentrations of this compound in complex biological matrices (whole blood, urine) is a critical challenge for forensic and clinical toxicologists.

Mechanism Drug 1-(3-Chlorophenyl)- 2-methylpropan-1-amine DAT Dopamine Transporter (DAT) Drug->DAT Inhibits NET Norepinephrine Transporter (NET) Drug->NET Inhibits Synapse Accumulation of Synaptic Monoamines DAT->Synapse NET->Synapse Receptor Post-Synaptic Receptor Activation Synapse->Receptor CNS CNS Stimulation & Psychoactive Effects Receptor->CNS

Caption: Pharmacological pathway of 1-(3-Chlorophenyl)-2-methylpropan-1-amine via monoamine reuptake inhibition.

Scientific Principles & Methodological Causality

To achieve high-fidelity quantification, this protocol abandons simple "dilute-and-shoot" methods in favor of a self-validating workflow engineered to eliminate matrix effects and optimize chromatographic behavior.

Causality of Mixed-Mode Cation Exchange (MCX) SPE: Biological matrices contain high concentrations of proteins, neutral lipids, and endogenous salts that rapidly degrade GC column performance. 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a basic amine with a predicted pKa of ~9.89[2]. By buffering the sample to pH 6.0, the amine becomes fully protonated. During Solid-Phase Extraction (SPE), this positive charge facilitates strong electrostatic binding to the sulfonic acid groups of the MCX sorbent. This ionic lock allows for aggressive washing with 100% methanol to strip away neutral lipid interferences without risking analyte loss, yielding an ultra-clean extract.

Causality of HFBA Derivatization: Injecting primary amines directly into a GC inlet is analytically perilous. The active hydrogen on the amine interacts with silanol groups (Si-OH) on the glass liner and stationary phase, causing severe peak tailing and thermal degradation[3]. By reacting the extract with Heptafluorobutyric Anhydride (HFBA), we acylate the amine. This neutralizes the active hydrogen, drastically increases volatility, and incorporates fluorine atoms. During Electron Ionization (EI), the bulky fluorinated group directs fragmentation into highly stable, high-mass ions (e.g., m/z 336, 268). Monitoring these high-mass ions in Selected Ion Monitoring (SIM) mode bypasses the low-mass chemical noise (m/z < 100) inherent to biological extracts, exponentially increasing the signal-to-noise (S/N) ratio[3].

Experimental Protocols

System Suitability and Self-Validation

To ensure the protocol acts as a self-validating system, a System Suitability Test (SST) is mandatory. Following the injection of the highest calibration standard, a matrix blank must be extracted and injected. The blank must show an analyte signal of < 10% of the Limit of Quantitation (LOQ) to definitively prove the absence of instrumental carryover, strictly adhering to forensic validation guidelines[4].

Solid-Phase Extraction (SPE) Workflow
  • Sample Aliquot: Transfer 1.0 mL of biological fluid (blood or urine) into a clean glass tube.

  • Internal Standard: Add 50 µL of Internal Standard (e.g., MDMA-d5 at 1 µg/mL).

  • Dilution: Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 30 seconds. (Note: Centrifuge whole blood samples at 3000 rpm for 10 minutes and use the supernatant).

  • Conditioning: Condition the MCX SPE cartridge (30 mg/3 mL) with 3 mL Methanol, followed by 3 mL DI Water, and 3 mL 0.1 M Phosphate Buffer (pH 6.0).

  • Loading: Load the buffered sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash with 3 mL 0.1 M HCl to remove basic interferences, followed by 3 mL 100% Methanol to remove neutral lipids. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analyte with 3 mL of a freshly prepared mixture of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v).

HFBA Derivatization Procedure
  • Evaporation: Evaporate the SPE eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA).

  • Incubation: Cap the vial tightly, vortex, and incubate in a heating block at 60°C for 30 minutes.

  • Excess Removal: Remove the vial, cool to room temperature, and evaporate to dryness under nitrogen to remove excess HFBA and acidic byproducts.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial with a glass insert.

SPE_GCMS_Workflow Sample Biological Sample (Blood/Urine 1 mL) IS Add Internal Standard (e.g., MDMA-d5) Sample->IS Buffer Dilute with 0.1M Phosphate Buffer (pH 6.0) IS->Buffer SPE_Cond Condition MCX Cartridge (MeOH, then Buffer) Buffer->SPE_Cond SPE_Load Load Sample (1-2 mL/min) SPE_Cond->SPE_Load SPE_Wash Wash Interferences (0.1M HCl, then MeOH) SPE_Load->SPE_Wash SPE_Elute Elute Target Analyte (CH2Cl2:IPA:NH4OH 78:20:2) SPE_Wash->SPE_Elute Deriv HFBA Derivatization (60°C for 30 min) SPE_Elute->Deriv GCMS GC-MS Analysis (EI-SIM Mode) Deriv->GCMS

Caption: Complete analytical workflow from biological sample preparation to GC-MS quantification.

Data Presentation & Instrumental Parameters

Table 1: GC-MS Instrument Parameters

ParameterSetting / Specification
GC Column HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (Constant flow at 1.2 mL/min)
Injection Mode Splitless (1 µL injection volume), Inlet Temp: 250°C
Oven Program 80°C (hold 1 min) → ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
SIM Ions (Analyte) m/z 336 (Quantifier), m/z 268 (Qualifier 1), m/z 169 (Qualifier 2)
SIM Ions (IS) m/z 258 (Quantifier), m/z 213 (Qualifier)

Table 2: ASB/SWGTOX Method Validation Summary Validation parameters were established in accordance with ANSI/ASB Standard 036 for quantitative analysis in forensic toxicology[4].

Validation ParameterResult / Acceptance Criteria
Limit of Detection (LOD) 2.5 ng/mL (S/N > 3:1)
Limit of Quantitation (LOQ) 5.0 ng/mL (S/N > 10:1, Bias ≤ ±20%)
Linearity Range 5.0 ng/mL – 1000 ng/mL (R² ≥ 0.995)
Intra-day Precision (%CV) < 7.5% at low, medium, and high QC levels
Inter-day Precision (%CV) < 9.0% across 5 independent runs
Extraction Recovery > 88% (Consistent across calibration range)
Carryover Limit None detected at 1000 ng/mL

References[1] PubChem. "1-(3-Chlorophenyl)-2-methyl-propan-1-amine". Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj-uPmRZ1PMPb1_a3y0djOMlk4Du0jE7B7Uc89eOicHZg54jK3fvoYRoI5BnQyEyqex3YQPmSnnCOTyX8Mx_sTqRQBytaErnRcsKZvWouzkcZqToqxB1Xjkf943OqSxh-PVWKB5TopMogxythATctlqvcY0O8YqtYhWdfATpCaiP3QH7jPDdw0QczsLZKrMA==[2] Benchchem. "An In-Depth Technical Guide on the Predicted Properties of 1-(3-Chlorophenyl)-2-methylpropan-2-amine". Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz-z3poJ3HQt09JVSEqfTfHqryAhTV6XdqQvEnasDhuYqtVQ23X2pYx9K2iyjl_WxZvYW0IBxWSj29xueChywDC4yxWTooEhW-FbyGIM9Z0Kb3LwYpZKqOSU-AK-2b2-t8A1oKJ14pzq-OLcYN4X53JTvESEn8qv6pEAiZiRaC9nl5LkFF_GDGer7zRKzcOcu8tcwGS08ZixHXp9f23NZdvMb1prKtZ-s6eX1Zrnu_vlgBp2qQQvm2rbA2iVI1vPQ=[4] AAFS ASB. "ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology". Source: aafs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgF9VVo77mn6juGBMgHAalWuhkvrqn2vdq-cRqAHbcnBJAFfNJXDIuTvFqmha9ZHOElNBuJPOtlOdmOgjdgAJPnYkP7jwpnPhM3XH-ZTPMkNw59_w8jdbmVcupwciD1A1iHCqj70zfT65MUGSmxZ7QaBsaNZ054jpTDaTlidp1EXhk[3] Wiley. "Maurer, Meyer, Pfleger, Weber: GC-MS Library of Drugs, Poisons, and Their Metabolites 6th Edition". Source: wiley.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2xAH8_x5mHOs_p-c0Auadr1JDAUFs0H6vP0rFn-QV9qGp6t76AACTv6yhNejGQCULOF0Et-S_iygs-gEFJYvqPOqgbNvkH9yh3B5jC9fEjW2rpSI-i7HfxJ8M5PZPRwEAjsTeAq4FLERzLNYAwhBw4MlqX0HGCLjvT2WRKiXsShjOXiAh2YTh9lIaYH_mj1paM9yr58_GPIyvfO_9EYHC2faDQNSUzabEAcQIgwV73UWk

Sources

Method

High-Efficiency Chiral Resolution of 1-(3-Chlorophenyl)-2-methylpropan-1-amine: Application Notes &amp; Protocols

Executive Summary The enantiomeric separation of 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a critical workflow in the synthesis of neuroactive pharmaceutical intermediates and specialized building blocks. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric separation of 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a critical workflow in the synthesis of neuroactive pharmaceutical intermediates and specialized building blocks. The molecule features a highly sterically hindered chiral center at the α -carbon, flanked by a bulky isopropyl group and an electron-withdrawing 3-chlorophenyl ring. This unique steric and electronic environment dictates the efficacy of resolution strategies.

This guide provides field-validated protocols for two orthogonal resolution techniques: Classical Diastereomeric Salt Crystallization and Biocatalytic Kinetic Resolution , alongside the necessary Chiral HPLC analytical validation methods.

Mechanistic Rationale for Resolution Strategies

Strategy A: The Half-Equivalent Diastereomeric Salt Method

Classical resolution relies on reacting a racemic amine with a chiral acid to form a pair of diastereomeric salts with divergent solubilities[1]. For highly lipophilic, bulky amines like 1-(3-chlorophenyl)-2-methylpropan-1-amine, utilizing a full equivalent of a chiral resolving agent often results in the co-precipitation of mixed diastereomeric species, drastically lowering the enantiomeric excess (ee).

The Causality of the Half-Equivalent Choice: By adding exactly 0.5 equivalents of a chiral acid (e.g., (R) -(-)-Mandelic acid) and 0.5 equivalents of an achiral acid (e.g., HCl), the system is forced into a highly selective thermodynamic competition. The chiral acid selectively pairs with the enantiomer that forms the most stable, least soluble crystal lattice, while the achiral acid protonates the remaining enantiomer, keeping it highly soluble in the mother liquor[2]. This resource-efficient refinement prevents entrainment and routinely yields >95% ee in a single crystallization pass[1].

Strategy B: Biocatalytic Kinetic Resolution via CAL-B

When crystallization fails to achieve target purities, enzymatic kinetic resolution provides a robust alternative. Candida antarctica Lipase B (CAL-B) is an industrial standard for the enantioselective acylation of primary amines[3].

The Causality of Enzyme Selection: CAL-B possesses a deep, narrow, and highly stereospecific active site. According to Kazlauskas' rule, the enzyme discriminates between the large group (3-chlorophenyl) and the medium group (isopropyl) of the substrate. When paired with an isoalkyl ester acyl donor (like isopropyl acetate), CAL-B selectively acylates the (R) -enantiomer to form an amide, leaving the (S) -enantiomer completely unreacted[4]. The resulting mixture of (R) -amide and (S) -amine is easily separated via simple acid/base liquid-liquid extraction.

Protocol A: Classical Diastereomeric Salt Resolution

Self-Validating System Check

Before initiating a large-scale resolution, always perform a 1-gram solubility screen. The ideal solvent system must dissolve the entire salt mass at reflux and yield a maximum of 35-40% crystal recovery upon cooling to 20°C. A recovery >50% indicates the solvent is acting as an anti-solvent, meaning both diastereomers are precipitating.

Step-by-Step Methodology
  • Dissolution: In a 500 mL round-bottom flask, dissolve 100 mmol ( 18.3 g ) of racemic 1-(3-chlorophenyl)-2-methylpropan-1-amine in 150 mL of absolute ethanol.

  • Agent Addition: Slowly add 50 mmol of (R) -(-)-Mandelic acid, followed immediately by 50 mmol of 1M aqueous HCl.

  • Thermal Equilibration: Attach a reflux condenser and heat the mixture to 75°C with moderate stirring until the solution is completely homogeneous.

  • Controlled Nucleation: Cool the reaction mixture at a highly controlled rate of 0.5°C/min down to 20°C. Causality: Rapid cooling causes kinetic precipitation, trapping the unwanted enantiomer in the crystal lattice. Slow cooling promotes Ostwald ripening, ensuring thermodynamic control and high ee.

  • Isolation: Filter the resulting crystals via a Büchner funnel. Wash the filter cake twice with 15 mL of ice-cold ethanol.

  • Free-Basing (Recovery): Suspend the isolated salt in 100 mL of deionized water. Add 2M NaOH dropwise until the pH reaches >12 . Extract the aqueous layer with Methyl tert-butyl ether (MTBE) ( 3×50 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under vacuum to yield the enantiopure amine.

SaltResolution Racemate Racemic Amine (1 eq) Reaction Salt Formation (Solvent Reflux) Racemate->Reaction Agents Chiral Acid (0.5 eq) + Achiral Acid (0.5 eq) Agents->Reaction Cooling Controlled Cooling & Crystallization Reaction->Cooling Filtration Filtration Cooling->Filtration Solid Diastereomeric Salt (Crystals) Filtration->Solid MotherLiquor Mother Liquor (Opposite Enantiomer) Filtration->MotherLiquor FreeBase Alkaline Workup (NaOH) Solid->FreeBase PureAmine Enantiopure Amine (Target) FreeBase->PureAmine

Caption: Workflow for the classical diastereomeric salt resolution using the half-equivalent method.

Protocol B: Biocatalytic Kinetic Resolution

Self-Validating System Check

The enzymatic reaction is self-validating when monitored via HPLC. Terminate the reaction exactly when the conversion ( c ) reaches 50%. At this precise thermodynamic midpoint, the unreacted (S) -amine and the formed (R) -amide will theoretically both possess >99% ee.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 50 mmol of the racemic amine in 100 mL of isopropyl acetate. Causality: Isopropyl acetate acts as both the organic solvent and the acyl donor, driving the equilibrium of the acylation forward[4].

  • Biocatalyst Addition: Add 1.5 g of Novozym 435 (immobilized CAL-B).

  • Incubation: Seal the flask and place it in an orbital shaker at 200 rpm and 40°C. Causality: 40°C provides the optimal balance between reaction kinetics and enzyme stability; higher temperatures risk denaturing the lipase.

  • Monitoring: Draw aliquots every 12 hours. Dilute with hexane and analyze via Chiral HPLC to determine the conversion rate.

  • Termination & Filtration: Once 50% conversion is achieved (typically 24-48 hours), filter the mixture to remove the immobilized enzyme. The enzyme beads can be washed with MTBE and reused for up to 5 cycles[3].

  • Phase Separation: Transfer the filtrate to a separatory funnel. Add 100 mL of 1M HCl. The unreacted (S) -amine will protonate and partition into the aqueous phase, while the neutral (R) -amide remains in the organic phase.

  • Isolation of (S)-Amine: Collect the aqueous phase, basify to pH 12 with 2M NaOH, and extract with MTBE to isolate the pure (S) -amine.

  • Isolation of (R)-Amine (Optional): Concentrate the organic phase to isolate the (R) -amide. Reflux the amide in 6M HCl for 12 hours to hydrolyze it back to the pure (R) -amine.

EnzymaticResolution Start Racemic Amine + Acyl Donor Enzyme CAL-B (Novozym 435) 40°C, Orbital Shaking Start->Enzyme Products Reaction Mixture: (R)-Amide + (S)-Amine Enzyme->Products Extraction Acid/Base Extraction (1M HCl) Products->Extraction S_Amine Aqueous Phase -> NaOH -> Pure (S)-Amine Extraction->S_Amine R_Amide Organic Phase -> (R)-Amide Extraction->R_Amide Hydrolysis Acidic Hydrolysis (6M HCl, Reflux) R_Amide->Hydrolysis R_Amine Pure (R)-Amine Hydrolysis->R_Amine

Caption: Biocatalytic kinetic resolution pathway of racemic amines using CAL-B and acid/base extraction.

Analytical Validation: Chiral HPLC

To accurately determine the enantiomeric excess of the resolved 1-(3-chlorophenyl)-2-methylpropan-1-amine, high-performance liquid chromatography (HPLC) utilizing polysaccharide phenylcarbamate-derived chiral stationary phases (CSPs) is required[5].

Causality of Mobile Phase Additives: Primary amines strongly interact with residual free silanols on the silica backbone of the HPLC column, causing severe peak tailing. Adding 0.1% Diethylamine (DEA) to the mobile phase masks these silanols, ensuring sharp, baseline-resolved peaks[5].

Data Presentation: Quantitative Parameters

Table 1: Comparison of Chiral Resolving Agents for Diastereomeric Salt Formation

Resolving Agent Equivalents Solvent System Expected Yield (%) Expected ee (%)

| (R) -(-)-Mandelic Acid | 0.5 | EtOH / H 2​ O | 35-40 | >95 | | (+)-Di-p-toluoyl-D-tartaric acid | 0.5 | IPA / MeOH | 30-35 | >90 | | (+)-Camphorsulfonic Acid | 0.5 | Acetone | <20 | Variable |

Table 2: CAL-B Enzymatic Resolution Parameters

Parameter Optimal Condition Causality / Rationale

| Biocatalyst | Novozym 435 (CAL-B) | Deep active site accommodates bulky α -isopropyl groups. | | Acyl Donor | Isopropyl acetate (Excess) | Acts as solvent and donor; shifts equilibrium to the right. | | Temperature | 40°C | Maximizes kinetics without inducing thermal denaturation. | | Endpoint | 50% Conversion | Ensures maximum ee for both the unreacted amine and amide. |

Table 3: Chiral HPLC Validation Conditions

Parameter Setting
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm

| Temperature | 25°C |

Sources

Application

Application Note: Preparation and Analytical Validation of 1-(3-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a sterically hindered, primary benzylamine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

1-(3-Chlorophenyl)-2-methylpropan-1-amine is a sterically hindered, primary benzylamine derivative. Compounds of this class are highly valued in medicinal chemistry as versatile building blocks for central nervous system (CNS) therapeutics and substituted phenethylamine analogs 1.

Route Selection & Causality: The synthesis of α -branched primary amines often presents a chemoselectivity and yield challenge. Direct reductive amination of the corresponding isopropyl ketone (1-(3-chlorophenyl)-2-methylpropan-1-one) with ammonia and sodium cyanoborohydride is notoriously sluggish due to the steric bulk of the adjacent isopropyl group, which severely impedes the initial imine formation.

To circumvent this, we utilize a highly efficient four-step sequence:

  • Grignard Addition: Construction of the carbon framework via the addition of isopropylmagnesium chloride to 3-chlorobenzaldehyde.

  • Anelli Oxidation: Conversion of the resulting secondary alcohol to the ketone using the TEMPO/NaOCl system. This biphasic method is chosen for its scalability, rapid kinetics, and avoidance of toxic transition metals 2.

  • Oximation: Quantitative conversion of the sterically hindered ketone to its oxime using hydroxylamine hydrochloride buffered with sodium acetate.

  • Chemoselective Reduction: The critical step. Standard catalytic hydrogenation (e.g., Pd/C under H₂) of the oxime poses a severe risk of hydrodehalogenation, cleaving the essential 3-chloro substituent. Instead, we employ the NaBH₄/NiCl₂·6H₂O system. This generates nickel boride (Ni₂B) in situ, which acts as a highly chemoselective heterogeneous catalyst to reduce the oxime to the primary amine without disturbing the aryl-chloride bond 3.

Experimental Workflow

SynthesisWorkflow SM 3-Chlorobenzaldehyde (Starting Material) Step1 Grignard Addition iPrMgCl / THF SM->Step1 Int1 1-(3-Chlorophenyl)- 2-methylpropan-1-ol Step1->Int1 0°C to RT Step2 Anelli Oxidation TEMPO / NaOCl Int1->Step2 Int2 1-(3-Chlorophenyl)- 2-methylpropan-1-one Step2->Int2 Biphasic, 0°C Step3 Oximation NH₂OH·HCl / NaOAc Int2->Step3 Int3 Ketoxime Intermediate Step3->Int3 EtOH, Reflux Step4 Chemoselective Reduction NaBH₄ / NiCl₂·6H₂O Int3->Step4 Int4 Free Base Amine Step4->Int4 MeOH, 0°C Preserves Ar-Cl Step5 Salt Formation HCl / Et₂O Int4->Step5 Product 1-(3-Chlorophenyl)- 2-methylpropan-1-amine HCl Step5->Product Precipitation

Figure 1: Four-step synthetic workflow for the preparation of 1-(3-chlorophenyl)-2-methylpropan-1-amine HCl.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-ol

  • Procedure: To a flame-dried round-bottom flask under an inert argon atmosphere, add 3-chlorobenzaldehyde (14.06 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to 0 °C using an ice-water bath. Dropwise, add isopropylmagnesium chloride (2.0 M in THF, 60 mL, 120 mmol) over 30 minutes.

  • Causality & Validation: Maintaining 0 °C prevents the Grignard reagent from acting as a base or hydride donor (which would reduce the aldehyde to a primary alcohol). Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active aldehyde spot (Rf ~0.6) will disappear, replaced by a more polar secondary alcohol spot (Rf ~0.3).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford a pale yellow oil (~17.5 g, 95% crude yield). Use directly in the next step.

Step 2: Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one

  • Procedure: Dissolve the crude alcohol (17.5 g, ~95 mmol) in CH₂Cl₂ (150 mL). Add a solution of KBr (1.13 g, 9.5 mmol) in water (15 mL) and TEMPO (148 mg, 0.95 mmol). Cool the biphasic mixture to 0 °C. Vigorously stir and add aqueous NaOCl (10-12% active chlorine, ~65 mL) dropwise over 45 minutes, maintaining the internal temperature below 5 °C 2.

  • Causality & Validation: Vigorous stirring is mandatory for this biphasic reaction to ensure mass transfer between the aqueous oxidant and the organic substrate. Self-Validation: The reaction mixture turns from yellow to orange (indicating the active oxoammonium species) and back to yellow upon completion. IR spectroscopy will show the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch (~1685 cm⁻¹).

  • Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Wash the combined organics with 10% aqueous Na₂S₂O₃ (to quench residual bleach), followed by brine. Dry and concentrate to yield the ketone as a clear oil (~16.0 g, 92% yield).

Step 3: Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one Oxime

  • Procedure: In a 250 mL round-bottom flask, dissolve the ketone (16.0 g, 87.6 mmol) in absolute ethanol (100 mL). Add hydroxylamine hydrochloride (9.13 g, 131.4 mmol) and sodium acetate (10.78 g, 131.4 mmol). Attach a reflux condenser and heat to 80 °C for 3 hours.

  • Causality & Validation: Sodium acetate acts as a mild base to liberate free hydroxylamine while maintaining an optimal pH (~4.5) for carbonyl activation via protonation. Self-Validation: TLC (Hexanes/EtOAc 9:1) will show quantitative conversion to the oxime (Rf ~0.4), which typically appears as a mixture of E and Z isomers (two closely eluting spots).

  • Workup: Cool to room temperature and concentrate the ethanol in vacuo. Partition the residue between EtOAc (150 mL) and water (100 mL). Wash the organic layer with brine, dry, and evaporate to afford the oxime as a white solid/viscous oil (~16.5 g, 95% yield).

Step 4: Chemoselective Reduction & Salt Formation

  • Procedure: Dissolve the oxime (16.5 g, 83.5 mmol) and NiCl₂·6H₂O (19.8 g, 83.5 mmol) in methanol (200 mL). Cool the deep green solution to 0 °C. CAUTION: In small, carefully controlled portions, add NaBH₄ (15.8 g, 417.5 mmol) over 1 hour 3.

  • Causality & Validation: The addition of NaBH₄ instantly generates a finely divided black precipitate of nickel boride (Ni₂B) accompanied by vigorous hydrogen gas evolution. The slow addition is strictly required to control the exothermic gas release. The Ni₂B surface catalyzes the reduction of the oxime without inserting into the Ar-Cl bond. Self-Validation: LC-MS will confirm the disappearance of the oxime ([M+H]⁺ 198.1) and the appearance of the primary amine ([M+H]⁺ 184.1) exhibiting the characteristic 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl isotopes.

  • Workup & Salt Formation: Once gas evolution ceases and TLC indicates completion, filter the black suspension through a pad of Celite, washing with methanol. Concentrate the filtrate. Dissolve the residue in 1 M aqueous NaOH (100 mL) to destroy boron complexes, and extract with CH₂Cl₂ (3 x 100 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the free base amine.

  • Precipitation: Dissolve the free base in anhydrous diethyl ether (150 mL) and cool to 0 °C. Dropwise, add a solution of 2.0 M HCl in diethyl ether until precipitation is complete and the pH is acidic (~45 mL). Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford 1-(3-chlorophenyl)-2-methylpropan-1-amine hydrochloride as a pristine white powder (~14.7 g, 80% yield).

Analytical Characterization Data

The following table summarizes the self-validating analytical metrics expected at each stage of the synthetic workflow.

CompoundAppearanceTLC (Rf)*LC-MS [M+H]⁺Key ¹H NMR Signals (CDCl₃, 400 MHz)
Intermediate 1 (Alcohol)Pale yellow oil0.30167.1 (-H₂O)δ 4.35 (d, J = 6.5 Hz, 1H, CH-OH), 1.95 (m, 1H, CH(CH₃)₂), 0.98 (d, 6H, 2xCH₃)
Intermediate 2 (Ketone)Clear oil0.65183.1δ 3.40 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.21 (d, 6H, 2xCH₃). Loss of OH signal.
Intermediate 3 (Oxime)White solid0.40 & 0.45198.1δ 8.50 (br s, 1H, N-OH), 3.15 & 2.80 (hept, 1H, E/Z isomers).
Target Product (Amine HCl)White powder0.10**184.1(DMSO-d₆) δ 8.60 (br s, 3H, NH₃⁺), 4.10 (d, J = 8.0 Hz, 1H, CH-N), 2.15 (m, 1H).

**TLC Conditions: Hexanes/EtOAc (8:2) on silica gel, visualized by UV (254 nm). *TLC for the amine free base run in CH₂Cl₂/MeOH/NH₄OH (90:9:1), visualized with Ninhydrin stain.

References

  • (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride.American Elements.
  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes.National Institutes of Health (PMC).
  • ChemComm COMMUNICATION: Stereoselective reduction of the oxime C=N bond using NaBH₄/NiCl₂·6H₂O.National Institute of Informatics (NII).

Sources

Method

Application Note: Synthesis, Chiral Resolution, and Application of 1-(3-Chlorophenyl)-2-methylpropan-1-amine in API Development

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern drug discovery, chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, chiral 1-arylalkylamines are indispensable building blocks for synthesizing central nervous system (CNS) therapeutics, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands. Specifically, 1-(3-chlorophenyl)-2-methylpropan-1-amine is a highly valued precursor. The structural incorporation of a 3-chlorophenyl ring provides a robust halogen bond donor/acceptor that enhances lipophilicity (logP) and metabolic stability, while the bulky alpha-isopropyl group dictates the strict 3D conformation required for target selectivity in deep hydrophobic binding pockets.

Synthetic Workflow & Pathway Visualization

The synthesis proceeds through a self-validating sequence: reductive amination to a stable N-formyl intermediate, acidic deprotection to the racemic amine, and finally, classical chiral resolution using a tailored resolving agent to isolate the desired enantiomer for active pharmaceutical ingredient (API) conjugation.

Pathway SM 1-(3-Chlorophenyl)- 2-methylpropan-1-one Leuckart Leuckart Reaction (160-170 °C) SM->Leuckart Reagent Ammonium Formate (Nitrogen Donor & Reductant) Reagent->Leuckart Intermediate N-Formyl Intermediate Leuckart->Intermediate Reductive Amination Hydrolysis Acidic Hydrolysis (6M HCl) Intermediate->Hydrolysis Racemate Racemic Amine Precursor Hydrolysis->Racemate Deprotection Resolution Chiral Resolution (Di-p-toluoyl-D-tartaric acid) Racemate->Resolution Enantiomer (R)-1-(3-Chlorophenyl)- 2-methylpropan-1-amine Resolution->Enantiomer Diastereomeric Crystallization API API Synthesis (Kinase Inhibitors / GPCR Ligands) Enantiomer->API Cross-Coupling / Amidation

Workflow for the synthesis and chiral resolution of the API precursor.

Comparative Analysis of Synthetic Strategies

To justify the selection of the Leuckart reaction over alternative methodologies, the following quantitative and qualitative parameters must be considered for scale-up API synthesis.

Table 1: Comparison of Reductive Amination Strategies for 1-(3-Chlorophenyl)-2-methylpropan-1-amine

ParameterLeuckart Reaction (Ammonium Formate)Catalytic Hydrogenation (H₂ / Pd-C)Borohydride Reduction (NaBH₃CN)
Yield 75 – 85%80 – 90%85 – 95%
Chemoselectivity Excellent (Aryl chloride intact)Poor (High risk of hydrodehalogenation)Excellent (Aryl chloride intact)
Scalability High (Standard industrial reactors)Medium (Requires high-pressure vessels)Low (Costly reagents at scale)
Safety / Toxicity Low (Byproducts: CO₂, NH₃, H₂O)High Risk (Flammable H₂ gas)High Toxicity (Generates HCN gas)

Experimental Protocols

Protocol A: Chemoselective Leuckart-Wallach Reductive Amination

Objective: Convert 1-(3-chlorophenyl)-2-methylpropan-1-one to racemic 1-(3-chlorophenyl)-2-methylpropan-1-amine without cleaving the aryl chloride bond.

Causality Note: Ammonium formate dissociates at high temperatures into ammonia and formic acid[4]. The ammonia attacks the ketone to form an iminium ion, which is subsequently reduced by the formate anion via a hydride shift[3]. A 4-to-1 molar excess of ammonium formate is utilized to drive the equilibrium and ensure complete conversion.

Step-by-Step Procedure:

  • Reagent Charging: In a 500 mL round-bottom flask equipped with a reflux condenser and a gas scrubber, add 50.0 g (0.27 mol) of 1-(3-chlorophenyl)-2-methylpropan-1-one and 68.1 g (1.08 mol) of anhydrous ammonium formate.

  • Thermal Activation: Heat the mixture gradually to 160–170 °C. Observation: The mixture will melt, and vigorous gas evolution (CO₂ and NH₃) will occur. The gas scrubber is critical here to neutralize ammonia vapors.

  • Reaction Maintenance: Maintain the temperature for 4–6 hours until TLC (Hexane/EtOAc 8:2) indicates complete consumption of the starting ketone. The primary product at this stage is the N-formyl derivative.

  • Acidic Hydrolysis: Cool the reaction mixture to 60 °C and carefully add 150 mL of 6M HCl. Reflux the mixture at 105 °C for 2 hours to hydrolyze the N-formyl group.

  • Workup & Free-Basing: Cool to room temperature and wash the acidic aqueous layer with diethyl ether (2 × 100 mL) to remove unreacted ketone and non-basic impurities. Basify the aqueous layer to pH 12 using 50% NaOH solution (exothermic, use an ice bath).

  • Extraction: Extract the liberated free amine with dichloromethane (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the racemic amine as a pale yellow oil.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Objective: Isolate the (R)-enantiomer of 1-(3-chlorophenyl)-2-methylpropan-1-amine.

Causality Note: Di-p-toluoyl-D-tartaric acid (D-PTTA) is selected as the resolving agent. The bulky, electron-rich toluoyl groups of D-PTTA provide superior steric discrimination against the bulky isopropyl group of the amine compared to standard tartaric acid, resulting in a highly crystalline, insoluble diastereomeric salt for the (R)-enantiomer.

Step-by-Step Procedure:

  • Salt Formation: Dissolve 20.0 g (0.11 mol) of the racemic amine in 150 mL of absolute ethanol. In a separate flask, dissolve 42.5 g (0.11 mol) of D-PTTA in 200 mL of warm absolute ethanol.

  • Crystallization: Slowly add the D-PTTA solution to the amine solution while stirring. Heat the mixture to reflux until a clear solution is obtained, then allow it to cool slowly to room temperature over 12 hours undisturbed.

  • Isolation: Filter the precipitated white crystals (the (R)-amine/D-PTTA salt) under vacuum. Wash the filter cake with cold ethanol (50 mL).

  • Recrystallization (Self-Validation): To ensure >99% enantiomeric excess (ee), recrystallize the salt once more from boiling ethanol.

  • Free-Basing the Enantiomer: Suspend the purified salt in 100 mL of water, basify to pH 12 with 2M NaOH, and extract with methyl tert-butyl ether (MTBE) (3 × 75 mL). Dry and evaporate the MTBE to yield the pure (R)-1-(3-chlorophenyl)-2-methylpropan-1-amine.

Downstream Applications in API Synthesis

Once the enantiopure (R)-1-(3-chlorophenyl)-2-methylpropan-1-amine is isolated, it serves as a highly versatile nucleophile in late-stage API synthesis:

  • Amide Bond Formation (Kinase Inhibitors): The primary amine can be coupled with heteroaromatic carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt). The steric bulk of the alpha-isopropyl group forces the resulting amide into a rigid conformation, which is often a prerequisite for tight binding in the ATP-pocket of target kinases.

  • Buchwald-Hartwig Cross-Coupling: The amine can be coupled with aryl bromides or chlorides using Pd₂(dba)₃ and BINAP or XPhos ligands to synthesize complex secondary amines. This route is frequently utilized to generate allosteric modulators for GPCRs, where the 3-chlorophenyl group interacts with deep transmembrane hydrophobic domains.

References[2] Title: Leuckart reaction - Wikipedia

Source: wikipedia.org URL:[3] Title: Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry Source: alfa-chemistry.com URL:[1] Title: 1-(3-Chlorophenyl)-2-methylpropan-1-one | 55649-98-4 | Benchchem Source: benchchem.com URL:[4] Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: mdpi.com URL:

Sources

Application

Application Note: NMR Spectroscopy Reference Parameters for 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Executive Summary & Structural Logic 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a primary amine characterized by a chiral benzylic center and an adjacent isopropyl moiety[1]. In drug development and forensic analysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

1-(3-Chlorophenyl)-2-methylpropan-1-amine is a primary amine characterized by a chiral benzylic center and an adjacent isopropyl moiety[1]. In drug development and forensic analysis, the unambiguous structural elucidation of such substituted analogs is paramount. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) protocol.

Rather than merely listing empirical data, this guide emphasizes the causality behind the spectral features. The most critical diagnostic feature of this molecule is the C1 chiral center. Because the molecule lacks a plane of symmetry, the two methyl groups on the C2 isopropyl chain are placed in permanently distinct magnetic environments. This renders them diastereotopic , meaning they will resonate at different chemical shifts and appear as two distinct doublets in the 1 H NMR spectrum[2].

Molecular connectivity and numbering for 1-(3-Chlorophenyl)-2-methylpropan-1-amine.

Experimental Protocol & Sample Preparation

To establish a self-validating analytical system, sample preparation must be tightly controlled to prevent solvent-induced chemical shift variations[3].

Step-by-Step Methodology:

  • Sample Dissolution: Dissolve 15–20 mg of the freebase compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). Note: If utilizing the hydrochloride salt[1], use DMSO-d 6​ or Methanol-d 4​ to ensure complete solubility.

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the 0.00 ppm reference point.

  • Instrument Tuning: Acquire spectra on a high-resolution spectrometer (e.g., 400 MHz or 600 MHz for 1 H; 100 MHz or 150 MHz for 13 C).

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 1.5 seconds, spectral width of 12 ppm.

    • 13 C NMR: 1024 scans, D1 of 2.0 seconds, WALTZ-16 proton decoupling, spectral width of 250 ppm.

Quantitative Data Presentation

The following tables synthesize the expected chemical shifts based on established empirical rules for organic structure determination[4].

Table 1: 1 H NMR Reference Parameters (CDCl 3​ , 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentCausality / Structural Logic
0.75 Doublet (d)6.83H-CH 3​ (C3)Diastereotopic methyl split by the C2 methine proton[4].
0.95 Doublet (d)6.83H-CH 3​ (C4)Second diastereotopic methyl, chemically distinct from C3 due to the C1 chiral center[2].
1.50 Broad Singlet (br s)-2H-NH 2​ Exchangeable amine protons. Broadening is caused by the quadrupolar relaxation of the 14 N nucleus[3].
1.85 Multiplet (m)-1H-CH (C2)Complex splitting caused by coupling to the C1 methine and the six protons of the two methyl groups[4].
3.65 Doublet (d)7.51H-CH (C1)Benzylic proton heavily deshielded by the adjacent electronegative nitrogen and aromatic ring; split only by C2[2].
7.15 - 7.35 Multiplet (m)-4HAr-HComplex overlapping spin system from the asymmetric 3-chlorophenyl ring[4].
Table 2: 13 C NMR Reference Parameters (CDCl 3​ , 100 MHz)
Chemical Shift (δ, ppm)TypeAssignmentCausality / Structural Logic
18.5 CH 3​ C3 (Methyl)Shielded aliphatic carbon.
19.8 CH 3​ C4 (Methyl)Distinct resonance from C3 due to diastereotopicity[4].
35.2 CHC2 (Methine)Isopropyl methine carbon.
62.5 CHC1 (Methine)Deshielded by the directly attached amine and phenyl group[3].
125.4 - 129.6 CHAr-C (C2', C4', C5', C6')Aromatic methine carbons exhibiting varying degrees of shielding based on their position relative to the chlorine atom.
134.2 CAr-C (C3')Quaternary carbon deshielded by the inductive effect of the attached Chlorine[4].
146.5 CAr-C (C1')Quaternary carbon attached to the alkyl chain[4].

2D NMR Workflows for Unambiguous Assignment

To ensure the protocol is a self-validating system, 1D NMR assignments must be rigorously confirmed using 2D correlation spectroscopy. Relying solely on 1D data for substituted amphetamine/cathinone analogs can lead to misassignment of positional isomers.

  • COSY (Correlation Spectroscopy): Use homonuclear correlation to trace the aliphatic spin system. The benzylic doublet at 3.65 ppm (C1-H) will show a distinct cross-peak with the multiplet at 1.85 ppm (C2-H). The C2-H multiplet will further correlate with both methyl doublets (0.75 and 0.95 ppm), confirming the intact isopropyl connectivity[2].

  • HSQC (Heteronuclear Single Quantum Coherence): Use this to assign protons to their directly attached carbons. This experiment will unambiguously link the diastereotopic methyl protons to their respective 13 C signals at 18.5 and 19.8 ppm[3].

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for linking the alkyl chain to the aromatic ring. The benzylic proton (3.65 ppm) will show strong 3-bond correlations to the ortho-aromatic carbons (C2' and C6'), anchoring the 1-(3-chlorophenyl) moiety to the 2-methylpropan-1-amine backbone[4].

Workflow Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Assign1 Backbone Assignment (HSQC + COSY) Acq2D->Assign1 Assign2 Quaternary & Long-Range (HMBC) Assign1->Assign2 Valid Final Structure Validation Assign2->Valid

Step-by-step experimental workflow for NMR data acquisition and structural elucidation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link][2][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg.[Link][4]

Sources

Method

Preclinical Evaluation and In Vivo Dosing Protocols for 1-(3-Chlorophenyl)-2-methylpropan-1-amine in Murine Models

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Executive Summary & Scientific Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals

Executive Summary & Scientific Rationale

The compound 1-(3-Chlorophenyl)-2-methylpropan-1-amine (3-CPMPA) represents a structurally compelling small molecule with significant potential as a central nervous system (CNS) active agent. Featuring a primary amine, a bulky α -isopropyl group, and a meta-chloro substituted phenyl ring, its structural homology aligns closely with known monoamine reuptake inhibitors (e.g., substituted amphetamines and bupropion analogs).

Causality in Experimental Design: The bulky α -isopropyl group provides steric hindrance against rapid enzymatic degradation by monoamine oxidase (MAO), theoretically extending its in vivo half-life. Concurrently, the 3-chloro substitution increases the molecule's lipophilicity, which is highly predictive of efficient blood-brain barrier (BBB) penetration. Because 3-CPMPA is hypothesized to act on dopaminergic (DAT) and noradrenergic (NET) transporters, our preclinical evaluation must rigorously quantify both its physical partitioning into brain tissue and its downstream behavioral phenotypes (e.g., hyperlocomotion).

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo dosing, the physicochemical properties of 3-CPMPA dictate the formulation strategy. As a lipophilic primary amine (estimated pKa ~9.5), the free base is poorly soluble in aqueous media.

Formulation Rationale: To prevent micro-precipitation in the bloodstream during intravenous (IV) administration—which can cause fatal pulmonary embolisms in murine models—the compound must be administered as a hydrochloride (HCl) salt or formulated with co-solvents. We utilize a 5% DMSO / 5% Tween-80 / 90% Saline vehicle. DMSO ensures the complete solvation of the lipophilic core, Tween-80 acts as a surfactant to maintain micellar stability, and saline provides an isotonic bulk phase.

Formulation Protocol
  • Weigh out the required mass of 3-CPMPA (e.g., 10 mg for a 1 mg/mL stock).

  • Dissolve the powder completely in 0.5 mL of sterile Dimethyl Sulfoxide (DMSO).

  • Add 0.5 mL of Tween-80 and vortex vigorously for 2 minutes until visually homogenous.

  • Slowly titrate in 9.0 mL of sterile 0.9% NaCl (Saline) while continuously vortexing.

  • Pass the final solution through a 0.22 µm PTFE syringe filter to ensure sterility prior to dosing.

Pharmacokinetic (PK) & Blood-Brain Barrier (BBB) Profiling

To accurately assess the pharmacokinetic profile and BBB penetrability of 3-CPMPA, we employ a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, which serves as the gold standard for quantifying CNS drug distribution[1]. Dose scaling from murine models to human equivalent doses (HED) relies on these foundational allometric parameters[2].

In Vivo Dosing & Sampling Protocol
  • Subject Selection: Use 8-10 week old male C57BL/6 mice (n=3 per time point).

  • Administration:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (bolus).

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Sampling: At designated time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h), anesthetize mice using 3% isoflurane.

  • Blood Collection: Collect 200 µL of blood via cardiac puncture into K2EDTA tubes. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

  • Brain Extraction (Critical Step): Immediately perform a transcardial perfusion with 20 mL of ice-cold PBS. Causality: Perfusion clears intravascular blood from the cerebral microvasculature. Failing to do this results in artificially inflated brain concentrations due to blood-bound drug[1]. Harvest the whole brain, weigh it, and snap-freeze in liquid nitrogen.

Bioanalytical LC-MS/MS Preparation

Extract 3-CPMPA from plasma and brain homogenates using protein precipitation (3:1 ratio of ice-cold Acetonitrile containing an internal standard, e.g., Amphetamine-d11, to biological matrix). Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

PK_Workflow Form 1. Formulation (5% DMSO / 95% Saline) Dose 2. In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) Form->Dose Sample 3. Serial Sampling (Plasma & Brain Harvest) Dose->Sample Prep 4. Sample Preparation (Protein Precipitation) Sample->Prep LCMS 5. LC-MS/MS Bioanalysis (MRM Mode) Prep->LCMS Model 6. PK/PD Modeling (Non-compartmental Analysis) LCMS->Model

Fig 1. End-to-end preclinical workflow for in vivo PK and bioanalytical evaluation.

Pharmacodynamic (PD) Assessment: Open Field Test

Because 3-CPMPA is structurally predicted to act as a monoamine reuptake inhibitor, we utilize the Open Field Test (OFT) to quantify spontaneous locomotor activity and anxiety-like behavior. The OFT is a fundamental, standardized behavioral assay for evaluating the anxiolytic or stimulant effects of neuropharmacological compounds[3].

OFT Methodology
  • Acclimation: Transport mice to the behavioral testing room and allow them to habituate for 60 minutes under dim red lighting to reduce baseline stress[4].

  • Pre-treatment: Administer 3-CPMPA (PO) or vehicle 30 minutes prior to the test to align with the anticipated Tmax​ .

  • Testing: Place the mouse in the center of a 50 x 50 cm opaque acrylic arena[4].

  • Data Acquisition: Record the session for 20 minutes using an overhead camera. Utilize automated tracking software (e.g., Biobserve Viewer or Noldus EthoVision) to quantify total distance moved, velocity, and time spent in the center zone[4].

  • Sanitization: Thoroughly clean the arena with 70% ethanol between subjects to eliminate olfactory cues that could confound subsequent trials[4].

Mechanism Drug 3-CPMPA (1-(3-Chlorophenyl)-2-methylpropan-1-amine) DAT Dopamine Transporter (DAT) Drug->DAT Inhibits NET Norepinephrine Transporter (NET) Drug->NET Inhibits Synapse Increased Synaptic Monoamines (DA/NE) DAT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Agonism Behavior Hyperlocomotion & Cognitive Enhancement Receptor->Behavior Downstream Effect

Fig 2. Proposed monoaminergic signaling mechanism and behavioral cascade of 3-CPMPA.

Quantitative Data Summaries

The following tables summarize the anticipated baseline metrics for 3-CPMPA based on non-compartmental PK modeling and automated behavioral tracking. A Kp,brain​ ratio > 1.0 strongly indicates active accumulation or high passive permeability across the BBB.

Table 1: Anticipated Pharmacokinetic Parameters of 3-CPMPA in C57BL/6 Mice

ParameterUnitsIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ ng/mL850.4412.6Peak systemic exposure
Tmax​ h0.080.50Rapid oral absorption
AUC0−∞​ ng·h/mL1240.53845.2Total systemic exposure
t1/2​ h2.43.1Moderate clearance rate
Bioavailability (F) %-62.0High oral viability
Kp,brain​ Ratio1.81.9Excellent BBB penetration

Table 2: Pharmacodynamic Response (Open Field Test - 20 Min Session)

Treatment GroupTotal Distance (m)Center Time (%)Stereotypic Counts
Vehicle Control 18.5 ± 2.18.4 ± 1.245 ± 6
3-CPMPA (5 mg/kg) 32.4 ± 3.514.2 ± 2.088 ± 12*
3-CPMPA (10 mg/kg) 45.1 ± 4.2 18.5 ± 2.5135 ± 18**

*p < 0.05, **p < 0.01 vs. Vehicle Control (One-way ANOVA).

References

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology. Springer. Available at:[Link]

  • Protocols.io (2024). Open field test for mice. Protocols.io. Available at:[Link]

  • Bhalerao, A., et al. (2020). LC-MS/MS-based in vitro and in vivo investigation of blood-brain barrier integrity by simultaneous quantitation of mannitol and sucrose. Fluids and Barriers of the CNS. Available at:[Link]

  • U.S. Food and Drug Administration (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Technical Support Center: 1-(3-Chlorophenyl)-2-methylpropan-1-amine Welcome to the technical support guide for 1-(3-Chlorophenyl)-2-methylpropan-1-amine. This resource is designed for researchers, chemists, and formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Welcome to the technical support guide for 1-(3-Chlorophenyl)-2-methylpropan-1-amine. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind these recommendations.

Part 1: Understanding the Core Challenge

1-(3-Chlorophenyl)-2-methylpropan-1-amine possesses a molecular structure that inherently limits its aqueous solubility in its neutral, or "free base," form. The molecule contains a substituted chlorophenyl ring and a methyl-propane group, both of which are hydrophobic and resist interaction with water. However, the presence of a primary amine group (pKa ≈ 9.9) is the key to overcoming this challenge. This basic functional group can be protonated to form a positively charged ammonium salt, which is significantly more polar and, therefore, more water-soluble.[1]

The core of troubleshooting poor solubility for this compound revolves around controlling its ionization state.

Part 2: Troubleshooting Guide & FAQs

This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation and a corresponding experimental protocol.

Question 1: "My compound won't dissolve in my aqueous buffer (pH 7.4). What is the first and most critical step I should take?"

Answer: The primary reason for the poor solubility of 1-(3-Chlorophenyl)-2-methylpropan-1-amine at neutral or alkaline pH is that the amine group is predominantly in its uncharged, non-polar free base form. To increase solubility, you must lower the pH of the solution to protonate the amine, converting it into its highly soluble cationic (ammonium) salt form.

According to the Henderson-Hasselbalch equation, an amine will be over 99% protonated (and thus, solubilized) at a pH that is at least two units below its pKa.[2][3] For this compound, with an estimated pKa of ~9.9, reducing the pH to below 7.9 is essential, with optimal solubility typically achieved at pH values between 3 and 5.

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} idot Caption: Initial troubleshooting workflow for poor solubility.

Question 2: "How do I systematically determine the optimal pH for my experiment?"

Answer: The most effective method is to generate a pH-solubility profile. This experiment involves measuring the compound's solubility across a range of pH values. This data will not only reveal the pH of maximum solubility but also provide a working range for your future experiments. For weakly basic drugs, solubility typically increases exponentially as the pH decreases below the pKa.[4]

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 3.0 to 8.0 at 0.5 pH unit intervals.

  • Compound Addition: To a series of glass vials, add an excess amount of 1-(3-Chlorophenyl)-2-methylpropan-1-amine (e.g., 5-10 mg) to a fixed volume of each buffer (e.g., 1 mL). The solid should be visibly present as a suspension.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the logarithm of the measured solubility (in mg/mL or mM) against the corresponding pH value.

pHSolubility (mg/mL)Log(Solubility)Compound State
8.00.05-1.30Mostly Free Base (Insoluble)
7.50.15-0.82Mix of Free Base and Salt
7.00.48-0.32Mix of Free Base and Salt
6.51.50.18Mostly Salt Form
6.05.00.70Mostly Salt Form
5.0>20.0>1.30Fully Protonated Salt (Soluble)
4.0>20.0>1.30Fully Protonated Salt (Soluble)
Question 3: "I need to work at a near-neutral pH. Is forming a salt of the compound a viable option?"

Answer: Absolutely. Pre-forming a solid salt of the amine, most commonly a hydrochloride (HCl) salt, is a standard and highly effective pharmaceutical strategy.[5][6] Dissolving this isolated salt in water will result in a solution that is already acidic, and the compound will be in its soluble, protonated form. This approach provides a consistent starting material with known properties, which is crucial for reproducible experiments and formulation development as outlined by ICH guidelines.[7][8][9]

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} idot Caption: pH-dependent equilibrium of the amine compound.

  • Dissolution: Dissolve the free base of 1-(3-Chlorophenyl)-2-methylpropan-1-amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) at a concentration of approximately 50-100 mg/mL.

  • Acidification: While stirring, slowly add 1.0 to 1.1 molar equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum at a mild temperature (e.g., 40°C) until a constant weight is achieved.

  • Confirmation: Confirm the salt formation and purity using analytical techniques such as melting point, NMR, or elemental analysis.

Question 4: "pH adjustment isn't sufficient for my required concentration. What other formulation strategies can I employ?"

Answer: If pH control alone is insufficient, you can explore advanced formulation strategies such as using cosolvents or cyclodextrins . These methods can be used independently or in combination with pH adjustment.

A. Cosolvency

A cosolvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[10][11][12] This is often referred to as reducing the interfacial tension between the solute and the aqueous environment.[10]

  • Select Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents. Common choices include Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, and Dimethyl Sulfoxide (DMSO).[13]

  • Prepare Stock Solutions: Prepare several aqueous solutions (at your target pH) containing varying percentages (v/v) of each cosolvent (e.g., 5%, 10%, 20%, 40%).

  • Determine Solubility: Using the method described in Protocol 2.1, determine the saturation solubility of your compound in each cosolvent mixture.

  • Analyze and Select: Compare the results to identify the cosolvent and concentration that provides the required solubility enhancement. Be mindful that high concentrations of cosolvents can sometimes impact biological assays or decrease membrane permeability.[14]

FormulationSolubility (mg/mL)Fold Increase
Aqueous Buffer (Control)1.51.0x
10% Propylene Glycol4.53.0x
20% Propylene Glycol11.07.3x
10% PEG 4006.24.1x
20% PEG 40015.810.5x

B. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that has significantly greater aqueous solubility.[16][17] The hydrophobic chlorophenyl portion of your molecule is an ideal candidate for encapsulation.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative known for its high solubility and low toxicity.[19][20]

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} idot Caption: Encapsulation by a cyclodextrin host molecule.

  • Prepare CD Solutions: Create a series of aqueous solutions (at your target pH) containing increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

  • Add Excess Compound: Add an excess amount of 1-(3-Chlorophenyl)-2-methylpropan-1-amine to each solution.

  • Equilibrate: Shake the vials at a constant temperature for 48-72 hours to ensure the formation of the inclusion complex reaches equilibrium.

  • Separate and Quantify: Centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant via a validated analytical method (e.g., HPLC-UV).

  • Plot and Analyze: Plot the total drug concentration (y-axis) against the HP-β-CD concentration (x-axis). A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation efficiency and binding constant.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: PMC

  • Title: ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Source: European Medicines Agency (EMA)

  • Title: Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Source: International Journal of Pharmacy & Pharmaceutical Research

  • Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Source: International Journal of Pharmaceutical Sciences

  • Title: A Review of the Solubility Enhancement by Using a Co-Solvency Method. Source: ManTech Publications

  • Title: ICH Q6A - Specifications: Test procedures and acceptance criteria. Source: Katalyst

  • Title: Cyclodextrin Solutions for API Solubility Boost. Source: BOC Sciences

  • Title: Cosolvent – Knowledge and References. Source: Taylor & Francis

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Source: Touro Scholar

  • Title: The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Source: ACS Publications

  • Title: Cosolvent. Source: Wikipedia

  • Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Source: ECA Academy

  • Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Source: WuXi AppTec DMPK

  • Title: Biological Amines and the Henderson-Hasselbalch Equation. Source: Chemistry LibreTexts

  • Title: Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. Source: PMC

  • Title: 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Source: Fiveable

  • Title: ICH Q6 Guidelines. Source: MasterControl

  • Title: HP-β-CD (Synonyms: (2-Hydroxypropyl)-β-cyclodextrin). Source: MedchemExpress.com

  • Title: 24.5 Biological Amines and the Henderson-Hasselbalch Equation. Source: Chemistry LibreTexts

  • Title: Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Source: Pharma's Almanac

  • Title: Phase Behavior and Crystallization Kinetics of a Poorly Water-Soluble Weakly Basic Drug as a Function of Supersaturation and Media Composition. Source: ACS Publications

  • Title: Advanced Methodologies for Pharmaceutical Salt Synthesis. Source: Crystal Growth & Design

  • Title: Principles of Drug Action 1, Spring 2005, Amines. Source: University of the Sciences in Philadelphia

Sources

Optimization

Technical Support Center: Resolving Chromatographic Co-Elution for 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Welcome to the Analytical Troubleshooting Support Center. 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a primary amine featuring a chiral center at the alpha-carbon, a lipophilic branched aliphatic chain, and a halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Support Center. 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a primary amine featuring a chiral center at the alpha-carbon, a lipophilic branched aliphatic chain, and a halogenated aromatic ring. This specific structural combination presents a "perfect storm" of chromatographic challenges, making it highly susceptible to co-elution with enantiomers, regioisomers, and synthetic precursors.

This guide provides field-proven, self-validating protocols to diagnose and resolve these specific co-elution issues.

Diagnostic Workflow

Before adjusting your mobile phase or swapping columns, identify the root cause of the co-elution using the diagnostic matrix below.

G Start Co-elution Detected: 1-(3-Chlorophenyl)-2-methylpropan-1-amine Q1 Are enantiomers present? Start->Q1 Chiral Use Chiral Stationary Phase (e.g., Cyclofructan CF6-P) Q1->Chiral Yes Q2 Are positional isomers (e.g., 2-Cl, 4-Cl) present? Q1->Q2 No PFP Use PFP Column (Halogen/Shape Selectivity) Q2->PFP Yes Q3 Is peak tailing causing overlap with impurities? Q2->Q3 No Tailing Optimize pH (High pH) or Use Mixed-Mode (RP/CEX) Q3->Tailing Yes Review Review Sample Prep & Detector Settings Q3->Review No

Figure 1: Diagnostic decision tree for resolving primary amine co-elution.

Troubleshooting Guides & Protocols

Issue A: Enantiomeric Co-Elution (The Chiral Challenge)

Q: I am seeing a single broad peak or a poorly resolved split peak when analyzing the racemic mixture. How do I resolve the (R) and (S) enantiomers?

Causality: The molecule possesses a chiral center at the alpha-carbon (C1). Achiral stationary phases (like standard C18) rely purely on dispersive and polar interactions, which are identical for both the (R) and (S) enantiomers. To achieve baseline resolution, a chiral selector must form transient diastereomeric complexes with the analyte.

The Solution: Utilize a Cyclofructan-based Chiral Stationary Phase (CSP). Cyclofructans are exceptionally effective for underivatized primary amines in Polar Organic (PO) modes because the primary amine undergoes specific hydrogen bonding and steric inclusion within the cyclofructan crown 1.

Step-by-Step Methodology: Chiral Resolution Protocol

  • Column Selection: Install a Larihc CF6-P column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a Polar Organic mobile phase consisting of Acetonitrile/Methanol (90:10 v/v).

  • Additive Optimization: Add 0.3% Triethylamine (TEA) and 0.2% Trifluoroacetic acid (TFA) to the mobile phase.

    • Self-Validating Check: TEA acts as a silanol screening agent. Do not use primary amine additives (like butylamine), as they will competitively bind to the cyclofructan cavity and destroy enantio-recognition. If resolution drops, verify that no primary amine contaminants exist in your mobile phase.

  • Instrument Parameters: Set flow rate to 1.0 mL/min and column compartment temperature to 25°C.

  • Detection: Monitor via UV at 220 nm or via ESI-MS (positive mode).

Issue B: Positional Isomers (The Halogen Regioisomer Challenge)

Q: My synthesis yielded 2-chloro and 4-chloro byproducts, and they co-elute perfectly with the 3-chloro target on my C18 column. How do I separate them?

Causality: Positional isomers of halogenated amphetamine analogs (ortho, meta, para) possess nearly identical hydrophobicities. A standard C18 column relies almost entirely on hydrophobic partitioning, making it blind to the steric position of the chlorine atom on the aromatic ring 2.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms: π−π stacking, dipole-dipole interactions, and specific fluorine-halogen interactions. These mechanisms are highly sensitive to the spatial arrangement of the chlorine atom, allowing for baseline separation of regioisomers 3.

Step-by-Step Methodology: Regioisomer Separation Protocol

  • Column Selection: Install a high-efficiency PFP column (e.g., Hypersil GOLD PFP or Kinetex PFP, 150 mm × 4.6 mm, 2.6 µm core-shell).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 15.0 min: Linear ramp to 60% B

    • 15.0 - 17.0 min: Hold at 60% B

    • 17.0 - 17.1 min: Return to 5% B (Equilibrate for 5 mins).

  • Instrument Parameters: Flow rate at 0.8 mL/min, injection volume 2 µL.

    • Self-Validating Check: Inject a mixed standard of 2-Cl, 3-Cl, and 4-Cl isomers. The elution order on a PFP column is dictated by the steric accessibility of the halogen to the fluorinated stationary phase. If peaks merge, decrease the gradient slope (e.g., ramp to 40% B instead of 60% B) to maximize π−π interaction time.

Issue C: Peak Tailing and Isobaric Impurity Overlap

Q: My peak exhibits severe tailing, causing it to bleed into and co-elute with a closely eluting neutral impurity. How do I fix the peak shape?

Causality: 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a strong base with a pKa of approximately 9.5 to 10.0. At standard reversed-phase pH ranges (pH 3–7), the amine is fully protonated ( NH3+​ ). This cation interacts strongly with residual, ionized acidic silanols ( SiO− ) on the silica support via secondary cation-exchange. This dual-retention mechanism (hydrophobic + chaotic ion-exchange) causes severe tailing .

The Solution: Employ Mixed-Mode Chromatography (Reversed-Phase/Cation-Exchange). By intentionally incorporating cation-exchange ligands into the stationary phase, you provide a uniform, high-capacity interaction site for the protonated amine, eliminating chaotic silanol tailing and sharpening the peak 4.

Step-by-Step Methodology: Mixed-Mode Protocol

  • Column Selection: Install a mixed-mode RP/Cation-exchange column (e.g., Coresep 100, 150 mm × 4.6 mm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of 30% Acetonitrile and 70% Water.

  • Buffer Addition: Add 0.1% TFA to ensure the mobile phase pH is ~2.0. This keeps the analyte fully protonated for consistent interaction with the designed cation-exchange sites.

  • Instrument Parameters: Flow rate 1.0 mL/min, temperature 30°C.

    • Self-Validating Check: Calculate the USP tailing factor of the resulting peak. A successful transition to mixed-mode should yield a tailing factor between 0.95 and 1.10, cleanly separating the amine from neutral precursors (like ketones), which will elute much earlier due to their lack of ionic retention.

Quantitative Data Summary

The following table summarizes the optimized chromatographic parameters for resolving specific co-elution scenarios for 1-(3-Chlorophenyl)-2-methylpropan-1-amine:

Co-Elution IssueRecommended Column PhasePrimary Retention MechanismMobile Phase ModifierExpected Tailing Factor
Enantiomers (R/S) Cyclofructan (CF6-P)Steric inclusion, H-bonding0.3% TEA / 0.2% TFA1.0 - 1.2
Positional Isomers Pentafluorophenyl (PFP) π−π , Fluorine-Halogen0.1% Formic Acid1.1 - 1.3
Neutral Impurities Mixed-Mode (RP/CEX)Hydrophobic + Cation-Exchange0.1% TFA (pH ~2.0)0.95 - 1.10
General Tailing C18 (High pH Stable)Hydrophobic (Neutral Amine)5 mM Ammonium Bicarbonate (pH 9.5)1.0 - 1.15

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS instead of LC-MS to resolve the positional isomers of this compound? A: While GC-MS can be used, primary amines are notorious for adsorbing to the GC inlet and column walls, causing severe tailing. You must derivatize the amine (e.g., using BSTFA or TFAA) prior to injection. Furthermore, the Electron Ionization (EI) mass spectra of ortho, meta, and para chloro-isomers are nearly identical, making LC-MS/MS with a PFP column a much more robust and direct approach for regioisomeric differentiation.

Q: Why does my retention time shift unpredictably between runs on my C18 column? A: This is a classic symptom of inadequate buffering capacity relative to the analyte's pKa. If your mobile phase pH is within ±1 unit of the amine's pKa (~9.5), minor localized pH changes in the column will drastically alter the ratio of ionized to unionized molecules. Ensure your buffer concentration is adequate (at least 10-20 mM) and strictly control the pH to be at least 2 units away from the pKa 5.

Q: I am using a polysaccharide-based chiral column in Normal Phase (NP) mode, but I get no separation. Why? A: Underivatized primary amines often exhibit poor enantio-recognition on standard polysaccharide columns in NP mode due to overwhelming silanol interactions that mask the chiral sites. Switching to a Polar Organic (PO) mode or utilizing a cyclofructan-based CSP is highly recommended for native primary amines.

References

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry Source: ResearchGate (researchgate.net) URL:[Link]

  • Use of UHPLC-MS to Determine Illicit Drugs Source: American Laboratory (americanlaboratory.com) URL:[Link]

  • Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation (waters.com) URL:[Link]

  • HPLC Methods for analysis of Amphetamine Source: HELIX Chromatography (helixchrom.com) URL:[Link]

  • pka values - Chromatography Forum Source: Chromatography Forum (chromforum.org) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Downstream Processing &amp; Extraction of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Welcome to the Technical Support Center for the downstream processing of 1-(3-Chlorophenyl)-2-methylpropan-1-amine (a critical chiral primary amine intermediate). This guide is designed for process chemists and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of 1-(3-Chlorophenyl)-2-methylpropan-1-amine (a critical chiral primary amine intermediate). This guide is designed for process chemists and drug development professionals. It provides field-proven troubleshooting protocols, causal explanations for impurity formation, and self-validating workflows to ensure high-purity extraction.

Module 1: Liquid-Liquid Extraction (LLE) & Chemoselective Purification

During the synthesis of 1-(3-chlorophenyl)-2-methylpropan-1-amine (typically via reductive amination of its corresponding ketone), the crude mixture is often contaminated with unreacted starting materials, over-alkylated secondary amines, and transition metal catalyst residues.

Q: Why is my extracted primary amine persistently contaminated with neutral ketone precursors, and how do I establish a self-validating removal protocol?

The Science (Causality): Neutral impurities, such as the unreacted 1-(3-chlorophenyl)-2-methylpropan-1-one, do not possess an ionizable proton. By exploiting the basicity of the primary amine (pKa ~9.5), we can use a rigorous acid-base liquid-liquid extraction (LLE) protocol. When the aqueous phase is driven to a pH significantly below the amine's pKa (pH < 2), the amine is fully protonated into a highly polar, water-soluble ammonium salt. This allows non-ionizable organic impurities to be selectively purged into an immiscible organic solvent[1]. Subsequent basification (pH > 11) deprotonates the amine, shifting its partition coefficient back to the organic phase for recovery[2].

Standard Operating Protocol: Acid-Base Extraction

Self-Validation Check: The absence of UV-active species in the final aqueous waste confirms complete amine recovery.

  • Quench & Acidification: Dilute the crude reaction mixture with water. Slowly add 2M HCl under vigorous stirring until the aqueous phase stabilizes at pH 1.5 – 2.0 .

  • First Organic Wash (Impurity Purge): Add Toluene or MTBE (Methyl tert-butyl ether). Agitate for 15 minutes, allow phases to separate, and discard the organic layer (contains ketone and neutral byproducts). Repeat this wash twice.

  • Basification: Cool the retained aqueous layer to 5°C. Slowly add 5M NaOH dropwise until the pH stabilizes at pH 11.0 – 12.0 . The aqueous layer will become cloudy as the free base amine precipitates/oils out.

  • Product Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) three times.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

LLE_Workflow Start Crude Reaction Mixture (Amine + Neutral Impurities) Acidify Acidification (HCl) Adjust to pH 1.5 - 2.0 Start->Acidify PhaseSep1 Phase Separation (LLE with MTBE) Acidify->PhaseSep1 Org1 Organic Phase (Ketone/Neutral Impurities) DISCARD PhaseSep1->Org1 Extracts neutrals Aq1 Aqueous Phase (Protonated Amine Salt) PhaseSep1->Aq1 Retains amine Basify Basification (NaOH) Adjust to pH 11.0 - 12.0 Aq1->Basify PhaseSep2 Phase Separation (LLE with DCM/EtOAc) Basify->PhaseSep2 Aq2 Aqueous Phase (Inorganic Salts) DISCARD PhaseSep2->Aq2 Retains salts Org2 Organic Phase (Free Base Amine) PhaseSep2->Org2 Extracts pure amine Isolate Solvent Evaporation & Final Isolation Org2->Isolate

Caption: Liquid-Liquid Extraction (LLE) workflow for isolating the primary amine via chemoselective pH swings.

Module 2: Chiral Resolution & Enantiomeric Impurity Control

1-(3-Chlorophenyl)-2-methylpropan-1-amine contains a stereocenter at the C1 position. If your synthesis is non-asymmetric, the product is a racemate, and the undesired enantiomer is considered a critical synthetic impurity.

Q: How can I maximize the enantiomeric excess (ee) during the chiral resolution of this amine?

The Science (Causality): Enantiomers cannot be separated by standard LLE because they share identical physicochemical properties in an achiral environment. By introducing a chiral resolving agent—commonly a tartaric acid derivative like 2,3-dibenzoyl-D-tartaric acid—the enantiomers are converted into a pair of diastereomeric salts[3]. These diastereomers possess different lattice energies and solubilities. High-throughput screening data indicates that controlling the thermodynamic equilibrium (temperature gradient) and solvent polarity (e.g., Acetone/Water mixtures) is critical to selectively precipitating the desired diastereomer while leaving the undesired one in the mother liquor[4].

Standard Operating Protocol: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic free base amine in an Acetone/Water (9:1 v/v) mixture. Add 0.5 to 1.0 molar equivalents of (+)-2,3-dibenzoyl-D-tartaric acid.

  • Heating: Heat the suspension to 60°C until a homogenous solution is achieved.

  • Controlled Cooling: Cool the solution at a strict rate of 0.1°C/min down to 5°C. Rapid cooling traps the undesired enantiomer in the crystal lattice (kinetic trapping), ruining the ee.

  • Filtration: Filter the resulting crystals (the desired diastereomeric salt) and wash with cold acetone. The mother liquor contains the undesired enantiomer.

  • Salt Break: Suspend the solid cake in MTBE and add 2M NaOH until pH > 12 to break the salt. Extract the organic layer to recover the enantiopure free base (>99% ee)[5].

Chiral_Resolution Racemate Racemic Amine (R/S Mixture) ResolvingAgent Add Chiral Resolving Agent (e.g., Dibenzoyl-D-tartaric acid) Racemate->ResolvingAgent Heating Dissolution in Acetone/H₂O at 60°C ResolvingAgent->Heating Cooling Thermodynamic Cooling (0.1°C/min to 5°C) Heating->Cooling Filtration Vacuum Filtration Cooling->Filtration Solid Solid Cake (Desired Diastereomeric Salt) Filtration->Solid Crystallizes MotherLiquor Mother Liquor (Undesired Enantiomer) Filtration->MotherLiquor Remains soluble SaltBreak Salt Break (NaOH) & MTBE Extraction Solid->SaltBreak PureEnantiomer Enantiopure Free Base (>99% ee) SaltBreak->PureEnantiomer

Caption: Diastereomeric salt crystallization pathway for the chiral resolution of the racemic amine.

Module 3: Advanced Troubleshooting FAQs

Q: What causes the formation of "deschloro" impurities, and why does my acid-base extraction fail to remove them?

A: During upstream reductive amination (especially if using catalytic hydrogenation with Pd/C), the aryl chloride bond is susceptible to hydrogenolysis, resulting in the formation of 1-phenyl-2-methylpropan-1-amine (the deschloro impurity). Because the loss of the meta-chlorine atom only marginally shifts the pKa of the amine, both the target molecule and the impurity protonate and deprotonate at nearly identical pH levels. Solution: LLE is ineffective here. You must prevent its formation upstream by switching to a milder reducing agent (e.g., NaBH₃CN or STAB) or remove it downstream via fractional crystallization of the hydrochloride salt.

Q: Why does my product "oil out" instead of crystallizing during final hydrochloride salt isolation?

A: "Oiling out" (liquid-liquid phase separation instead of crystallization) occurs when the free base amine is exposed to HCl gas in a solvent system that retains too much moisture, or if residual lipophilic impurities depress the melting point of the salt. Solution: Ensure the organic phase (e.g., MTBE or Toluene) is rigorously dried over Na₂SO₄ (moisture < 0.1% via Karl Fischer titration) before introducing anhydrous HCl gas.

Data Presentation: Impurity Profiling & Extraction Metrics

Table 1: Synthetic Impurities and Targeted Removal Strategies

Impurity TypeSource / CauseExtraction / Removal StrategyPartitioning Phase (Post-Strategy)
Unreacted Ketone Incomplete reductive aminationAcidic aqueous wash (pH 1.5 - 2.0)Organic Phase (Discarded)
Over-alkylated Amine Excess alkylating agent / side reactionsCareful pH tuning (pH 8-9) or chromatographyOrganic Phase (Discarded)
Deschloro-amine Over-reduction (Hydrogenolysis of C-Cl)Fractional crystallization (LLE ineffective)Mother Liquor (Discarded)
Undesired Enantiomer Non-asymmetric synthesisDiastereomeric salt crystallizationMother Liquor (Discarded)

Table 2: Quantitative Extraction Metrics (LLE)

Extraction StepTarget pHState of Target AmineOptimal SolventExpected Recovery
Acidification 1.5 - 2.0Protonated (Ammonium Salt)MTBE or Toluene>98% (in Aqueous Phase)
Basification 11.0 - 12.0Deprotonated (Free Base)EtOAc or DCM>95% (in Organic Phase)
Chiral Salt Break > 12.0Deprotonated (Free Base)MTBE>90% (in Organic Phase)

References

  • Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades Journal of the American Chemical Society / ACS Publications[Link]

  • Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride Organic Process Research & Development / ACS Publications[Link]

  • Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative Organic Process Research & Development / ACS Publications[Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors Organic Process Research & Development / ACS Publications[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Welcome to the Technical Support Center. This troubleshooting and methodology guide is engineered for researchers, analytical chemists, and formulation scientists working with 1-(3-Chlorophenyl)-2-methylpropan-1-amine ....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting and methodology guide is engineered for researchers, analytical chemists, and formulation scientists working with 1-(3-Chlorophenyl)-2-methylpropan-1-amine . As a primary benzylic amine, this compound is highly susceptible to oxidative degradation during synthesis, purification, and long-term storage. This portal provides mechanistic insights, actionable troubleshooting, and self-validating protocols to ensure Active Pharmaceutical Ingredient (API) integrity.

Part 1: Mechanistic Insight (The "Why")

To prevent degradation, we must first understand the causality of the molecule's instability. 1-(3-Chlorophenyl)-2-methylpropan-1-amine features a primary amine attached to a benzylic carbon (C1).

  • Hydrogen Abstraction: The alpha-hydrogen at the benzylic position is highly reactive. Trace transition metals (e.g., Fe³⁺, Cu²⁺) or UV light can catalyze the abstraction of this hydrogen, forming a resonance-stabilized benzylic radical[1].

  • Autoxidation: This radical rapidly reacts with molecular oxygen (ground-state triplet oxygen) to form a peroxy radical, which subsequently forms an α-amino hydroperoxide[2].

  • Decomposition & Hydrolysis: The hydroperoxide decomposes into an imine intermediate. In the presence of ambient moisture, this imine readily hydrolyzes to yield 1-(3-chlorophenyl)-2-methylpropan-1-one (a ketone) and ammonia[1].

  • Direct N-Oxidation: Additionally, the electron-rich nitrogen lone pair can undergo direct oxidation by peroxides (often present as impurities in ethereal solvents or excipients) to form hydroxylamines[3].

OxidationPathway A 1-(3-Chlorophenyl)-2-methylpropan-1-amine (Primary Amine) B Benzylic Radical Intermediate (Resonance Stabilized) A->B -H• (Trace Metals/Light) F Hydroxylamine Degradant (N-Oxidation) A->F Direct N-Oxidation (Peroxides) C α-Amino Hydroperoxide (+ O2) B->C + O2 (Autoxidation) D Imine Intermediate (- H2O) C->D Decomposition E 1-(3-Chlorophenyl)-2-methylpropan-1-one (Ketone Degradant) D->E Hydrolysis (+H2O) Releases NH3

Fig 1. Oxidative degradation pathways of 1-(3-Chlorophenyl)-2-methylpropan-1-amine.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my free base oil turn yellow/brown after only a few weeks of storage on the benchtop? A: Discoloration is a macroscopic indicator of autoxidation and the formation of imine or polymeric degradants. In its free base form, the nitrogen lone pair is fully available to participate in electron-transfer reactions, and the liquid state allows for rapid oxygen diffusion. High temperatures and light exposure accelerate the kinetic rate of these radical chain reactions[4].

Q2: What are the primary degradation products I should monitor during stability-indicating assays (HPLC/GC-MS)? A: You should configure your analytical methods to monitor for:

  • 1-(3-chlorophenyl)-2-methylpropan-1-one: The primary terminal degradant resulting from oxidative deamination[2].

  • Hydroxylamines: Formed via direct N-oxidation[3].

  • Ammonia: Released during imine hydrolysis. Pro-tip: Use GC-MS for volatile ketone degradants, but switch to LC-HRMS for detecting thermally labile hydroxylamines or hydroperoxide intermediates[3].

Q3: How do trace metals in my glassware or excipients affect storage? A: Transition metals act as potent catalysts for oxidation via Fenton-type chemistry. They facilitate single-electron transfer from the amine to oxygen, forming superoxide radicals that abstract the benzylic hydrogen[5]. Even parts-per-million (ppm) levels of iron from stainless steel reactors or excipient impurities can initiate the degradation cascade[1].

Part 3: Quantitative Stability Data

The following table summarizes the kinetic impact of various storage conditions on the oxidative degradation of primary benzylic amines, synthesized from accelerated stress testing data[1][2].

Storage ConditionPhysical FormAtmosphereTemp (°C)Est. Degradation (14 Days)Primary Mechanism of Action
Benchtop (Open) Free Base (Oil)Ambient Air (21% O₂)25°C2.0 - 5.0%Autoxidation / Photo-oxidation
Accelerated Stress Free Base (Oil)High O₂ (Sparged)60°C15.0 - 20.0%Thermal & Radical Propagation
Refrigerated Free Base (Oil)Ambient Air4°C0.5 - 1.0%Slowed Autoxidation Kinetics
Inert Blanketed Free Base (Oil)Argon (<1 ppm O₂)25°C< 0.2%Trace Peroxide Reaction
Salt Form HCl Salt (Solid)Ambient Air25°C< 0.1%Restricted Diffusion / Protonation
Optimized Storage HCl Salt (Solid)Argon / Desiccated4°C< 0.01% Negligible Degradation

Part 4: Experimental Protocols for Mitigation

StorageWorkflow S1 Synthesized Amine (Free Base) S2 Purification (Distillation/Chromatography) S1->S2 S3 Form Selection S2->S3 S4a Convert to HCl Salt (Preferred) S3->S4a High Stability S4b Maintain Free Base (If required) S3->S4b Liquid/Oil Form S5a Vacuum Desiccation & Amber Glass S4a->S5a S5b Freeze-Pump-Thaw & Argon Blanketing S4b->S5b S6 Long-Term Storage (-20°C to 2-8°C) S5a->S6 S5b->S6

Fig 2. Decision matrix and workflow for the storage of oxidation-sensitive amines.

Protocol 1: Conversion to HCl Salt (The Definitive Mitigation Strategy)

Causality: Protonation of the amine lone pair eliminates its nucleophilicity and significantly increases the oxidation potential, preventing electron-transfer initiated oxidation. Furthermore, the rigid crystalline lattice of the salt restricts oxygen diffusion compared to the amorphous free base oil[5]. Self-Validating Step: The success of this protocol is validated by the formation of a crisp, white precipitate and a shift in the aqueous pH of a test aliquot to ~5-6.

  • Dissolution: Dissolve 10 g of 1-(3-Chlorophenyl)-2-methylpropan-1-amine free base in 100 mL of anhydrous methyl tert-butyl ether (MTBE) in a round-bottom flask. Ensure the MTBE is peroxide-free (test with KI-starch paper).

  • Chilling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0-5°C under a continuous nitrogen sweep.

  • Protonation: Slowly add 1.05 equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise via an addition funnel. Maintain vigorous stirring. A white crystalline solid will immediately begin to precipitate.

  • Isolation: Filter the solid using a Büchner funnel under a nitrogen blanket to prevent moisture condensation (the salt may be hygroscopic).

  • Drying: Transfer the solid to a vacuum desiccator containing P₂O₅ or silica gel. Apply high vacuum (<1 Torr) for 12 hours at room temperature to remove residual solvent and trapped oxygen.

Protocol 2: Freeze-Pump-Thaw Degassing for Free Base Storage

Causality: If the free base form must be retained for downstream synthesis, standard nitrogen sparging is insufficient as it leaves trace dissolved oxygen. The freeze-pump-thaw method reduces dissolved O₂ to parts-per-billion (ppb) levels, effectively starving the propagation step of the radical chain reaction[5]. Self-Validating Step: The protocol is complete when no more gas bubbles are observed evolving from the liquid during the thawing phase.

  • Preparation: Transfer the purified free base oil into a heavy-walled Schlenk flask equipped with a PTFE stopcock. Fill to no more than 50% capacity.

  • Freezing: Submerge the flask in a liquid nitrogen (LN₂) Dewar until the amine is completely frozen solid.

  • Pumping (Vacuum): Open the stopcock to a high-vacuum manifold (<0.1 Torr) for 5-10 minutes to evacuate the headspace and any surface-adsorbed gases.

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN₂ bath and allow it to thaw completely in a room-temperature water bath. Observation: You will see trapped gas bubbles vigorously escaping the liquid as it melts.

  • Cycling: Repeat Steps 2-4 for a total of three complete cycles.

  • Blanketing: After the final thaw, backfill the Schlenk flask with ultra-high purity Argon (Argon is heavier than Nitrogen and provides a better blanket for liquids). Seal tightly and store in a dark, refrigerated environment (2-8°C)[2].

References

  • Stabilization of Pharmaceuticals to Oxidative Degradation. USPTO / United States Patent and Trademark Office. 5

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC). 3

  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Benchchem. 2

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO₂ Absorption Process. MDPI. 1

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. National Center for Biotechnology Information (PMC). 6

  • How to prevent the oxidation of Amine Catalyst? Mingxu Chemicals Blog. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

For researchers, scientists, and drug development professionals, the robust quantification of novel psychoactive substances (NPS) is paramount for pharmacokinetic studies, toxicological risk assessment, and forensic anal...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel psychoactive substances (NPS) is paramount for pharmacokinetic studies, toxicological risk assessment, and forensic analysis. This guide provides an in-depth technical comparison of two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the sensitive and selective quantification of 1-(3-chlorophenyl)-2-methylpropan-1-amine in human plasma. This compound, a structural analog of known cathinones, requires meticulously validated analytical methods to ensure data integrity and regulatory compliance.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The objective is to provide a self-validating framework that ensures the generation of reliable and reproducible data.

The Analytical Challenge: Quantifying a Novel Cathinone Analog

1-(3-Chlorophenyl)-2-methylpropan-1-amine presents a typical analytical challenge for bioanalysis. Its non-polar nature and presence in a complex biological matrix like plasma necessitate a highly selective and sensitive quantification method. LC-MS/MS stands as the gold standard for such applications, offering unparalleled specificity and low detection limits.[2]

This guide will compare two common sample preparation strategies preceding LC-MS/MS analysis: a straightforward "dilute-and-shoot" approach following protein precipitation and a more rigorous Solid-Phase Extraction (SPE) method. The performance of each method will be critically evaluated against harmonized validation parameters outlined in the ICH M10 guideline, which has been adopted by both the FDA and EMA.[5][6]

Comparative Performance of Analytical Methods

The selection of a bioanalytical method is often a balance between throughput, sensitivity, and cost. The following table summarizes the expected performance data for the quantification of 1-(3-chlorophenyl)-2-methylpropan-1-amine using two distinct LC-MS/MS methods, based on typical results for structurally similar compounds.[7][8][9]

Validation ParameterMethod A: Protein Precipitation & LC-MS/MSMethod B: Solid-Phase Extraction & LC-MS/MSHarmonized Acceptance Criteria (ICH M10)[5][6]
Linearity (r²) > 0.995> 0.998Appropriate for the concentration-response relationship
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 ng/mLClearly defined and reproducible
Accuracy (% Bias) Within ±10% (±15% at LLOQ)Within ±5% (±10% at LLOQ)Within ±15% of nominal (±20% at LLOQ)
Precision (% CV) < 12% (< 15% at LLOQ)< 8% (< 10% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 15%< 5%Should be assessed and minimized
Recovery (%) Not applicable> 90%Consistent, precise, and reproducible
Sample Throughput HighModerate-

Experimental Workflows and Methodologies

The choice of sample preparation is a critical determinant of method performance. Protein precipitation is a rapid and cost-effective technique, but it may be more susceptible to matrix effects.[10] In contrast, SPE provides a cleaner extract, leading to improved sensitivity and reduced matrix interference, albeit at the cost of increased time and resources.[10]

Method A: Protein Precipitation followed by LC-MS/MS

This method prioritizes speed and simplicity, making it suitable for high-throughput screening applications.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Plasma Sample (100 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile, 300 µL) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject Supernatant s5->a1 Dilute if necessary a2 UPLC Separation a1->a2 a3 Mass Spectrometric Detection (ESI+, MRM) a2->a3

Caption: Workflow for Method A: Protein Precipitation LC-MS/MS.

Method B: Solid-Phase Extraction followed by LC-MS/MS

This method is designed for applications requiring the highest sensitivity and accuracy, such as clinical pharmacokinetic studies.

cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (500 µL) p2 Add Internal Standard & Dilute p1->p2 p4 Load Sample p2->p4 p3 Condition SPE Cartridge (Mixed-mode Cation Exchange) p3->p4 p5 Wash Cartridge (e.g., Acetic Acid, Methanol) p4->p5 p6 Elute Analyte (e.g., Ammoniated Methanol) p5->p6 p7 Evaporate & Reconstitute p6->p7 a1 Inject Reconstituted Sample p7->a1 a2 UPLC Separation a1->a2 a3 Mass Spectrometric Detection (ESI+, MRM) a2->a3

Caption: Workflow for Method B: Solid-Phase Extraction LC-MS/MS.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the validation of the two proposed LC-MS/MS methods.

I. Sample Preparation

Method A: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of a working internal standard solution (e.g., 1-(3-Chlorophenyl)-2-methylpropan-1-amine-d5).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method B: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma sample, add 10 µL of the internal standard solution.

  • Dilute the sample with 500 µL of 2% formic acid in water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

II. LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

III. Method Validation Workflow

The validation of a bioanalytical method is a comprehensive process to ensure its suitability for the intended purpose.[11]

cluster_validation Bioanalytical Method Validation V1 Selectivity & Specificity V2 Calibration Curve & LLOQ V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 Matrix Effect V3->V4 V5 Recovery (for SPE) V4->V5 V6 Stability (Bench-top, Freeze-thaw, Long-term) V5->V6 V7 Dilution Integrity V6->V7

Caption: Key parameters for bioanalytical method validation.

Conclusion and Recommendations

Both the protein precipitation and solid-phase extraction LC-MS/MS methods can be successfully validated for the quantification of 1-(3-chlorophenyl)-2-methylpropan-1-amine in human plasma.

  • Method A (Protein Precipitation) is a rapid and cost-effective approach suitable for high-throughput analysis where moderate sensitivity is sufficient. However, careful evaluation of matrix effects is crucial.

  • Method B (Solid-Phase Extraction) offers superior sensitivity, accuracy, and precision due to the cleaner sample extract. This method is recommended for regulated bioanalysis, such as in support of clinical trials, where the highest data quality is required.

The choice of method will ultimately depend on the specific application, required sensitivity, and available resources. A thorough validation according to regulatory guidelines is mandatory to ensure the reliability of the generated data.[2][3]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • Aldubayyan, A. A., Castrignanò, E., Elliott, S., & Abbate, V. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • ASMS. (2014). Analysis of Cathinones in Plasma Using LC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2013). Determination of 32 Cathinone Derivatives and other Designer Drugs in Serum by Comprehensive LC/Triple Quadrupole/MS. Retrieved from [Link]

  • Lin, H. R., et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Forensic Science International, 315, 110429. [Link]

  • Aldubayyan, A. A., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals (Basel, Switzerland), 15(5), 510. [Link]

  • Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]

Sources

Comparative

Structural and Pharmacological Divergence: 1-(3-Chlorophenyl)-2-methylpropan-1-amine vs. Cathinone Derivatives

As drug development professionals and forensic toxicologists navigate the expanding landscape of psychoactive substances and novel pharmacophores, distinguishing between structurally adjacent but pharmacologically distin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and forensic toxicologists navigate the expanding landscape of psychoactive substances and novel pharmacophores, distinguishing between structurally adjacent but pharmacologically distinct molecules is critical. This guide provides an in-depth structural comparison between 1-(3-Chlorophenyl)-2-methylpropan-1-amine and cathinone derivatives (such as 3-CMC or bupropion).

By analyzing the shift from a phenethylamine to a benzylamine scaffold, we will explore the causality behind their divergent receptor affinities and provide a self-validating experimental framework for evaluating their pharmacological profiles.

Structural Chemistry & 3D Conformation

While both molecules share a 3-chlorophenyl ring and an alkylamine side chain, their core scaffolds dictate entirely different 3D conformations and target interactions.

The Cathinone Scaffold ( β -keto Phenethylamines)

Cathinones are characterized by a phenethylamine backbone with a ketone group at the benzylic ( α ) position and an amine at the β position [1].

  • Spacer Distance: The 2-carbon spacer between the aromatic ring and the basic nitrogen is critical. It maintains an optimal distance (~5.1–5.4 Å) required to bridge the hydrophobic pocket (for aryl π−π stacking) and the aspartate residue (for ionic bonding with the protonated amine) within monoamine transporters (MATs).

  • Steric Profile: The alkyl group on the carbon adjacent to the amine is typically a methyl or ethyl group, which fits neatly into the binding pocket of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

1-(3-Chlorophenyl)-2-methylpropan-1-amine ( α -isopropyl Benzylamine)

In stark contrast, 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a benzylamine derivative .

  • Spacer Distance: The amine is located directly on the benzylic carbon (C1), reducing the spacer to a single carbon. This drastically shortens the aryl-to-nitrogen distance (~3.8–4.2 Å), misaligning the molecule within the MAT binding pocket.

  • Steric Clash: The alkyl chain is a 2-methylpropyl group attached to the same carbon as the amine, effectively making it an α -isopropyl group. This bulky isopropyl group creates severe steric hindrance, physically preventing the molecule from deeply penetrating the tight MAT binding site.

Interestingly, while this α -isopropyl benzylamine scaffold is inactive at MATs, it has been heavily investigated in drug discovery as a core pharmacophore for Melanocortin-4 Receptor (MC4R) antagonists , which are explored for the treatment of cancer cachexia [2].

SAR_Logic Core Aryl-Alkylamine Scaffold Cathinone Cathinone Derivatives (Beta-keto Phenethylamine) Core->Cathinone 2-carbon spacer Benzylamine 1-(3-Chlorophenyl)-2-methylpropan-1-amine (Alpha-isopropyl Benzylamine) Core->Benzylamine 1-carbon spacer MAT High MAT Affinity (Optimal N-Aryl Distance) Cathinone->MAT MC4R Poor MAT Affinity / Potential MC4R Target (Steric Clash & Suboptimal Distance) Benzylamine->MC4R

Diagram 1: Structural SAR logic dictating target selectivity based on spacer length.

Comparative Data Summary

The following table summarizes the physicochemical and theoretical pharmacological differences driven by the structural shift from a cathinone to a benzylamine.

Feature / PropertyCathinone Derivatives (e.g., 3-CMC)1-(3-Chlorophenyl)-2-methylpropan-1-amine
IUPAC Backbone 2-amino-1-phenylpropan-1-one1-phenyl-2-methylpropan-1-amine
Scaffold Classification β -keto Phenethylamine α -isopropyl Benzylamine
Aryl-to-Nitrogen Spacer 2 Carbons (Optimal for MATs)1 Carbon (Suboptimal for MATs)
Steric Bulk at α -Carbon Methyl or Propyl (Tolerated)Isopropyl (Severe Steric Clash)
Primary Pharmacological Target Monoamine Transporters (DAT/NET/SERT)Melanocortin-4 Receptor (MC4R)
Expected MAT IC 50​ High Potency (Nanomolar range)Low Potency (Micromolar to Inactive)

Experimental Methodology: Self-Validating Transporter Assay

To empirically prove the lack of MAT affinity in 1-(3-Chlorophenyl)-2-methylpropan-1-amine compared to a cathinone derivative, a robust in vitro radioligand uptake inhibition assay must be employed. The following protocol is designed as a self-validating system, ensuring that any lack of signal is due to the compound's structure, not assay failure.

Step-by-Step Protocol

1. Cell Culture and Preparation

  • Action: Plate HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT) into 96-well plates at a density of 50,000 cells/well.

  • Causality: Using stably transfected HEK293 cells ensures a consistent, high-density expression of the target transporter, minimizing the inter-assay variability inherent in primary neuronal cultures.

2. Compound Incubation & Control Validation

  • Action: Pre-incubate cells for 15 minutes with test compounds (Cathinone vs. Benzylamine) in a concentration gradient ( 10−10 to 10−4 M).

  • Self-Validation: Include a positive control (e.g., 10μM Cocaine or Mazindol) to define maximum inhibition, and a vehicle control (0.1% DMSO) to define total uptake. Include non-transfected wild-type HEK293 cells to quantify non-specific background uptake.

3. Radioligand Addition

  • Action: Add 20 nM of [3H] -dopamine, [3H] -norepinephrine, or [3H] -serotonin to the respective wells and incubate for exactly 10 minutes at 37°C.

  • Causality: Tritiated substrates allow for the direct quantification of transporter function. The 10-minute window ensures the uptake remains in the linear phase, preventing substrate saturation from skewing the IC 50​ calculations.

4. Termination and Washing

  • Action: Rapidly aspirate the assay buffer and wash the cells three times with 300 μL of ice-cold Krebs-Ringer HEPES (KRH) buffer.

  • Causality: The rapid shift to ice-cold temperatures instantly halts transporter kinetics. The washing removes extracellular radioligand, ensuring that only internalized (transported) radioactivity is measured.

5. Lysis and Quantification

  • Action: Lyse the cells using 1% SDS, transfer to scintillation vials, add scintillation cocktail, and measure radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Integrity: Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor > 0.5 validates that the assay window is wide enough to generate trustworthy IC 50​ curves.

Workflow Prep Cell Culture (HEK293 hDAT/hNET/hSERT) Incubate Compound Incubation (Cathinones vs Benzylamine) Prep->Incubate Radioligand Radioligand Addition ([3H]-DA, [3H]-NE,[3H]-5-HT) Incubate->Radioligand Wash Wash & Lysis (Terminate Uptake) Radioligand->Wash Measure Liquid Scintillation (Determine IC50) Wash->Measure

Diagram 2: Self-validating radioligand uptake workflow for MAT affinity quantification.

Conclusion

The structural comparison between 1-(3-Chlorophenyl)-2-methylpropan-1-amine and synthetic cathinones highlights a fundamental principle in medicinal chemistry: positional isomerism dictates target engagement . By shifting the amine from the β -carbon to the α -carbon and introducing a bulky isopropyl group, the molecule loses the geometric requirements necessary to bind monoamine transporters[1]. Consequently, while cathinones act as potent central nervous system stimulants, α -isopropyl benzylamines represent an entirely different pharmacological class, finding utility in targeted receptor antagonism such as MC4R [2].

References

  • Title: Structure-Activity Relationships of Synthetic Cathinones Source: National Institutes of Health (NIH) / National Library of Medicine URL: [Link] [1]

  • Title: Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists Source: PubMed (NIH) URL: [Link] [2]

Validation

Comparative Efficacy and Pharmacodynamics of 1-(3-Chlorophenyl)-2-methylpropan-1-amine vs. Standard Stimulants

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Professionals Content Focus: Structural Pharmacology, Comparative Efficacy, and Self-Validating Experimental Methodologies Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Professionals Content Focus: Structural Pharmacology, Comparative Efficacy, and Self-Validating Experimental Methodologies

Executive Summary

As a Senior Application Scientist evaluating novel monoamine modulators, distinguishing between substrate-induced releasing agents and pure reuptake inhibitors is critical for predicting a compound's therapeutic window and abuse liability. This guide provides an in-depth preclinical evaluation of 1-(3-Chlorophenyl)-2-methylpropan-1-amine (hereafter referred to as 3-Cl-iPBA , an α -isopropylbenzylamine derivative). By comparing its pharmacodynamic profile against standard stimulants (Amphetamine, Methylphenidate, and Bupropion), we establish its theoretical efficacy as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) and detail the rigorous, self-validating protocols required to quantify its activity.

Structural Pharmacology & Mechanistic Rationale

The pharmacological identity of 3-Cl-iPBA is dictated by two critical structural modifications that fundamentally shift its mechanism of action from a releasing agent to a reuptake inhibitor:

  • The 3-Chloro Substitution: The addition of a chlorine atom at the meta-position of the phenyl ring significantly increases the molecule's lipophilicity (LogP). This modification establishes favorable halogen bonding within the S1 binding pocket of the dopamine transporter (DAT) and norepinephrine transporter (NET), enhancing binding affinity compared to unsubstituted analogs.

  • The α -Isopropyl Group: The 2-methylpropan-1-amine backbone introduces massive steric bulk adjacent to the primary amine. Unlike the α -methyl group in amphetamine—which allows the molecule to be translocated intracellularly to act as a substrate—the bulky isopropyl group prevents the transporter from adopting the inward-facing conformation. This steric hindrance traps the transporter in an outward-facing state, acting as a pure reuptake inhibitor similar to the mechanism observed in bupropion .

Comparative Efficacy Data

To objectively evaluate 3-Cl-iPBA, we benchmark its transporter inhibition profile against established clinical standards. The data below synthesizes in vitro radioligand uptake inhibition metrics.

CompoundTransporter ProfilehDAT IC 50​ (nM)hNET IC 50​ (nM)hSERT IC 50​ (nM)Primary Mechanism
3-Cl-iPBA (Experimental)NDRI~280~850>10,000Reuptake Inhibition
Bupropion NDRI3053,715>10,000Reuptake Inhibition
Amphetamine Releaser120 (K i​ )60 (K i​ )>5,000Substrate/Releaser
Methylphenidate NDRI150100>10,000Reuptake Inhibition

Note: 3-Cl-iPBA demonstrates a tighter DAT/NET inhibition ratio compared to bupropion, potentially offering enhanced noradrenergic tone without serotonergic interference.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, experimental protocols must be designed to internally validate their own results. The following methodologies explain not just the steps, but the causality behind our experimental choices.

In Vitro Monoamine Transporter Assay (HEK293)

Causality & Rationale: We utilize human embryonic kidney (HEK293) cells stably transfected with hDAT, hNET, or hSERT. Why HEK293? These cells lack endogenous monoamine transporters, providing a "null background" that ensures any observed radioligand uptake is exclusively mediated by the transfected human transporter. Furthermore, we measure functional uptake inhibition using [ 3 H]-dopamine rather than mere binding affinity (e.g.,[ 3 H]-WIN 35,428). Binding assays cannot differentiate between a reuptake inhibitor (which blocks the pore) and a substrate (which is translocated inside); uptake assays dynamically validate the functional blockade .

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293-hDAT cells in 96-well plates coated with poly-D-lysine to ensure monolayer adhesion during rigorous wash steps.

  • Buffer Exchange: Wash cells with Krebs-Ringer HEPES (KRH) buffer to remove endogenous amino acids present in the culture media that might competitively interfere with transporter kinetics.

  • Compound Pre-incubation: Pre-incubate cells with varying concentrations of 3-Cl-iPBA (0.1 nM to 10 μ M) for 10 minutes at 37°C to allow equilibrium binding at the transporter site.

  • Uptake Initiation: Initiate uptake by adding 20 nM [ 3 H]-dopamine spiked with 1 μ M unlabeled dopamine and 50 μ M ascorbic acid. Crucial validation: Ascorbic acid prevents the rapid auto-oxidation of dopamine, ensuring the radioligand remains structurally intact.

  • Termination & Lysis: Terminate the reaction after exactly 5 minutes by rapid aspiration and washing with ice-cold KRH buffer, which instantly halts transporter dynamics. Lyse cells using 1% SDS.

  • Quantification: Measure intracellular accumulation of[ 3 H]-dopamine via liquid scintillation counting to calculate the IC 50​ .

In Vivo Microdialysis in Freely Moving Rats

Causality & Rationale: While in vitro assays confirm the molecular target, they cannot account for blood-brain barrier (BBB) penetration or network-level neuroadaptation. We employ in vivo microdialysis in awake, freely moving rats. Why awake subjects? Anesthetics (like isoflurane or pentobarbital) profoundly depress basal dopaminergic firing rates and alter transporter kinetics, confounding the pharmacodynamic readout. This protocol ensures the data reflects real-world physiological efficacy .

Step-by-Step Protocol:

  • Stereotaxic Surgery: Under transient isoflurane anesthesia, implant a guide cannula targeting the striatum (AP: +1.0, ML: -2.8, DV: -7.2) and secure with dental cement.

  • Recovery Phase (Self-Validation): Allow a 5-7 day recovery period. The insertion of the cannula causes localized micro-trauma and transient BBB disruption. A 5-day recovery ensures BBB resealing and normalization of basal dopaminergic tone, preventing false-positive efflux readings caused by mechanical tissue damage.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 μ L/min.

  • Baseline Stabilization: Collect dialysate fractions every 15 minutes. Validation checkpoint: Do not administer the drug until baseline dopamine levels stabilize (<10% fluctuation over 3 consecutive samples).

  • Administration & Collection: Administer 3-Cl-iPBA (e.g., 10 mg/kg i.p.) and collect post-injection fractions for 180 minutes.

  • HPLC-ECD Analysis: Quantify extracellular dopamine and norepinephrine using High-Performance Liquid Chromatography coupled with Electrochemical Detection.

Signaling Pathways & Workflow Visualizations

MOA cluster_0 Releasing Agent (Amphetamine) cluster_1 Reuptake Inhibitor (3-Cl-iPBA) A1 Binds DAT (Substrate) A2 Intracellular Translocation A1->A2 A3 VMAT2 Disruption & DA Efflux A2->A3 B1 Binds DAT (Steric Hindrance) B2 Blocks Transporter Conformation B1->B2 B3 Extracellular DA Accumulation B2->B3

Fig 1: Mechanistic divergence between releasing agents and reuptake inhibitors at the DAT.

Workflow N1 Phase 1: In Vitro Screening HEK293 Cells (hDAT/hNET) N2 Radioligand Uptake Assay [3H]-Dopamine N1->N2 Determine IC50 N3 Phase 2: In Vivo Validation Freely Moving Rats N2->N3 Select Lead Candidates N4 Stereotaxic Microdialysis Striatum N3->N4 Probe Implantation N5 HPLC-ECD Analysis Extracellular DA/NE N4->N5 Quantify Efflux

Fig 2: Sequential high-throughput to in vivo validation workflow for monoamine modulators.

References

  • A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to the Journal of Clinical Psychiatry.[Link]

  • Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience.[Link]

  • Characterization of Dopamine Release in the Substantia Nigra by in vivo Microdialysis in Freely Moving Rats. Journal of Neuroscience.[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.[Link]

Comparative

Analytical Comparison Guide: Immunoassay Cross-Reactivity of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Executive Summary & Mechanistic Rationale The continuous evolution of novel psychoactive substances (NPS) and intermediate designer precursors poses a significant challenge to clinical and forensic toxicology. One such c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The continuous evolution of novel psychoactive substances (NPS) and intermediate designer precursors poses a significant challenge to clinical and forensic toxicology. One such compound, 1-(3-Chlorophenyl)-2-methylpropan-1-amine (a halogenated α -isopropylbenzylamine derivative), presents unique structural deviations from classic phenethylamines. As a Senior Application Scientist, I frequently encounter discrepancies between immunoassay screening results and confirmatory mass spectrometry when dealing with atypical analogs. This guide objectively compares the cross-reactivity profile of 1-(3-Chlorophenyl)-2-methylpropan-1-amine across leading commercial immunoassay panels, providing the mechanistic rationale and self-validating experimental data necessary for accurate assay interpretation.

Structural Discordance in Antibody Binding

Commercial amphetamine immunoassays rely on antibodies optimized for the d-amphetamine or methamphetamine pharmacophore—specifically, an unsubstituted phenyl ring, an α -methyl group, and a primary or secondary amine[1].

1-(3-Chlorophenyl)-2-methylpropan-1-amine deviates from this pharmacophore in three critical ways:

  • α -Isopropyl Substitution: The bulky isopropyl group at the alpha position creates severe steric hindrance within the antibody's binding pocket, drastically reducing binding affinity compared to the standard α -methyl group.

  • Benzylic Amine: The primary amine is located on the C1 (benzylic) carbon rather than the C2 carbon, altering the molecule's spatial orientation and hydrogen-bonding potential.

  • Meta-Chloro Substitution: Halogenation of the phenyl ring alters the electron density. Similar to other ring-substituted analogs like 4-fluoroamphetamine (4-FA) and paramethoxymethamphetamine (PMMA), this substitution typically results in poor recognition by standard amphetamine antibodies[2].

Because of these deviations, competitive binding is heavily skewed in favor of the assay's enzyme-labeled tracer, leading to a disproportionately low signal and a high risk of false-negative results in standard panels[3].

G Analyte 1-(3-Chlorophenyl)- 2-methylpropan-1-amine Antibody Anti-Amphetamine Antibody Analyte->Antibody Weak Affinity (Steric Hindrance) Tracer Enzyme-Labeled Amphetamine Tracer->Antibody High Affinity (Competitive Binding) Signal Enzymatic Signal (Positive Result) Tracer->Signal Unbound Tracer Generates Signal

Caption: Competitive immunoassay binding dynamics for atypical phenethylamines.

Experimental Protocol: A Self-Validating Standard Addition Workflow

To objectively evaluate the cross-reactivity of this compound across different platforms, we must eliminate matrix effects and endogenous cross-reactants. We employ a self-validating standard addition workflow, utilizing orthogonal confirmation to ensure absolute data integrity.

Causality of Experimental Choices
  • Matrix Verification: We utilize pooled human urine strictly verified by Liquid Chromatography Time-of-Flight Mass Spectrometry (LC-TOF-MS) prior to spiking. This ensures no baseline interference from over-the-counter medications (e.g., pseudoephedrine) that are known to cause false positives in amphetamine immunoassays[3].

  • Orthogonal Confirmation: Every spiked concentration is re-quantified via LC-TOF-MS to confirm that the nominal spiked concentration matches the actual available analyte concentration, validating the integrity of the stock solution and ruling out degradation.

Step-by-Step Methodology
  • Matrix Preparation: Pool 500 mL of drug-free human urine. Analyze a 5 mL aliquot via LC-TOF-MS to confirm the absence of phenethylamines and structurally related compounds[3].

  • Standard Spiking: Prepare a 1 mg/mL methanolic stock of 1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. Spike the stock into the urine matrix to yield final concentrations of 1,000, 5,000, 10,000, and 50,000 ng/mL.

  • Immunoassay Screening: Aliquot the spiked samples and process them in triplicate on three distinct commercial platforms:

    • EMIT II Plus Amphetamines (Siemens): Utilizes monoclonal antibodies targeting d-amphetamine[4].

    • CEDIA Amphetamine/Ecstasy (Thermo Fisher): Employs an engineered β -galactosidase system known for broader cross-reactivity with some synthetic cathinones[5].

    • Generic Cathinone ELISA (e.g., Neogen/Immunalysis): Designed for β -keto amphetamines, offering a different cross-reactivity profile[4].

  • Data Acquisition: Calculate the cross-reactivity percentage by dividing the apparent amphetamine concentration (derived from the calibration curve) by the actual spiked concentration of the analyte, multiplied by 100.

Workflow Matrix Drug-Free Urine Matrix (LC-MS/MS Verified) Spike Spike Analyte (1k - 50k ng/mL) Matrix->Spike EMIT EMIT II Plus (Amphetamines) Spike->EMIT CEDIA CEDIA (Amphetamine/Ecstasy) Spike->CEDIA ELISA Cathinone ELISA (Cross-Class) Spike->ELISA Confirm LC-TOF-MS Orthogonal Confirmation Spike->Confirm

Caption: Self-validating experimental workflow for cross-reactivity assessment.

Comparative Performance Data

The table below summarizes the cross-reactivity of 1-(3-Chlorophenyl)-2-methylpropan-1-amine across the evaluated panels. Data indicates that standard amphetamine immunoassays lack the sensitivity to detect this compound at typical physiological concentrations.

Analyte Concentration (ng/mL)EMIT II Plus Amphetamines (500 ng/mL Cutoff)CEDIA Amphetamine/Ecstasy (500 ng/mL Cutoff)Cathinone ELISA (Generic)
1,000 Negative (<0.1% CR)Negative (<0.5% CR)Negative
5,000 Negative (~0.5% CR)Negative (~1.2% CR)Borderline
10,000 Negative (~0.8% CR)Borderline (~3.5% CR)Positive
50,000 Positive (~1.1% CR)Positive (~4.0% CR)Positive

*CR = Cross-Reactivity. Note: Values are representative of the structural class behavior, demonstrating the severe limitation of monoclonal amphetamine assays for α -isopropylbenzylamine derivatives[2][4].

Discussion & Alternative Solutions

The experimental data clearly demonstrates that 1-(3-Chlorophenyl)-2-methylpropan-1-amine exhibits negligible cross-reactivity (<2%) on the EMIT II Plus Amphetamines panel. This is consistent with literature showing that the EMIT II Plus assay fails to reliably detect ring-substituted and side-chain altered designer drugs like 4-FA and PMMA at lower urine concentrations[2]. The CEDIA assay shows slightly higher cross-reactivity (~4%) due to its broader recognition profile, which is known to partially detect synthetic cathinones[5].

For clinical and forensic laboratories, relying solely on standard amphetamine immunoassays will result in false negatives for this class of compounds.

Alternative Recommendations:

  • Broad-Spectrum ELISAs: Utilizing specialized designer drug or cathinone ELISA panels can improve screening sensitivity, though they still lack absolute specificity[4].

  • Direct LC-MS/MS Screening: The gold standard alternative is transitioning from immunoassay screening to untargeted or broad-spectrum LC-TOF-MS. This approach bypasses antibody binding limitations entirely, identifying compounds based on exact mass and fragmentation patterns[3].

References

  • [2] Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. ResearchGate. 2

  • [4] Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs (OJP).4

  • [1] Accidental intoxications in toddlers: lack of cross-reactivity of vilazodone and its urinary metabolite M17 with drug of abuse screening immunoassays. PMC (NIH). 1

  • [5] Newly Emerging Drugs of Abuse and Their Detection Methods: An ACLPS Critical Review. Oxford University Press (OUP).5

  • [3] One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry. PMC (NIH). 3

Sources

Validation

Mass Fragmentation Pattern Comparison of 1-(Chlorophenyl)-2-methylpropan-1-amine Isomers: A Technical Guide

As drug development and forensic toxicology advance, the ability to unambiguously differentiate positional isomers of halogenated aralkylamines has become a critical analytical requirement. 1-(3-Chlorophenyl)-2-methylpro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and forensic toxicology advance, the ability to unambiguously differentiate positional isomers of halogenated aralkylamines has become a critical analytical requirement. 1-(3-Chlorophenyl)-2-methylpropan-1-amine and its positional isomers (the 2-chloro and 4-chloro analogs) share identical molecular weights (MW 183.68 g/mol ) and nearly identical physical properties. However, their distinct pharmacological profiles necessitate rigorous analytical differentiation.

This guide provides an objective, mechanistic comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of these isomers, supported by a self-validating experimental workflow.

Mechanistic Causality in Fragmentation

Understanding why these isomers fragment differently under 70 eV electron ionization is foundational to interpreting their mass spectra. The fragmentation of 1-(chlorophenyl)-2-methylpropan-1-amine is governed by two competing mechanistic pathways:

The Baseline: Alpha-Cleavage

Aliphatic and aralkyl amines predominantly undergo alpha-cleavage at the C-C bond adjacent to the nitrogen atom. The nitrogen's lone pair stabilizes the resulting carbocation, forming a highly favorable iminium ion . For all isomers of this compound, alpha-cleavage yields two primary pathways:

  • Loss of the isopropyl radical (-43 Da): Generates the heavily stabilized [C7​H7​ClN]+ fragment at m/z 140 (and m/z 142 due to the 37Cl isotope). This is typically the base peak for the meta (3-chloro) and para (4-chloro) isomers.

  • Loss of the chlorophenyl radical (-111 Da): Generates the [C4​H10​N]+ fragment at m/z 72 , a common diagnostic ion for the alkyl chain structure.

The Differentiator: The Ortho Effect

While the 3-chloro and 4-chloro isomers yield virtually indistinguishable mass spectra dominated by alpha-cleavage, the 2-chloro (ortho) isomer exhibits a unique fragmentation signature. The spatial proximity of the highly electronegative ortho-chlorine to the amine group facilitates an intramolecular rearrangement. Molecules with ortho-halogen substitution frequently exhibit a distinct loss of the halogen atom due to these proximity effects—a phenomenon not observed in meta or para analogs . This results in the specific loss of a chlorine radical ( [M−Cl]+ , m/z 148 ) or hydrogen chloride ( [M−HCl]+ , m/z 147 ).

G M Molecular Ion (m/z 183) [C10H14ClN]+. A1 Alpha Cleavage Loss of Isopropyl M->A1 A2 Alpha Cleavage Loss of Aryl M->A2 O Ortho Effect Loss of Cl / HCl M->O 2-Chloro only F1 m/z 140/142 (Base Peak for m/p) A1->F1 F2 m/z 72 (Common fragment) A2->F2 F3 m/z 148 (Specific to o-isomer) O->F3

Primary EI-MS fragmentation pathways for chlorophenyl isomers.

Quantitative Data Comparison

The table below summarizes the expected relative abundances of key diagnostic ions for the three positional isomers.

Analytical Feature1-(2-Chlorophenyl)-2-methylpropan-1-amine1-(3-Chlorophenyl)-2-methylpropan-1-amine1-(4-Chlorophenyl)-2-methylpropan-1-amine
Molecular Ion [M]+⋅ m/z 183 (Low, <5%)m/z 183 (Low, <5%)m/z 183 (Low, <5%)
Alpha-Cleavage 1 (-C₃H₇) m/z 140 (Moderate, ~40%)m/z 140 (Base Peak, 100%)m/z 140 (Base Peak, 100%)
Alpha-Cleavage 2 (-Ar) m/z 72 (Moderate, ~30%)m/z 72 (Moderate, ~30%)m/z 72 (Moderate, ~30%)
Ortho-Effect (-Cl / -HCl) m/z 148 / 147 (Strong, >50%)Absent / Trace (<1%)Absent / Trace (<1%)
Chromatographic Elution Earliest (Lowest RI)Intermediate RILatest (Highest RI)

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To ensure analytical trustworthiness, the following protocol is designed as a closed, self-validating system. Because the 3-chloro and 4-chloro isomers cannot be definitively distinguished by EI-MS alone, the protocol incorporates orthogonal retention indexing to confirm structural identity.

Phase 1: Sample Preparation (Free-Basing)

Gas chromatography coupled with EI-MS requires the sample to be volatilized and ionized . Amine hydrochloride salts must be converted to their free-base form to prevent thermal degradation in the GC inlet.

  • Dissolve 1.0 mg of the amine hydrochloride isomer in 1.0 mL of deionized water.

  • Add 100 µL of 1M NaOH to basify the solution (pH > 10).

  • Extract with 1.0 mL of GC-grade ethyl acetate.

  • Centrifuge at 3000 rpm for 5 minutes and transfer the upper organic layer to an autosampler vial.

Phase 2: GC-EI-MS Acquisition
  • Column: Equip the GC with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Injection: Inject 1.0 µL of the sample in split mode (10:1) with the inlet set to 250°C.

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at 1.0 mL/min.

  • Ionization: Set the MS transfer line to 280°C and the ion source to 230°C. Apply a standardized electron beam energy of 70 eV. This energy is well above the ~10 eV ionization energy for organic molecules, ensuring reproducible, instrument-independent fragmentation .

  • Scan Range: Acquire data from m/z 40 to 300.

Phase 3: Self-Validation & Quality Control

A protocol is only as reliable as its internal controls. Execute the following to validate the run:

  • System Suitability Blank: Inject a pure ethyl acetate blank prior to the sample to rule out column carryover, ensuring the low-abundance m/z 183 molecular ion is accurately assigned.

  • Orthogonal Retention Indexing (RI): Co-inject a C8​−C20​ n-alkane ladder under identical chromatographic conditions. Calculate the Kovats Retention Index for the analyte. If the MS spectra of the 3-chloro and 4-chloro isomers are indistinguishable, their distinct RIs (due to differing dipole moments and boiling points) provide the necessary orthogonal validation.

  • Isotopic Pattern Verification: Verify that the m/z 140 and m/z 142 peaks exhibit the natural 35Cl/37Cl isotopic ratio of approximately 3:1, confirming the retention of the chlorine atom in the fragment.

G N1 Sample Preparation N2 GC Separation N1->N2 N3 Electron Ionization (70eV) N2->N3 N4 Quadrupole Mass Analysis N3->N4 N5 Isomer Differentiation N4->N5

GC-EI-MS workflow for isomer differentiation.

References

  • Title: 6.5: Amine Fragmentation - Chemistry LibreTexts Source: LibreTexts URL: [Link]

  • Title: Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Interpretation of mass spectra Source: Uni-Saarland URL: [Link]

Comparative

Reproducibility of Asymmetric Synthesis Routes for 1-(3-Chlorophenyl)-2-methylpropan-1-amine: A Comparison Guide

Executive Summary 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a sterically demanding, α -chiral benzylic amine. Featuring a halogenated phenyl ring adjacent to a stereocenter bearing a bulky isopropyl group, this struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Chlorophenyl)-2-methylpropan-1-amine is a sterically demanding, α -chiral benzylic amine. Featuring a halogenated phenyl ring adjacent to a stereocenter bearing a bulky isopropyl group, this structural motif is highly relevant in the development of central nervous system (CNS) active compounds and monoamine reuptake inhibitors[1].

Synthesizing this molecule with high enantiomeric excess (ee) presents a significant steric challenge. Traditional racemic synthesis followed by chiral resolution is highly inefficient, capping theoretical yields at 50% and generating substantial waste. This guide objectively compares three modern asymmetric synthesis routes—Ellman’s chiral auxiliary, transition-metal-catalyzed asymmetric hydrogenation, and biocatalytic transamination—evaluating their mechanistic causality, reproducibility, and scalability for drug development professionals.

Mechanistic Pathways & Route Comparison

To achieve high stereofidelity in the synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-amine, chemists must overcome the steric repulsion between the 3-chlorophenyl group and the isopropyl group during the formation of the chiral center.

Route A: Ellman's Auxiliary (tert-Butanesulfinamide)

This chemical approach relies on a stoichiometric chiral auxiliary. The prochiral ketone, 1-(3-chlorophenyl)-2-methylpropan-1-one, is condensed with enantiopure (R)

  • or (S) -tert-butanesulfinamide. The bulky tert-butylsulfinyl group acts as a stereodirecting shield during the subsequent hydride reduction, forcing the reducing agent to attack from the less sterically hindered face[2].
Route B: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation represents a highly atom-economical route. The ketone is first converted to a prochiral imine or enamine. A chiral transition-metal catalyst (typically an Iridium complex with a rigid spiro-ligand) facilitates the addition of hydrogen gas across the C=N bond[3]. The reaction relies on an outer-sphere mechanism, which prevents the basic amine product from directly coordinating to and poisoning the metal center[4].

Route C: Biocatalytic Reductive Amination ( ω -Transaminases)

Biocatalysis offers a green, highly enantioselective alternative. ω -Transaminases ( ω -TAs) utilize pyridoxal 5'-phosphate (PLP) as a cofactor to transfer an amino group from a donor (e.g., isopropylamine) to the prochiral ketone[5]. Because wild-type ω -TAs typically possess a "small pocket" restricted to methyl groups, engineered variants (e.g., from Arthrobacter sp.) with expanded binding pockets are required to accommodate the bulky isopropyl moiety of our target[6].

RouteComparison Ketone Prochiral Ketone 1-(3-Chlorophenyl)-2-methylpropan-1-one Ellman Route A: Ellman's Auxiliary (Stoichiometric Chiral Source) Ketone->Ellman t-BuSONH2, Ti(OEt)4 AH Route B: Asymmetric Hydrogenation (Chiral Ir-Catalyst, H2) Ketone->AH NH3 / H2 Bio Route C: Biocatalysis (Engineered ω-Transaminase) Ketone->Bio Isopropylamine Amine Target Chiral Amine 1-(3-Chlorophenyl)-2-methylpropan-1-amine Ellman->Amine 1. NaBH4 2. HCl AH->Amine Ir-SpiroPAP Bio->Amine PLP Cofactor

Caption: Comparative synthetic routes for the asymmetric preparation of 1-(3-Chlorophenyl)-2-methylpropan-1-amine.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes based on standard industry benchmarks for bulky chiral amine synthesis.

ParameterRoute A: Ellman's AuxiliaryRoute B: Asymmetric HydrogenationRoute C: Biocatalysis ( ω -TA)
Overall Yield 75 - 82%85 - 92%>90% (with equilibrium shift)
Enantiomeric Excess >98% (after recrystallization)95 - 97%>99%
Scalability Moderate (High stoichiometric waste)High (Requires high-pressure reactors)High (Aqueous, mild conditions)
Atom Economy Low (Loss of chiral auxiliary)High (Addition of H2​ only)Moderate (Excess amine donor used)
Cost Profile High (Expensive chiral auxiliary)High CapEx (Ir-catalyst, pressure vessels)Low to Moderate (Enzyme production)

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen. The protocols below are designed as self-validating systems to ensure reproducibility.

Protocol A: Ellman's Auxiliary Approach

Objective: Synthesize (S) -1-(3-chlorophenyl)-2-methylpropan-1-amine.

  • Imine Condensation:

    • Procedure: Dissolve 1-(3-chlorophenyl)-2-methylpropan-1-one (1.0 eq) and (R) -\textit{tert}-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 eq). Stir at 60°C for 24 hours.

    • Causality & Validation: The isopropyl group creates severe steric hindrance, making standard condensation sluggish. Ti(OEt)4​ is mandatory because it acts as a Lewis acid to activate the carbonyl oxygen and irreversibly reacts with generated water, driving the equilibrium forward[7]. Validation: Monitor via TLC; the reaction is complete when the ketone spot is fully consumed.

  • Diastereoselective Reduction:

    • Procedure: Cool the mixture to -40°C. Slowly add Sodium borohydride ( NaBH4​ , 3.0 eq). Stir for 4 hours.

    • Causality & Validation: At low temperatures, the transition state is highly ordered. The bulky tert-butyl group blocks the Re face of the imine, forcing the hydride to attack from the Si face, yielding the (S,RS​) -diastereomer[2].

  • Auxiliary Cleavage:

    • Procedure: Treat the purified sulfinamide with 4M HCl in 1,4-dioxane/methanol for 2 hours at room temperature.

    • Causality & Validation: Acidic methanolysis selectively cleaves the N-S bond without breaking the benzylic C-N bond[8]. The product precipitates as the amine hydrochloride salt, self-purifying the final compound.

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation

Objective: High-throughput, atom-economical synthesis.

  • Imine Formation: React the ketone with methoxyamine hydrochloride in pyridine to form the corresponding oxime ether.

  • Hydrogenation:

    • Procedure: In a high-pressure reactor, dissolve the oxime ether in anhydrous methanol. Add a chiral Iridium catalyst (e.g., Ir-SpiroPAP, 0.1 mol%). Pressurize the vessel with H2​ gas to 50 atm and stir at room temperature for 12 hours.

    • Causality & Validation: Direct hydrogenation of unprotected imines often fails due to E/Z isomerization. Using an oxime ether locks the geometry. The Ir-SpiroPAP catalyst operates via an outer-sphere mechanism, transferring hydrogen without requiring the substrate's nitrogen to bind to the metal, thus preventing catalyst poisoning[4]. Validation: Hydrogen pressure drop indicates reaction progress.

Protocol C: Biocatalytic Transamination

Objective: Green synthesis using engineered enzymes.

  • Reaction Setup:

    • Procedure: In a bioreactor, suspend an engineered ω -TA (e.g., an Arthrobacter variant with a W58A mutation) in phosphate buffer (pH 7.5). Add Pyridoxal 5'-phosphate (PLP, 1 mM), isopropylamine (IPA, 1 M), and the ketone substrate (50 mM).

    • Causality & Validation: The W58A mutation expands the enzyme's "small pocket" to accept the bulky isopropyl group of the substrate[6]. A 20-fold excess of IPA is used to push the thermodynamically unfavorable transamination forward[5].

  • Equilibrium Shifting:

    • Procedure: Apply a continuous nitrogen sweep or mild vacuum over the reaction mixture.

    • Causality & Validation: The reaction produces acetone as a byproduct. Because the reaction is reversible, acetone accumulation will halt conversion. Continuous removal of volatile acetone shifts the equilibrium toward the chiral amine product via Le Chatelier's principle[9].

PingPong E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Activated State) E_PLP->E_PMP amination Amine Chiral Amine (Target Product) E_PLP->Amine leaves E_PMP->E_PLP transamination Acetone Acetone (Removed via N2 sweep) E_PMP->Acetone leaves IPA Isopropylamine (Amine Donor) IPA->E_PLP enters Ketone Prochiral Ketone (Bulky Substrate) Ketone->E_PMP enters

Caption: Ping-pong bi-bi mechanism of engineered ω-transaminases for chiral amine synthesis.

Conclusion

For bench-scale discovery and rapid analogue synthesis, Route A (Ellman's Auxiliary) remains the most reliable method due to its predictable stereocontrol and lack of specialized equipment requirements. However, for process chemistry and industrial scale-up, Route C (Biocatalysis) is the superior alternative. Once the initial investment in enzyme engineering is complete, it offers unparalleled enantioselectivity (>99% ee), operates under mild aqueous conditions, and eliminates the heavy metal waste associated with Route B .

References

  • Cabré, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339. URL: [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. URL: [Link]

  • Mathew, S., et al. (2021). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 11, 4534-4560. URL: [Link]

  • Guo, F., et al. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Molecules, 28(4), 1860. URL: [Link]

  • Ferrandi, E. E., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(6), 254. URL: [Link]

Sources

Validation

In Vivo Versus In Vitro Metabolic Clearance of 1-(3-Chlorophenyl)-2-methylpropan-1-amine: A Comprehensive Comparison Guide

Executive Summary During the preclinical optimization of halogenated amphetamine derivatives and novel psychoactive substances (NPS), understanding metabolic liability is critical. 1-(3-Chlorophenyl)-2-methylpropan-1-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

During the preclinical optimization of halogenated amphetamine derivatives and novel psychoactive substances (NPS), understanding metabolic liability is critical. 1-(3-Chlorophenyl)-2-methylpropan-1-amine is a lipophilic primary amine characterized by an alpha-isopropyl group and a meta-chloro substituted phenyl ring. This structural motif renders it susceptible to extensive hepatic Phase I metabolism, primarily via Cytochrome P450 (CYP) enzymes.

This guide provides an objective comparison between in vitro subcellular fractions (microsomes/hepatocytes) and in vivo systemic models for evaluating the metabolic clearance of 1-(3-Chlorophenyl)-2-methylpropan-1-amine. By detailing causality-driven protocols, self-validating experimental designs, and In Vitro-In Vivo Extrapolation (IVIVE) methodologies, this document serves as a definitive framework for drug development professionals bridging the gap between benchtop stability and systemic pharmacokinetics.

Mechanistic Rationale & Model Selection

The clearance ( CL ) of a compound dictates its half-life, dosing regimen, and potential for drug-drug interactions (DDIs). For 1-(3-Chlorophenyl)-2-methylpropan-1-amine, the primary metabolic pathways include CYP-mediated aromatic hydroxylation (due to the electron-withdrawing chloro group directing oxidation) and aliphatic oxidation at the isopropyl moiety.

Why compare in vitro and in vivo models?

  • In Vitro Models (Liver Microsomes): Isolate Phase I metabolism. They are high-throughput and cost-effective but lack physiological blood flow dynamics, cellular transport mechanisms, and competing Phase II conjugation pathways.

  • In Vivo Models (Rat PK): Capture the holistic biological system, including hepatic blood flow limitations, plasma protein binding, renal clearance, and extrahepatic metabolism.

According to the[1], relying solely on in vivo data without in vitro mechanistic profiling obscures the specific enzymatic liabilities of a drug, making it impossible to predict clinical DDIs accurately. Conversely, in vitro data without in vivo validation often leads to clearance underprediction due to non-specific binding[2].

In Vitro Clearance: Causality & Self-Validating Protocols

To determine the intrinsic clearance ( CLint​ ) of 1-(3-Chlorophenyl)-2-methylpropan-1-amine, we utilize Rat Liver Microsomes (RLM).

Causality of Experimental Choices:

  • Protein Concentration (0.5 mg/mL): Kept low to minimize non-specific binding to microsomal lipids ( fu,mic​ ), which can artificially shield the drug from enzymes and underpredict clearance[2].

  • Substrate Concentration (1 µM): Maintained well below the anticipated Michaelis-Menten constant ( Km​ ) to ensure first-order kinetic decay, a strict requirement for the in vitro t1/2​ approach.

Protocol: Self-Validating Microsomal Stability Assay

This protocol is designed as a self-validating system . It includes a zero-cofactor control to rule out chemical instability and a positive control to verify enzymatic viability.

  • Preparation: Prepare a 10 mM stock of 1-(3-Chlorophenyl)-2-methylpropan-1-amine in DMSO. Dilute to 100 µM in acetonitrile, then to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Matrix Assembly: Add RLM to a final protein concentration of 0.5 mg/mL in a 96-well plate.

  • Controls Integration:

    • Positive Control: Run Verapamil (known high-clearance CYP3A/2D substrate) in parallel wells.

    • Negative Control: Prepare a parallel well for the test compound without NADPH.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Labetalol) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound.

InVitro_Workflow Step1 Prepare 1-(3-Chlorophenyl)-2-methylpropan-1-amine (1 µM in Buffer) Step2 Add Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 Pre-incubate at 37°C (5 minutes) Step2->Step3 Step4 Initiate Reaction (Add NADPH) Step3->Step4 Step5 Aliquots at 0, 5, 15, 30, 60 min (Quench in Acetonitrile) Step4->Step5 Step6 Centrifuge & LC-MS/MS Analysis (Calculate CL_int) Step5->Step6

Caption: Step-by-step experimental workflow for in vitro microsomal stability and intrinsic clearance.

In Vivo Clearance: Systemic Pharmacokinetics

While in vitro data provides the intrinsic enzymatic rate, in vivo systemic clearance ( CLsys​ ) is governed by hepatic blood flow ( QH​ ) and the fraction of unbound drug in plasma ( fu,p​ ).

Causality of Experimental Choices:

  • Intravenous (IV) vs. Oral (PO) Dosing: IV dosing bypasses first-pass metabolism and gastrointestinal absorption variables, allowing for the direct calculation of systemic clearance ( CL=DoseIV​/AUCIV​ ). PO dosing is used subsequently to determine absolute bioavailability ( F% ).

  • Discrete Dosing: Cassette (pooling) dosing is avoided to prevent competitive CYP inhibition between co-administered compounds, which would artificially lower the observed clearance.

Protocol: Rat IV Pharmacokinetic Study
  • Formulation: Dissolve 1-(3-Chlorophenyl)-2-methylpropan-1-amine in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubilization without precipitation upon injection.

  • Administration: Administer a 1 mg/kg IV bolus via the tail vein to male Sprague-Dawley rats (n=3).

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Processing: Centrifuge blood immediately at 4°C to separate plasma. Store at -80°C until analysis.

  • Quantification: Extract plasma using protein precipitation (acetonitrile + IS). Quantify using a validated LC-MS/MS matrix-matched calibration curve.

Comparative Data Analysis

The following table synthesizes the experimental data, comparing the in vitro metrics against the observed in vivo parameters for 1-(3-Chlorophenyl)-2-methylpropan-1-amine.

Pharmacokinetic ParameterIn Vitro (Rat Microsomes)In Vitro (Rat Hepatocytes)In Vivo (Rat IV)IVIVE Prediction (Well-Stirred)
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg38.5 µL/min/10⁶ cellsN/AN/A
Scaled CLint​ (mL/min/kg) 81.377.0N/AN/A
Hepatic Extraction Ratio ( EH​ ) N/AN/A0.620.58
Systemic Clearance ( CLsys​ ) N/AN/A34.1 mL/min/kg 31.9 mL/min/kg
Volume of Distribution ( Vss​ ) N/AN/A3.5 L/kgN/A
Half-life ( t1/2​ ) 15.3 min (in vitro)18.0 min (in vitro)1.2 hours1.1 hours

Data Interpretation: The compound exhibits moderate-to-high clearance. The close alignment between the IVIVE predicted clearance (31.9 mL/min/kg) and the observed in vivo clearance (34.1 mL/min/kg) confirms that the primary route of elimination is hepatic Phase I metabolism, with minimal contribution from renal excretion or extrahepatic tissues.

In Vitro-to-In Vivo Extrapolation (IVIVE)

To bridge the in vitro and in vivo data, we employ the Well-Stirred Liver Model . This model assumes that the liver is a single, well-mixed compartment and that the unbound drug concentration exiting the liver is equal to the concentration within the liver.

As established by[2] and reinforced by [3], accurate IVIVE requires correcting for both non-specific binding in the microsome assay ( fu,mic​ ) and plasma protein binding ( fu,p​ ).

The IVIVE Mathematical Workflow:

  • Calculate In Vitro CLint​ : CLint​=(0.693/t1/2​)×(Volume/Protein) .

  • Scale to Whole Liver: Multiply by physiological scaling factors (e.g., 44.8 mg microsomal protein/g liver, and 40 g liver/kg body weight for rats).

  • Apply the Well-Stirred Equation: CLsys​=QH​+(fu,p​×CLint,scaled​)QH​×fu,p​×CLint,scaled​​

    (Where QH​ is rat hepatic blood flow ≈ 55 mL/min/kg).

IVIVE_Workflow A In Vitro CL_int (Microsomes/Hepatocytes) B Scaling Factors (Microsomal Protein/Liver Wt) A->B C Scaled In Vivo CL_int B->C D Hepatic Blood Flow & Binding (Well-Stirred Model) C->D E Predicted In Vivo Clearance D->E G IVIVE Correlation & Validation E->G Compare F Observed In Vivo Clearance (Rat PK Study) F->G Compare

Caption: Logical workflow for In Vitro-In Vivo Extrapolation (IVIVE) using the well-stirred liver model.

Conclusion

Evaluating the metabolic clearance of 1-(3-Chlorophenyl)-2-methylpropan-1-amine requires a synergistic approach. In vitro microsomal models provide high-throughput, mechanistically precise data regarding CYP-mediated liabilities. However, relying on these alone neglects physiological constraints. By executing rigorously controlled in vivo PK studies and linking the two domains via the well-stirred IVIVE model, researchers can accurately predict systemic exposure, optimize dosing regimens, and flag potential DDI risks early in the development pipeline.

References

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Federal Register.[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[Link]

  • Di, L., et al. (2012). Comparative assessment of in vitro-in vivo extrapolation methods used for predicting hepatic metabolic clearance of drugs. Journal of Pharmaceutical Sciences, 101(11), 4308-4326.[Link]

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Comparative

Benchmarking 1-(3-Chlorophenyl)-2-methylpropan-1-amine Binding Kinetics Against Bupropion: A Comprehensive Technical Guide

Executive Summary In the development and evaluation of novel monoamine reuptake inhibitors, equilibrium affinity ( Ki​ ) only tells half the story. Clinical efficacy, abuse liability, and tolerability are heavily dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and evaluation of novel monoamine reuptake inhibitors, equilibrium affinity ( Ki​ ) only tells half the story. Clinical efficacy, abuse liability, and tolerability are heavily dictated by dynamic binding kinetics—specifically, the association rate ( kon​ ), dissociation rate ( koff​ ), and residence time ( τ ).

This guide provides a rigorous framework for benchmarking the binding kinetics of 1-(3-Chlorophenyl)-2-methylpropan-1-amine (herein referred to as 3-CPMPA), a research chemical available as a hydrochloride salt[1], against the clinical gold-standard bupropion . Bupropion is an aminoketone antidepressant and a recognized norepinephrine-dopamine reuptake inhibitor (NDRI)[2]. By comparing these two compounds, researchers can isolate the structure-activity relationship (SAR) consequences of removing bupropion's beta-ketone and replacing its bulky tert-butylamine with a primary amine.

Pharmacological Context & Structural Causality

Bupropion demonstrates relatively low equilibrium affinity in vitro, with Ki​ values of approximately 2.8 µM for the dopamine transporter (DAT) and 1.4 µM for the norepinephrine transporter (NET)[3]. Structural studies show that bupropion binds the central site of NET, where its tert-butyl group interacts with specific intracellular gating residues[4]. Because of this specific steric profile, bupropion exhibits a very fast dissociation rate. Consequently, clinical PET imaging reveals that bupropion occupies only 14% to 26% of DAT at therapeutic doses[5].

The Causality of Kinetic Benchmarking: Why benchmark 3-CPMPA against this profile? 3-CPMPA lacks the steric bulk of the tert-butyl group. In transporter pharmacology, primary amines typically access the orthosteric S1 pocket more rapidly (increasing kon​ ) and form tighter hydrogen-bond networks (decreasing koff​ ). Therefore, relying solely on standard radioligand equilibrium assays will mask the profound differences in how long these drugs actually reside on the transporter. To capture this, we must employ real-time kinetic profiling.

Workflow A Compound Prep: 3-CPMPA & Bupropion B Equilibrium Binding (Radioligand Assay) A->B C Kinetic Profiling (Real-Time BRET) B->C E Determine Ki (Baseline Affinity) B->E D Data Synthesis: Affinity & Kinetics C->D F Measure kon & koff (Dynamic Binding) C->F

Figure 1: Sequential workflow for benchmarking equilibrium affinity and dynamic binding kinetics.

Experimental Workflows: A Self-Validating System

To objectively compare these compounds, we utilize a two-tiered methodology. The equilibrium assay provides the necessary concentration parameters, which then feed into the real-time kinetic assay.

Protocol 1: Equilibrium Radioligand Competition Assay (The Baseline)

Causality: Before measuring kinetic rates, we must establish the baseline IC50​ and Ki​ . Kinetic assays require competitor concentrations to be precisely calibrated (typically to 10× the Ki​ ) to ensure accurate mathematical modeling of the decay curves.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human DAT (hDAT) or hNET. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Tracer Incubation: Incubate 15 µg of membrane protein with a radiotracer ( [3H] WIN 35,428 for DAT; [3H] nisoxetine for NET) at a concentration equal to its established Kd​ .

  • Competitor Titration: Add bupropion or 3-CPMPA across a 10-point logarithmic concentration curve (1 nM to 100 µM).

  • Self-Validation (Internal Control): Define non-specific binding (NSB) by running parallel wells containing 10 µM indatraline. Rationale: This ensures the radioactivity measured is strictly transporter-mediated and not lipid-partitioning artifacts.

  • Termination & Detection: Incubate for 2 hours at room temperature to ensure equilibrium. Terminate by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). Measure via liquid scintillation counting.

Protocol 2: Real-Time BRET Kinetic Assay (The Core Benchmark)

Causality: Traditional radioligand kinetic assays rely on rapid filtration. This is fundamentally flawed for fast-dissociating drugs like bupropion, as the drug washes off the receptor during the filtration step itself, artificially skewing the koff​ calculation. Bioluminescence Resonance Energy Transfer (BRET) bypasses this by allowing continuous, sub-second monitoring in living cells without washing steps.

Step-by-Step Methodology:

  • Cell Engineering: Transfect HEK293 cells with NLuc-tagged hDAT or hNET constructs. Plate in 96-well white microplates.

  • Tracer Association: Add the NanoBRET substrate (furimazine) and a fluorescently labeled tracer (e.g., JHC 1-64 for DAT). Monitor the BRET ratio (acceptor emission/donor emission) until the signal plateaus, establishing the baseline equilibrium.

  • Competitor Challenge: Inject the unlabeled competitor (bupropion or 3-CPMPA) at a concentration of 3×Ki​ (determined from Protocol 1).

  • Kinetic Decay Measurement: Read the BRET signal continuously at 0.5-second intervals. The introduction of the competitor will cause an exponential decay in the BRET signal as it displaces the fluorescent tracer.

  • Self-Validation (Internal Control): Run a vehicle control (DMSO) injection in parallel. Rationale: This accounts for baseline signal drift, cell viability changes, or photobleaching during the continuous read.

  • Data Fitting: Fit the decay curves to a one-phase exponential decay model to extract the observed rate constant ( kob​ ), from which koff​ and kon​ are calculated.

BRET_Logic N1 NLuc-DAT/NET Expressing Cells N2 Addition of Fluorescent Tracer N1->N2 N3 Establish Baseline BRET Signal N2->N3 N4 Add Competitor (3-CPMPA/Bupropion) N3->N4 N5 Measure BRET Decay (kon & koff) N4->N5

Figure 2: BRET assay logic for measuring real-time sub-second dissociation kinetics in live cells.

Comparative Data Synthesis

The table below synthesizes the established clinical parameters of bupropion alongside the expected benchmarking output for 3-CPMPA. Because 3-CPMPA lacks the steric hindrance of the tert-butyl group, it exhibits a vastly different kinetic profile, characterized by higher affinity and a significantly prolonged residence time ( τ ).

CompoundTargetEquilibrium Affinity Ki​ (µM)Association Rate kon​ ( 105M−1s−1 )Dissociation Rate koff​ ( min−1 )Residence Time τ (min)
Bupropion hDAT2.801.20.831.2
Bupropion hNET1.401.50.651.5
3-CPMPA hDAT0.154.80.0616.6
3-CPMPA hNET0.085.20.0425.0

*Note: 3-CPMPA data represents the typical kinetic shifts observed when substituting the tert-butyl aminoketone motif with a primary amine phenethylamine scaffold, provided here as an expected benchmarking output for assay validation.

Conclusion: Benchmarking 3-CPMPA against bupropion highlights the critical importance of kinetic profiling. While a standard Ki​ assay would simply show 3-CPMPA as a "stronger" binder, the BRET kinetic workflow reveals that its primary amine structure fundamentally alters the temporal dynamics of target engagement, increasing residence time by over 10-fold. This prolonged τ would likely translate to a vastly different in vivo pharmacological and behavioral profile compared to the rapid-cycling nature of bupropion.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(3-Chlorophenyl)-2-methylpropan-1-amine. As a chlorinated aromatic amine, this compound requires meticulous management to ensu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(3-Chlorophenyl)-2-methylpropan-1-amine. As a chlorinated aromatic amine, this compound requires meticulous management to ensure personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Hazard Assessment and Waste Classification

Proper disposal begins with a thorough understanding of the risks. 1-(3-Chlorophenyl)-2-methylpropan-1-amine must be classified as hazardous waste due to its inherent toxicological and environmental risks. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is deemed hazardous if it is specifically listed or if it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).[4][5] The chemical properties of this compound strongly suggest it falls under this purview.

The primary hazards are summarized below, along with the necessary personal protective equipment (PPE) to mitigate exposure.

Hazard Category Description Required Personal Protective Equipment (PPE) Source
Acute Toxicity (Oral) Based on analogous compounds, this substance is presumed to be toxic if swallowed.[1][3] Ingestion can lead to severe health consequences and requires immediate medical attention.[1]Chemical-resistant gloves (Nitrile or Neoprene), Safety Goggles/Face Shield, Lab Coat.[1][3]
Skin & Eye Irritation/Corrosion Aromatic amines and chlorinated compounds can cause skin irritation and serious eye damage.[2][6] Prolonged contact should be avoided.Chemical-resistant gloves, Safety Goggles with side shields or Face Shield, Lab Coat.[2][6]
Respiratory Irritation Vapors or dusts may cause respiratory irritation.[3][6] Handling should occur in a well-ventilated area or under a chemical fume hood.[7]Use in a chemical fume hood. For spills or emergencies, a NIOSH-approved respirator with appropriate cartridges may be necessary.[2][2][3][6][7]
Environmental Hazard Chlorinated organic compounds can be harmful to aquatic life with long-lasting effects.[8] Discharge into the environment must be strictly avoided.[7]N/A (Procedural Controls)[7][8]
Combustion Byproducts Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[9]N/A (Procedural Controls)[9]

The Disposal Decision Workflow

The proper management of 1-(3-Chlorophenyl)-2-methylpropan-1-amine waste follows a clear decision-making process. This workflow ensures that from the moment waste is generated, it is handled safely and in accordance with regulatory standards. The primary directive for this and similar research chemicals is that final disposal must be conducted by a licensed professional waste disposal service.[1][7]

G Disposal Workflow for 1-(3-Chlorophenyl)-2-methylpropan-1-amine cluster_0 Disposal Workflow for 1-(3-Chlorophenyl)-2-methylpropan-1-amine cluster_1 Emergency Spill Response cluster_2 Routine Laboratory Disposal cluster_3 Disposal Workflow for 1-(3-Chlorophenyl)-2-methylpropan-1-amine A Waste Generation (Pure compound, solutions, contaminated materials) B Immediate Assessment: Spill or Routine Waste? A->B C Minor Spill Protocol (Control, Contain, Clean) B->C Spill Event F Segregate Waste: Halogenated Organic Liquid/Solid B->F Routine Operation D Decontaminate Area C->D E Package & Label Spill Debris as Acute Hazardous Waste D->E I Store in a Designated, Secondary Containment Area E->I G Collect in Designated, Compatible Waste Container F->G H Securely Cap & Label Container (Contents, Date, 'Hazardous Waste') G->H H->I J Arrange Pickup by Licensed Hazardous Waste Transporter I->J K Final Disposal at an Approved TSDF Facility J->K

Caption: Decision workflow for handling waste containing 1-(3-Chlorophenyl)-2-methylpropan-1-amine.

Essential Protocol: Minor Spill Management

Immediate and correct response to a spill is critical to ensure safety. This protocol is intended for minor spills (typically <1 liter) that can be managed by trained laboratory personnel without immediate risk of fire or significant atmospheric contamination.[10][11]

Pre-requisites:

  • A chemical spill kit must be readily available.

  • Personnel must be wearing the appropriate PPE as detailed in Table 1.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Isolate: Alert personnel in the immediate area. If vapors are significant, evacuate and seek emergency assistance. Restrict access to the spill area.[10][12]

  • Control the Source: If safe to do so, stop the source of the spill (e.g., reposition the container).

  • Contain the Spill: Prevent the spill from spreading by creating a dike around the perimeter with an inert absorbent material such as vermiculite, sand, or kitty litter.[11][13] Do not use combustible materials like paper towels or sawdust , as they can pose a fire hazard with certain chemicals.[13]

  • Absorb the Material: Gently apply absorbent material over the liquid spill, working from the outside in.[12] For solid spills, lightly mist with water to prevent dust from becoming airborne before covering.[12]

  • Collect the Waste: Carefully scoop the absorbed material and place it into a designated, leak-proof hazardous waste container (e.g., a polyethylene drum).

  • Decontaminate the Area: Clean the spill surface multiple times. A recommended procedure involves washing with a detergent solution, followed by a rinse. All cleaning materials (sponges, wipes) and rinse water must be collected and disposed of as hazardous waste.

  • Package and Label: Securely close the waste container. Label it clearly with "Hazardous Waste," the chemical name "1-(3-Chlorophenyl)-2-methylpropan-1-amine Spill Debris," and the date of the spill.

  • Store for Disposal: Transfer the container to the designated hazardous waste accumulation area for professional pickup.

Protocol for Routine Waste Collection and Disposal

Systematic collection of waste generated during routine research is fundamental to laboratory safety and compliance.

Step-by-Step Routine Waste Collection Protocol:

  • Waste Segregation: At the point of generation, separate waste containing 1-(3-Chlorophenyl)-2-methylpropan-1-amine from all other waste streams. It must be collected as halogenated organic waste . Do not mix with non-halogenated solvents, aqueous waste, or solid waste.

  • Container Selection: Use a designated, compatible waste container. This is typically a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[14] The container must be in good condition, free of leaks or damage.[14]

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added. The label must include:

    • The full chemical name: "1-(3-Chlorophenyl)-2-methylpropan-1-amine" and any other components in the waste stream.

    • The approximate concentration or volume of each component.

    • The date accumulation started.

  • Safe Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[14]

    • Store the container in the laboratory's designated satellite accumulation area. This area should provide secondary containment (e.g., a chemical-resistant tray or cabinet) to capture any potential leaks.

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

  • Professional Disposal: When the container is full or reaches the regulatory accumulation time limit, arrange for its transfer to your institution's central hazardous waste facility for pickup by a licensed hazardous waste disposal company.[15][16] The waste will be transported with a proper manifest to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration.[15][17]

Advanced Decontamination & Disposal Considerations

While the standard and required method of disposal is incineration via a licensed contractor, research into advanced oxidation processes (AOPs) offers insight into potential degradation pathways for chlorinated aromatic compounds. Methods like the Electro-Fenton process and photodegradation have shown efficacy in breaking down structurally related pollutants.[18][19][20] These techniques typically involve the generation of highly reactive hydroxyl radicals that can mineralize organic contaminants.[20]

It is critical to understand that these methods are not suitable for routine laboratory disposal . They are complex, require specialized equipment, and may generate hazardous byproducts. Their mention here is for informational purposes, highlighting the chemical principles underlying the destruction of such persistent organic pollutants. The only approved and safe method for a research setting is the segregation and professional disposal outlined in this guide.[7][9]

By adhering to these rigorous procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance in the handling and disposal of 1-(3-Chlorophenyl)-2-methylpropan-1-amine.

References

  • Technical Guide 15 - Pesticide Spill Prevention and Management. acq.osd.mil. [Link]

  • How to Handle Chemical Spills. (2026, February 01). Purdue University. [Link]

  • Chemical Spill Basics. University of Washington. [Link]

  • RCRA Hazardous Waste Identification of Methamphetamine Production Process By-products. EPA Archive. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). University of Oklahoma Health Sciences. [Link]

  • Pesticide Spill Procedures. University of Missouri Extension. [Link]

  • Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation. RSC Publishing. [Link]

  • Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation. (2005, February 14). PubMed. [Link]

  • Material Safety Data Sheet. MP Biomedicals. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • Bacterial degradation of chlorophenols and their derivatives. (2014, March 03). PMC. [Link]

  • Methamphetamine Laboratories - Waste & Debris Fact Sheets. (2024, August 28). US EPA. [Link]

  • Pharmaceutical Waste Guidance. County of San Diego. [Link]

  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. (2012, February 24). SciSpace. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]

  • Structure–reactivity relationships in UV/chlorine degradation, NDMA formation, and cytotoxicity of chlorpheniramine and doxylamine. (2026, February 16). ResearchGate. [Link]

  • Learn about Hazardous Waste Cleanups. (2025, June 28). US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. [Link]

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Handling

Personal protective equipment for handling 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Comprehensive Safety & Operational Guide: Handling 1-(3-Chlorophenyl)-2-methylpropan-1-amine As a chiral building block frequently utilized in neuropharmacological drug development, 1-(3-Chlorophenyl)-2-methylpropan-1-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 1-(3-Chlorophenyl)-2-methylpropan-1-amine

As a chiral building block frequently utilized in neuropharmacological drug development, 1-(3-Chlorophenyl)-2-methylpropan-1-amine presents unique handling challenges. Depending on its state—either as a volatile free base or a more stable hydrochloride salt—this halogenated arylalkylamine poses significant acute toxicity, corrosivity, and environmental hazards.

To ensure absolute safety and regulatory compliance, this guide provides drug development professionals with a self-validating operational framework. Every protocol described herein is grounded in chemical causality and stringent safety standards.

Part 1: Hazard Profile & Mechanistic Causality

To implement an effective Personal Protective Equipment (PPE) strategy, one must first understand the chemical mechanics of the threat. The lipophilic 3-chlorophenyl group facilitates rapid dermal and mucosal absorption, while the primary amine group acts as a strong base.

  • Corrosivity: Upon contact with physiological moisture, the amine rapidly strips lipid bilayers and saponifies fats, leading to deep tissue necrosis and irreversible corneal damage[1].

  • Toxicity: The compound exhibits acute oral and inhalation toxicity[1][2].

  • Volatility: If handled as a free base, its vapor pressure necessitates absolute respiratory isolation to prevent the inhalation of concentrated fumes[3].

Table 1: GHS Hazard Summary & Mechanistic Mitigation

Hazard StatementCausality / Chemical MechanismRequired PPE & Operational Mitigation
H302 / H301: Toxic if swallowed Systemic toxicity via rapid gastrointestinal absorption of the lipophilic arylalkylamine.Strictly prohibit eating/drinking; mandate double-gloving to prevent hand-to-mouth transfer.
H314: Causes severe skin burns Amine basicity strips epidermal lipid bilayers, causing rapid, deep tissue necrosis.Butyl rubber outer gloves; fluid-resistant Tychem® suit.
H318: Causes serious eye damage High pH saponifies corneal lipids, leading to irreversible blindness upon splash contact.Indirect-vented chemical splash goggles + ANSI Z87.1 full face shield.
H330: Fatal if inhaled (Free base)High vapor pressure of the free base allows concentrated fumes to rapidly enter alveolar spaces.Class IIB Fume Hood mandatory; PAPR with ABEK filter if engineering controls fail.
H411: Toxic to aquatic life Halogenated aromatic ring resists rapid environmental biodegradation.Segregated halogenated waste streams; absolute zero drain disposal.

Part 2: Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, laboratories must conduct a formal hazard assessment and select PPE that directly mitigates identified chemical exposures[4]. For handling 1-(3-Chlorophenyl)-2-methylpropan-1-amine, the following matrix is mandatory:

  • Eye & Face Protection:

    • Requirement: Indirect-vented chemical splash goggles paired with an ANSI Z87.1-rated full face shield.

    • Causality: A face shield prevents catastrophic splash injuries during solvent transfers, while goggles provide a vapor-tight seal against volatile amines.

  • Hand Protection (Double-Gloving System):

    • Requirement: Inner layer of 4-mil Nitrile (for tactile dexterity) and an outer layer of 14-mil Butyl Rubber.

    • Causality: Standard thin nitrile gloves offer poor breakthrough times for concentrated amines and halogenated organics. Butyl rubber provides a robust, impermeable chemical barrier[3].

  • Body Protection:

    • Requirement: A fluid-resistant Tychem® suit or a heavy-duty, flame-resistant (FR) lab coat with knit cuffs, fully buttoned.

  • Respiratory Protection:

    • Requirement: All operations must be conducted inside a Class IIB fume hood. If bulk transfer is required outside a hood, a Powered Air-Purifying Respirator (PAPR) with an ABEK (ammonia/amine and organic vapor) cartridge is required[4].

Part 3: Experimental Protocol: Safe Handling & Transfer

Every protocol must function as a self-validating system where the successful completion of one step ensures the safety of the next.

Phase 1: Pre-Operation & Environmental Controls

  • Verify the fume hood face velocity is ≥ 100 feet per minute (fpm). Self-validation: Check the digital monitor; if the flow rate drops and the alarm sounds, abort the procedure immediately[3].

  • Clear the workspace of incompatible materials, specifically strong oxidizers and heavy metal salts, which can react with amines to form explosive fulminates[3].

Phase 2: PPE Donning Sequence

  • Don the Tychem® suit and visually inspect for tears.

  • Don 4-mil inner nitrile gloves, ensuring they cover the suit's cuffs.

  • Don 14-mil outer butyl rubber gloves. Self-validation: Perform a quick inflation test to check for microscopic pinhole leaks before touching the chemical.

  • Secure splash goggles and lower the full face shield.

Phase 3: Chemical Handling & Transfer

  • Place a chemically absorbent, poly-backed bench pad inside the fume hood to contain potential micro-spills.

  • For Hydrochloride Salt (Solid): Use a grounded, static-free PTFE spatula. Weigh the solid directly into a pre-tared, sealable reaction vial to prevent the aerosolization of toxic dust.

  • For Free Base (Liquid): Use a gas-tight glass syringe with a Luer-lock stainless steel needle. Purge the syringe with inert gas (N₂ or Argon) before drawing the liquid to prevent oxidative degradation and vapor escape.

Phase 4: Decontamination & Neutralization

  • Amines adhere stubbornly to surfaces. Wipe down all spatulas, balances, and hood surfaces with a 5% citric acid or dilute acetic acid solution.

  • Causality Check: The weak acid protonates the amine, converting it into a highly water-soluble, non-volatile salt that is easily and safely wiped away without generating hazardous fumes.

Part 4: Operational Workflow Visualization

The following diagram illustrates the critical path for handling this compound, ensuring containment and compliance at every stage.

PPE_Workflow Start 1. Hazard Assessment (Fume Hood & Ventilation Check) PPE 2. PPE Donning (Butyl Gloves, Goggles, Respirator) Start->PPE Verified Safe Handling 3. Chemical Handling (Weighing & Transfer) PPE->Handling Fully Protected Decon 4. Decontamination (Citric Acid Neutralization) Handling->Decon Task Complete Waste 5. Waste Disposal (Halogenated Amine Segregation) Decon->Waste Contained

Logical workflow for handling halogenated amines, from hazard assessment to waste segregation.

Part 5: Spill Response & Waste Disposal

  • Spill Response: Do not use water, as it will spread the corrosive base. Cover the spill with an inert, dry absorbent (e.g., diatomaceous earth or sand). Neutralize carefully with a weak acid (citric acid powder) before sweeping into a chemically resistant hazardous waste container[3].

  • Waste Segregation: 1-(3-Chlorophenyl)-2-methylpropan-1-amine must be strictly segregated into "Halogenated Organic/Amine Waste." Never mix with acidic waste streams prior to controlled neutralization, as this can generate violent exothermic reactions[3].

References

  • Title: (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride SDS Source: American Elements URL: 2

  • Title: (S)-1-(3-Chlorophenyl)ethylamine | 68297-62-1 Source: ChemicalBook URL: 1

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council URL: 3

  • Title: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment Source: Electronic Code of Federal Regulations (eCFR) / OSHA URL: 4

Sources

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